molecular formula C22H34N6O16S4 B10765666 S-Adenosyl-L-methionine disulfate tosylate CAS No. 375798-65-5

S-Adenosyl-L-methionine disulfate tosylate

货号: B10765666
CAS 编号: 375798-65-5
分子量: 766.8 g/mol
InChI 键: XDCFCHNAIMYBAZ-XQVUROGGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

S-Adenosyl-L-methionine Disulfate Tosylate is a stabilized salt form of the pivotal biological methyl donor, S-adenosylmethionine (SAMe). This compound is critical in numerous biochemical pathways, most notably serving as the primary methyl group donor for methyltransferase enzymes. Its research applications are extensive, spanning the field of epigenetics where it regulates DNA and histone methylation, thereby influencing gene expression patterns. In neuroscience, it is investigated for its role in neurotransmitter synthesis and potential implications in mood disorders. Furthermore, it is essential in studies of cellular metabolism, liver function, and polyamine biosynthesis. The disulfate tosylate salt formulation offers enhanced stability and solubility compared to other salt forms, ensuring reliable performance in experimental settings. This high-purity reagent is indispensable for in vitro assays, enzyme kinetics studies, and as a critical component in cell culture media, providing researchers with a reliable tool to probe the complex mechanisms of methylation and its profound impact on cellular function and disease states.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

IUPAC Name

(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate;4-methylbenzenesulfonic acid;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O5S.C7H8O3S.2H2O4S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;1-6-2-4-7(5-3-6)11(8,9)10;2*1-5(2,3)4/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);2-5H,1H3,(H,8,9,10);2*(H2,1,2,3,4)/t7-,8+,10+,11+,14+,27?;;;/m0.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCFCHNAIMYBAZ-XQVUROGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CC[C@@H](C(=O)[O-])N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N6O16S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

766.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97540-22-2, 375798-65-5, 375798-66-6
Record name Adenosine, 5′-[[(3S)-3-amino-3-carboxypropyl]methylsulfonio]-5′-deoxy-, sulfate, 4-methylbenzenesulfonate sulfate (1:1:1:1)
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Record name Adenosylmethionine tosylate bis(sulfate)
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Foundational & Exploratory

S-Adenosyl-L-methionine Disulfate Tosylate: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Adenosyl-L-methionine (SAMe) is a naturally occurring molecule found in all living cells and is a critical component of cellular metabolism.[1][2] The disulfate tosylate salt of SAMe is a stabilized form used in dietary supplements and pharmaceuticals.[3] This technical guide provides an in-depth exploration of the core mechanisms of action of S-Adenosyl-L-methionine disulfate tosylate, focusing on its roles in methylation, transsulfuration, and polyamine synthesis. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of SAMe's biochemical and physiological functions.

Core Mechanisms of Action

This compound serves as a precursor to the active compound SAMe within the body.[3][4] SAMe is a pivotal molecule in three major metabolic pathways: transmethylation, transsulfuration, and aminopropylation.[5][6]

Transmethylation: The Universal Methyl Donor

The most prominent role of SAMe is as the primary methyl group donor in over 40 metabolic reactions, a process essential for the synthesis and function of numerous biomolecules.[5][7][8] This process, known as transmethylation, is catalyzed by methyltransferases and is fundamental to the modification of DNA, RNA, proteins, and lipids, thereby influencing a wide array of cellular functions.[1][8][9]

The positively charged sulfur atom in SAMe's structure makes the attached methyl group highly reactive and susceptible to nucleophilic attack, facilitating its transfer to various substrates.[8] Following the donation of its methyl group, SAMe is converted to S-adenosyl-L-homocysteine (SAH).[9][10] SAH is a potent inhibitor of methyltransferases, and the intracellular ratio of SAMe to SAH, often referred to as the "methylation index," is a critical determinant of cellular methylation capacity.[1]

Key Methylation Reactions Involving SAMe:

  • Neurotransmitter Synthesis: SAMe is crucial for the synthesis of key neurotransmitters such as serotonin, dopamine, and norepinephrine, which are vital for mood regulation.[11][12]

  • Phospholipid Synthesis: It participates in the synthesis of phosphatidylcholine, a major component of cell membranes.[1]

  • Protein Methylation: SAMe is involved in the methylation of proteins, which can alter their function and activity.[9]

  • DNA and RNA Methylation: SAMe provides the methyl group for DNA and RNA methylation, playing a critical role in epigenetic regulation of gene expression.[5][9]

Signaling Pathway of Transmethylation

Transmethylation Methionine Methionine MAT Methionine Adenosyltransferase (MAT) Methionine->MAT ATP ATP ATP->MAT SAMe S-Adenosyl-L-methionine (SAMe) Methyltransferase Methyltransferase SAMe->Methyltransferase Substrate Acceptor Substrate (DNA, RNA, Protein, etc.) Substrate->Methyltransferase Methylated_Substrate Methylated Substrate SAH S-Adenosyl-L-homocysteine (SAH) SAHH SAH Hydrolase SAH->SAHH Homocysteine Homocysteine Adenosine Adenosine Methyltransferase->Methylated_Substrate Methyltransferase->SAH MAT->SAMe SAHH->Homocysteine SAHH->Adenosine

Figure 1: The Transmethylation Pathway.
Transsulfuration: Glutathione (B108866) Synthesis

Following its role in methylation, the resulting S-adenosyl-L-homocysteine (SAH) is hydrolyzed to homocysteine.[9] Homocysteine can then enter the transsulfuration pathway, a critical route for the synthesis of the antioxidant glutathione (GSH). In this pathway, homocysteine is converted to cystathionine (B15957) and then to cysteine, which is a rate-limiting precursor for GSH synthesis.

By providing the precursor for cysteine synthesis, SAMe plays an indirect but vital role in maintaining cellular redox balance and protecting against oxidative stress.[11] This is particularly important in the liver, where the majority of SAMe is produced and consumed, and where detoxification processes heavily rely on glutathione.[5][11] Deficiencies in SAMe have been linked to reduced hepatic glutathione levels and increased susceptibility to liver injury.

Signaling Pathway of Transsulfuration

Transsulfuration Homocysteine Homocysteine CBS Cystathionine β-synthase (CBS) Homocysteine->CBS Serine Serine Serine->CBS Cystathionine Cystathionine CGL Cystathionine γ-lyase (CGL) Cystathionine->CGL Cysteine Cysteine GCL Glutamate-cysteine ligase (GCL) Cysteine->GCL Glutamate Glutamate Glutamate->GCL Glycine Glycine GS Glutathione synthetase (GS) Glycine->GS Glutathione Glutathione (GSH) CBS->Cystathionine CGL->Cysteine GCL->GS γ-Glutamylcysteine GS->Glutathione

Figure 2: The Transsulfuration Pathway.
Aminopropylation: Polyamine Synthesis

SAMe is also a key player in the biosynthesis of polyamines, such as spermidine (B129725) and spermine.[1][5] This pathway, known as aminopropylation, begins with the decarboxylation of SAMe by the enzyme S-adenosylmethionine decarboxylase to form S-adenosylmethioninamine.[5] This molecule then donates its aminopropyl group to putrescine to form spermidine, and subsequently to spermidine to form spermine.[1][5]

Polyamines are essential for cellular growth, differentiation, and the stability of DNA and RNA.[1] The by-product of this reaction, methylthioadenosine (MTA), is also biologically active and has been suggested to have analgesic and anti-inflammatory properties, which may contribute to the clinical benefits of SAMe in conditions like osteoarthritis.[1]

Signaling Pathway of Polyamine Synthesis

Polyamine_Synthesis SAMe S-Adenosyl-L-methionine (SAMe) SAMDC SAM Decarboxylase (SAMDC) SAMe->SAMDC dcSAM Decarboxylated SAM (dcSAM) Spermidine_Synthase Spermidine Synthase dcSAM->Spermidine_Synthase Spermine_Synthase Spermine Synthase dcSAM->Spermine_Synthase Putrescine Putrescine Putrescine->Spermidine_Synthase Spermidine Spermidine Spermidine->Spermine_Synthase Spermine Spermine MTA Methylthioadenosine (MTA) SAMDC->dcSAM Spermidine_Synthase->Spermidine Spermidine_Synthase->MTA Spermine_Synthase->Spermine Spermine_Synthase->MTA

Figure 3: The Polyamine Synthesis Pathway.

Quantitative Data

The following tables summarize key quantitative data related to the pharmacokinetics and enzymatic activity of S-Adenosyl-L-methionine.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Chinese Volunteers (Single Oral Dose, 1000 mg)

ParameterMen (Mean ± SD)Women (Mean ± SD)
Cmax (µmol/L) 2.37 ± 1.582.50 ± 1.83
Tmax (hours) 5.40 ± 1.145.20 ± 1.48
AUC0-24 (µmol·h/L) 8.56 ± 5.1610.3 ± 8.0
t1/2β (hours) 6.06 ± 1.806.28 ± 2.60

Data from a study in healthy Chinese volunteers.

Table 2: Enzyme Kinetic Data for Methyltransferases with SAMe as a Substrate

EnzymeSubstrateKm for SAMe (µM)VmaxReference
Methionine Adenosyltransferase (E. coli, I303V variant, immobilized)L-methionine0.22 ± 0.008Not specified[9]
Protein Methylase II (Calf Thymus)Ribonuclease0.87Not specified
L-methionine S-adenosyltransferase (Human Erythrocytes)MethionineNot specified13.9 ± 2.2 pmol/mg/h (Controls)[12]
L-methionine S-adenosyltransferase (Human Erythrocytes)MethionineNot specified17.9 ± 3.7 pmol/mg/h (Parkinson's Patients)[12]
G9a Histone MethyltransferaseHistone H30.76Not specified
Tk Trm10 (tRNA methyltransferase)tRNA-G3-6Not specified

Table 3: Summary of Clinical Trial Outcomes for SAMe

ConditionTrial DesignNDosageDurationPrimary Outcome MeasureKey FindingsReference
Major Depressive Disorder Randomized, double-blind, placebo-controlled1891600-3200 mg/day12 weeksChange in HAM-D-17 scoreNo significant difference between SAMe, escitalopram (B1671245), and placebo. Response rates: SAMe 36%, escitalopram 34%, placebo 30%. Remission rates: SAMe 28%, escitalopram 28%, placebo 17%.[12]
Major Depressive Disorder Double-blind, controlled trial18Intravenous SAMe vs. oral imipramine (B1671792)14 daysClinical improvement in depressive symptoms66% of SAMe patients showed clinically significant improvement compared to 22% of imipramine patients by week 2.
Knee Osteoarthritis 8-week, multicenter, randomized, double-blind, double-dummy1341200 mg/day8 weeksPatient's assessment of pain intensity (VAS)No significant difference in pain relief or WOMAC index scores between SAMe and nabumetone (B1676900).[5]
Chronic Liver Disease Systematic review and meta-analysis of 12 RCTs705VariedVariedLiver function tests (TBIL, AST, ALT)Significant improvements in total bilirubin (B190676) (TBIL) and aspartate transaminase (AST) levels. No significant difference in alanine (B10760859) transaminase (ALT) levels.
Alcoholic Liver Disease Double-blinded, randomized, placebo-controlled trial371.2 g/day 24 weeksChanges in serum aminotransferase levels and liver histopathologyNo significant difference between SAMe and placebo in improving liver function beyond abstinence from alcohol.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of S-Adenosyl-L-methionine.

In Vitro Methyltransferase Activity Assay

This protocol describes a common method for measuring the activity of SAMe-dependent methyltransferases using a radioactive label.

Experimental Workflow for In Vitro Methyltransferase Assay

Methyltransferase_Workflow Start Start Prepare_Reaction_Mix Prepare Reaction Mix: - Methyltransferase enzyme - Substrate (e.g., histone, DNA) - Reaction Buffer Start->Prepare_Reaction_Mix Add_SAMe Add S-adenosyl-L-[methyl-3H]-methionine Prepare_Reaction_Mix->Add_SAMe Incubate Incubate at optimal temperature (e.g., 30-37°C for 1-2 hours) Add_SAMe->Incubate Stop_Reaction Stop Reaction (e.g., add SDS-PAGE loading buffer) Incubate->Stop_Reaction Separate_Products Separate Reaction Products (SDS-PAGE for proteins) Stop_Reaction->Separate_Products Detect_Methylation Detect Methylation: - Transfer to membrane - Autoradiography or  Scintillation Counting Separate_Products->Detect_Methylation Analyze_Data Analyze Data (Quantify methyl group incorporation) Detect_Methylation->Analyze_Data End End Analyze_Data->End

Figure 4: Experimental Workflow for a Methyltransferase Assay.

Materials:

  • Purified or recombinant methyltransferase enzyme

  • Substrate (e.g., histone H3, DNA, specific peptide)

  • S-adenosyl-L-[methyl-³H]-methionine (radioactive SAMe)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.5, 5 mM DTT, 5 mM MgCl₂)

  • SDS-PAGE loading buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Scintillation fluid and counter or autoradiography film

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the methyltransferase enzyme, substrate, and reaction buffer.

  • Initiate Reaction: Add S-adenosyl-L-[methyl-³H]-methionine to the reaction mixture to a final concentration of 1-10 µM.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (typically 30-37°C) for 1-2 hours.

  • Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

  • Separation: Separate the reaction products by SDS-PAGE.

  • Detection:

    • For protein substrates: Transfer the proteins to a PVDF membrane. Detect the incorporated radioactivity by autoradiography or by excising the protein band and measuring the radioactivity using a scintillation counter.

    • For DNA/RNA substrates: Spot the reaction mixture onto a filter paper (e.g., DE81), wash to remove unincorporated radioactive SAMe, and measure the retained radioactivity on the filter using a scintillation counter.

  • Data Analysis: Quantify the amount of incorporated methyl groups by comparing the radioactivity of the sample to a standard curve of known radioactivity.

Glutathione Quantification Assay

This protocol outlines a colorimetric method for the quantification of total glutathione (GSH and GSSG) in biological samples.

Glutathione_Workflow Start Start Sample_Preparation Sample Preparation: - Homogenize tissue or lyse cells - Deproteinize with metaphosphoric acid Start->Sample_Preparation Add_Sample Add prepared sample to reaction mix in a 96-well plate Sample_Preparation->Add_Sample Prepare_Reaction_Mix Prepare Reaction Mix: - DTNB (Ellman's reagent) - Glutathione Reductase - NADPH Prepare_Reaction_Mix->Add_Sample Incubate Incubate at room temperature Add_Sample->Incubate Measure_Absorbance Measure absorbance at 412 nm over time using a plate reader Incubate->Measure_Absorbance Analyze_Data Analyze Data: - Calculate the rate of change in absorbance - Determine GSH concentration from a standard curve Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 6: Experimental Workflow for Polyamine Analysis.

Materials:

  • Biological sample (tissue homogenate, cell lysate)

  • Perchloric acid for deproteinization

  • Polyamine standards (putrescine, spermidine, spermine)

  • Derivatizing agent (e.g., Dansyl chloride or o-phthalaldehyde (B127526) (OPA))

  • HPLC system with a reverse-phase C18 column and a fluorescence or UV detector

  • Mobile phase (e.g., acetonitrile (B52724) and water gradient)

Procedure:

  • Sample Preparation:

    • Homogenize tissue or lyse cells in cold perchloric acid.

    • Centrifuge to remove precipitated proteins.

    • Collect the supernatant.

  • Standard Preparation: Prepare a series of polyamine standards of known concentrations.

  • Derivatization:

    • To an aliquot of the sample supernatant or standard, add the derivatizing agent (e.g., Dansyl chloride in acetone) and a buffer to maintain an alkaline pH.

    • Incubate the mixture in the dark at an elevated temperature (e.g., 60°C) for a specified time to allow the derivatization reaction to complete.

  • HPLC Analysis:

    • Inject the derivatized sample or standard into the HPLC system.

    • Separate the derivatized polyamines on a C18 column using a suitable mobile phase gradient.

  • Detection: Detect the separated polyamines using a fluorescence detector (for OPA or dansyl derivatives) or a UV detector at the appropriate wavelength.

  • Data Analysis: Identify and quantify the polyamines in the samples by comparing their retention times and peak areas to those of the standards.

Conclusion

This compound is a multifaceted molecule with a central role in cellular metabolism. Its mechanisms of action, primarily through transmethylation, transsulfuration, and aminopropylation, underscore its importance in a wide range of physiological processes, from gene regulation and neurotransmitter synthesis to antioxidant defense and cell growth. The quantitative data from pharmacokinetic and clinical studies, while sometimes variable, provide a foundation for understanding its therapeutic potential in conditions such as depression, osteoarthritis, and liver disease. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate functions of this essential molecule. A thorough understanding of SAMe's mechanism of action is crucial for the continued development of targeted and effective therapeutic strategies.

References

S-Adenosyl-L-methionine Disulfate Tosylate: A Technical Guide to its Discovery, History, and Core Scientific Principles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Adenosyl-L-methionine (SAMe) is a pivotal molecule in cellular metabolism, acting as the primary methyl group donor in a vast array of biochemical reactions. Its inherent instability, however, has historically limited its therapeutic and research applications. The development of the disulfate tosylate salt of SAMe marked a significant advancement, providing a stable and bioavailable form of this crucial metabolite. This technical guide provides an in-depth exploration of the discovery, history, and core scientific principles of S-Adenosyl-L-methionine disulfate tosylate. It details the experimental protocols for its synthesis and analysis, presents quantitative data on its physicochemical properties and pharmacokinetics, and illustrates its central role in key metabolic pathways through detailed diagrams.

Discovery and Historical Development

The journey of S-Adenosyl-L-methionine began in 1952 when Giulio Cantoni first identified this "active methionine" as a key intermediate in biological transmethylation reactions.[1][2] This discovery opened the door to understanding the fundamental role of methylation in cellular processes. However, the inherent chemical instability of the SAMe molecule posed a significant challenge for its use as a therapeutic agent or a readily available research tool.[3]

To overcome this limitation, researchers focused on creating stable salt forms of SAMe. This led to the development of various salts, with the disulfate tosylate form emerging as a particularly successful formulation. This salt combines SAMe with two sulfate (B86663) groups and a p-toluenesulfonate (tosylate) group, which significantly enhances its stability, allowing for its formulation into oral dosage forms with improved shelf-life and bioavailability.[4] A significant milestone in its production was the development of detailed preparation methods, such as those outlined in patents, which describe the extraction, purification, and salt formation processes to yield a high-purity product.[5][6]

The timeline below highlights key milestones in the journey of SAMe from its discovery to its therapeutic application as the disulfate tosylate salt:

  • 1952: Giulio Cantoni discovers S-Adenosyl-L-methionine and identifies its role as a methyl donor.[1]

  • 1970s-1980s: Extensive research into the therapeutic potential of SAMe for conditions like depression and liver disease begins.[7]

  • Late 1980s-1990s: The development of stable salt forms, including the disulfate tosylate salt, makes oral administration of SAMe feasible and reliable.[7]

  • 1999: SAMe is introduced in the United States as a dietary supplement.[1]

  • 2000s-Present: Ongoing research continues to explore the therapeutic applications of this compound in various clinical areas and to develop new formulations with enhanced bioavailability.[8][9]

Physicochemical Properties and Stability

The primary advantage of the disulfate tosylate salt of SAMe lies in its enhanced stability compared to the free form of the molecule. The ionic interactions with the sulfate and tosylate counter-ions protect the reactive sulfonium (B1226848) center from degradation.

Table 1: Stability of S-Adenosyl-L-methionine and its Analogs

CompoundConditionHalf-life (t½)Reference
SAM100 mM Tris-d11, pH 8.0, 37°C11 hours[10]
rac-SAM-PH (analog)100 mM Tris-d11, pH 8.0, 37°C55 hours[10]

Experimental Protocols

Synthesis of this compound

The following protocol is a generalized representation based on patented industrial preparation methods.[5][6] It involves the production of SAMe through microbial fermentation, followed by extraction, purification, and formation of the disulfate tosylate salt.

Experimental Workflow for SAMe Disulfate Tosylate Synthesis

G cluster_fermentation Fermentation cluster_extraction Extraction & Purification cluster_salt_formation Salt Formation & Drying Fermentation Microbial Fermentation (e.g., Saccharomyces cerevisiae) CellHarvest Cell Harvest Fermentation->CellHarvest CellDisruption Cell Disruption (Acid-Heat Method) CellHarvest->CellDisruption Extraction Extraction of SAMe CellDisruption->Extraction Ultrafiltration Ultrafiltration Extraction->Ultrafiltration IonExchange Ion Exchange Chromatography Ultrafiltration->IonExchange Precipitation Precipitation of SAMe IonExchange->Precipitation Dissolution Dissolution in p-toluenesulfonic acid/ sulfuric acid solution Precipitation->Dissolution Drying Drying (Lyophilization or Vacuum) Dissolution->Drying FinalProduct High-Purity SAMe Disulfate Tosylate Drying->FinalProduct

Caption: A generalized workflow for the industrial production of this compound.

Protocol:

  • Fermentation and Cell Harvest: A high-SAMe-producing microbial strain (e.g., Saccharomyces cerevisiae) is cultured under optimized fermentation conditions. The cells are then harvested by centrifugation.

  • Cell Disruption and Extraction: The harvested cells are subjected to an acid-heat treatment to disrupt the cell walls and release the intracellular SAMe.

  • Purification: The crude extract is subjected to a series of purification steps, including ultrafiltration to remove large molecules and ion-exchange chromatography to isolate the positively charged SAMe.

  • Precipitation: The purified SAMe solution is treated to precipitate the SAMe, separating it from the bulk solution.

  • Salt Formation: The SAMe precipitate is dissolved in a solution containing a specific molar ratio of p-toluenesulfonic acid and sulfuric acid.[6]

  • Drying: The resulting this compound solution is dried, typically through lyophilization (freeze-drying) or vacuum drying, to yield a stable, high-purity white powder.[6]

Analytical Characterization: High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC (RP-HPLC) method is commonly used for the quantification and stability assessment of this compound in pharmaceutical formulations.

Table 2: Example of a Validated HPLC Method for SAMe Analysis

ParameterSpecification
Column Discovery C18, 5 µm, 15 cm x 2.1 mm
Mobile Phase Isocratic elution with a suitable buffer system
Detection UV at 254 nm
Flow Rate 1.2 mL/min
Sample Preparation 20 mg of this compound in 40 mL of water, stirred for 30 min, then diluted to 50.0 mL with water. A portion of the supernatant is used after centrifugation.
Linearity 20-100 µg/mL (r = 0.999)
Limit of Detection 0.49 mmol/mL

This table represents a composite of typical parameters and may require optimization for specific applications.

Pharmacokinetics and Bioavailability

Oral administration of this compound results in detectable plasma concentrations, although the oral bioavailability is relatively low.[4] Enteric coating of tablets is often employed to protect the compound from the acidic environment of the stomach and allow for dissolution and absorption in the small intestine.

Table 3: Pharmacokinetic Parameters of this compound (1000 mg Single Oral Dose in Healthy Volunteers)

ParameterMen (Mean ± SD)Women (Mean ± SD)Reference
Cmax (µmol/L) 2.37 ± 1.582.50 ± 1.83
Tmax (hours) 5.40 ± 1.145.20 ± 1.48
AUC0-24 (µmol·h/L) 8.56 ± 5.1610.3 ± 8.0
t½β (hours) 6.06 ± 1.806.28 ± 2.60

Table 4: Comparative Bioavailability of Different SAMe Salt Formulations in Rats (Oral Administration)

FormulationAUC0-24 (µM·h)Relative Bioavailability (vs. SAM PTS)Reference
SAM Tosylate Disulfate (SAM PTS)5.441.00[3]
SAM Phytate19.673.62[3]

Core Metabolic Pathways

S-Adenosyl-L-methionine is a cornerstone of cellular metabolism, participating in three major types of biochemical reactions: transmethylation, transsulfuration, and aminopropylation.

The SAMe Cycle and Transmethylation

The primary role of SAMe is to donate its activated methyl group to a wide range of acceptor molecules, including DNA, RNA, proteins, and lipids. This process, known as transmethylation, is crucial for the regulation of gene expression, protein function, and membrane fluidity.

The SAMe Cycle

G SAMe S-Adenosyl-L-methionine (SAMe) SAH S-Adenosyl-L-homocysteine (SAH) SAMe->SAH Methyltransferase Acceptor Acceptor (DNA, RNA, protein, etc.) SAMe->Acceptor Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Methionine Methionine Homocysteine->Methionine Methionine Synthase Methionine->SAMe Methionine Adenosyltransferase ATP ATP MethylatedAcceptor Methylated Acceptor Acceptor->MethylatedAcceptor Methyl Group Transfer FolateCycle Folate Cycle (provides methyl group) FolateCycle->Homocysteine G Homocysteine Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine Cystathionine β-synthase Serine Serine Serine->Cystathionine Cysteine Cysteine Cystathionine->Cysteine Cystathionine γ-lyase Glutathione Glutathione Cysteine->Glutathione G SAMe S-Adenosyl-L-methionine (SAMe) DecarboxylatedSAMe Decarboxylated SAMe SAMe->DecarboxylatedSAMe SAMe Decarboxylase Spermidine Spermidine DecarboxylatedSAMe->Spermidine Spermidine Synthase Spermine Spermine DecarboxylatedSAMe->Spermine Spermine Synthase MTA 5'-Methylthioadenosine (MTA) DecarboxylatedSAMe->MTA Putrescine Putrescine Putrescine->Spermidine Spermidine->Spermine Spermidine->MTA

References

S-Adenosyl-L-methionine disulfate tosylate as a methyl group donor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on S-Adenosyl-L-methionine Disulfate Tosylate as a Methyl Group Donor

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

S-Adenosyl-L-methionine (SAMe) is a pivotal molecule in cellular metabolism, serving as the primary methyl group donor in a vast array of biochemical reactions. Its involvement is critical in the synthesis and regulation of hormones, neurotransmitters, nucleic acids, proteins, and phospholipids.[1] The inherent instability of the SAMe ion has been overcome by the development of stable salt forms, with this compound being a prominent, commercially available version that enhances stability for oral administration and research applications.[2][3] This guide provides a comprehensive technical overview of SAMe disulfate tosylate, focusing on its mechanism as a methyl donor, its role in key biological pathways, quantitative data, and detailed experimental protocols for its use in a research setting.

Chemical Properties and Structure

S-Adenosyl-L-methionine is a sulfonium-containing metabolite synthesized from L-methionine and adenosine (B11128) triphosphate (ATP).[4] The key to its function as a methyl donor lies in its chemical structure, specifically the positively charged sulfur atom (sulfonium ion), which makes the attached methyl group highly electrophilic and susceptible to nucleophilic attack. This facilitates the transfer of the methyl group to a wide range of substrates.[5][6] The disulfate tosylate salt form provides counter-ions that stabilize the otherwise labile SAMe molecule, preventing its degradation and ensuring its bioavailability.[7]

Table 1: Chemical Properties of S-Adenosyl-L-methionine

PropertyValueReference
Systematic IUPAC Name (2S)-2-Amino-4-[(S)-{[(2S,3S,4R,5R)-5-(4-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl}methylsulfaniumyl]butanoate[4]
Common Names S-Adenosyl-L-methionine, SAMe, AdoMet[4]
CAS Number 29908-03-0 (for SAMe ion)[4][8]
Molecular Formula C₁₅H₂₂N₆O₅S[4]
Molar Mass 398.44 g·mol⁻¹[4]
Form This compound is a stable salt complex.[3]

The Methionine Cycle: Mechanism of Methyl Donation

The function of SAMe as a methyl donor is intrinsically linked to the Methionine Cycle (also known as the SAMe Cycle). This fundamental metabolic pathway ensures the continuous supply of methyl groups for cellular reactions.

The cycle proceeds in four key steps:

  • Synthesis: Methionine adenosyltransferase (MAT) catalyzes the reaction between L-methionine and ATP to form S-Adenosyl-L-methionine.[4][9][10]

  • Methyl Transfer: A SAMe-dependent methyltransferase enzyme facilitates the transfer of the activated methyl group from SAMe to a substrate (e.g., DNA, protein, lipid). The resulting demethylated molecule is S-adenosylhomocysteine (SAH).[4][9][10]

  • Hydrolysis: SAH hydrolase (SAHH) reversibly hydrolyzes SAH into homocysteine and adenosine.[9][10] This step is critical, as SAH is a potent inhibitor of methyltransferase enzymes.[4][11]

  • Regeneration: Methionine synthase remethylates homocysteine to regenerate methionine, utilizing a methyl group from 5-methyltetrahydrofolate (the active form of folate). This completes the cycle.[9]

The ratio of SAMe to SAH within the cell is a critical indicator of "methylation potential." A high SAMe:SAH ratio favors methyltransferase activity, whereas a low ratio (high SAH levels) leads to feedback inhibition and reduced methylation.[9]

SAM_Cycle Met Methionine SAMe S-Adenosyl-L-methionine (SAMe) Met->SAMe MAT SAH S-Adenosylhomocysteine (SAH) SAMe->SAH Methyltransferase Substrate Substrate (DNA, Protein, etc.) SAH->SAMe Inhibition Hcy Homocysteine SAH->Hcy SAHH Adenosine Adenosine SAH->Adenosine Hcy->Met Methionine Synthase ATP ATP ATP->SAMe MethylatedSubstrate Methylated Substrate Substrate->MethylatedSubstrate CH₃ Folate 5-Methyl-THF Folate->Met THF THF Folate->THF

References

An In-depth Technical Guide on the Cellular Uptake and Metabolism of S-Adenosyl-L-methionine Disulfate Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Adenosyl-L-methionine (SAMe) is a naturally occurring molecule found in all living cells, playing a pivotal role as a universal methyl donor and a key component in various metabolic pathways.[1][2] Its significance is underscored by its involvement in over 40 metabolic reactions, making it second only to ATP in its versatility as a cosubstrate.[1] The disulfate tosylate salt of SAMe is a stabilized form of this crucial molecule, enhancing its utility for research and therapeutic applications.[1][3] This technical guide provides a comprehensive overview of the cellular uptake and metabolism of S-Adenosyl-L-methionine disulfate tosylate, with a focus on quantitative data, detailed experimental protocols, and visual representations of the core biological processes.

While the disulfate tosylate salt form enhances the stability of SAMe, the cellular uptake and subsequent metabolism are primarily governed by the biological activity of the S-Adenosyl-L-methionine molecule itself.[1]

Cellular Uptake of S-Adenosyl-L-methionine

The cellular uptake of SAMe is a complex process, primarily influenced by its polar nature, which limits its passive diffusion across the cell membrane. Research indicates that the primary mode of transport for SAMe is paracellular, meaning it moves through the junctions between cells rather than directly through them.[4] This is supported by the low cell-to-medium concentration ratio observed at equilibrium.[4]

An alternative and significant route for the cellular assimilation of the methyl group and sulfur atom from exogenous SAMe involves its breakdown product, 5'-methylthioadenosine (MTA). SAMe can degrade into MTA, which can then readily cross the cell membrane. Once inside the cell, MTA enters the methionine salvage pathway to regenerate methionine, which is subsequently converted back into SAMe.[5]

Quantitative Data on Cellular Uptake

The following tables summarize key quantitative data related to the cellular uptake of S-Adenosyl-L-methionine.

Table 1: Apparent Permeability Coefficient (Papp) of SAMe in Caco-2 Cells

Direction of TransportApparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s)Reference Compound (Mannitol) Papp (x 10⁻⁶ cm/s)
Apical to Basolateral0.70.9
Basolateral to Apical0.60.7
Data from McMillan et al.[4]

Table 2: Cellular Accumulation of SAMe

Cell TypeCell:Medium Ratio at Equilibrium
Caco-2 Cells0.2 - 0.5
Cultured Rat Hepatocytes0.2 - 0.5
Data from McMillan et al.[4]

Metabolism of S-Adenosyl-L-methionine

Once inside the cell, S-Adenosyl-L-methionine is a central molecule in three crucial metabolic pathways: transmethylation, transsulfuration, and aminopropylation.[1]

Transmethylation

This is the most frequent metabolic fate of SAMe, where it donates its methyl group to a vast array of acceptor molecules, including DNA, RNA, proteins, and lipids.[1] This process is catalyzed by methyltransferase enzymes and results in the formation of S-adenosyl-L-homocysteine (SAH).[1]

Transsulfuration

The transsulfuration pathway begins with the hydrolysis of SAH to homocysteine. Homocysteine can then be irreversibly converted to cysteine, a precursor for the synthesis of the major cellular antioxidant, glutathione.[1] This pathway is particularly active in the liver.[1]

Aminopropylation

In this pathway, SAMe is first decarboxylated to form decarboxylated SAMe (dcSAMe). This molecule then donates its aminopropyl group for the synthesis of polyamines like spermidine (B129725) and spermine, which are essential for cell growth and differentiation.[1] This process also generates 5'-methylthioadenosine (MTA), which can be recycled back to methionine.[1]

Signaling Pathways and Experimental Workflows

To visualize the complex processes of SAMe metabolism and the experimental approaches to study them, the following diagrams are provided in the DOT language for Graphviz.

SAMe Metabolic Pathways cluster_transmethylation Transmethylation cluster_transsulfuration Transsulfuration cluster_aminopropylation Aminopropylation SAMe_tm S-Adenosyl-L-methionine SAH S-Adenosyl-L-homocysteine SAMe_tm->SAH Methyltransferase Methylated_Acceptor Methylated Acceptor SAH_ts S-Adenosyl-L-homocysteine Acceptor Acceptor Molecule Acceptor->Methylated_Acceptor Methyl Group Transfer Homocysteine Homocysteine SAH_ts->Homocysteine SAH Hydrolase Cysteine Cysteine Homocysteine->Cysteine CBS Glutathione Glutathione Cysteine->Glutathione SAMe_ap S-Adenosyl-L-methionine dcSAMe Decarboxylated SAMe SAMe_ap->dcSAMe SAM Decarboxylase Polyamines Spermidine, Spermine dcSAMe->Polyamines Polyamine Synthase MTA 5'-Methylthioadenosine SAMe S-Adenosyl-L-methionine (from cellular uptake or synthesis) SAMe->SAMe_tm SAMe->SAMe_ap

Caption: Major metabolic pathways of S-Adenosyl-L-methionine.

Experimental Workflow for Cellular Uptake of SAMe cell_culture 1. Cell Seeding and Culture (e.g., Caco-2, Hepatocytes) treatment 2. Treatment with SAMe Disulfate Tosylate (Varying concentrations and time points) cell_culture->treatment washing 3. Cell Washing (Remove extracellular SAMe) treatment->washing lysis 4. Cell Lysis (e.g., Sonication, Triton X-100) washing->lysis extraction 5. Metabolite Extraction (e.g., Cold Methanol (B129727)/Ethanol) lysis->extraction quantification 6. Quantification of Intracellular SAMe (HPLC, LC-MS/MS) extraction->quantification data_analysis 7. Data Analysis (Calculate uptake, permeability) quantification->data_analysis

Caption: General experimental workflow for studying cellular uptake of SAMe.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of SAMe cellular uptake and metabolism.

Protocol 1: Caco-2 Cell Permeability Assay

Objective: To determine the intestinal permeability of this compound using the Caco-2 cell monolayer model.

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • Lucifer yellow (paracellular integrity marker)

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

  • Cell Culture and Differentiation: Culture the cells for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions. Change the medium every 2-3 days.

  • Monolayer Integrity Test: Before the transport experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. Alternatively, measure the permeability of a paracellular marker like Lucifer yellow.

  • Transport Experiment (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test solution of this compound in HBSS to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

  • Transport Experiment (Basolateral to Apical):

    • Perform the same steps as above, but add the test solution to the basolateral chamber and collect samples from the apical chamber to assess active efflux.

  • Sample Analysis: Quantify the concentration of SAMe in the collected samples using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the steady-state flux of the drug across the monolayer (µmol/s)

      • A is the surface area of the filter membrane (cm²)

      • C₀ is the initial concentration of the drug in the donor chamber (µmol/cm³)

Protocol 2: Quantification of Intracellular SAMe by HPLC

Objective: To measure the intracellular concentration of S-Adenosyl-L-methionine in cultured cells following treatment.

Materials:

  • Cultured cells (e.g., hepatocytes, cancer cell lines)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., 0.2% Triton X-100 in PBS)

  • Cold methanol or ethanol

  • Perchloric acid

  • HPLC system with a UV detector

  • C18 reversed-phase column

Procedure:

  • Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere. Treat the cells with this compound at various concentrations and for different durations.

  • Cell Harvesting and Washing:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS to remove any extracellular SAMe.

    • Harvest the cells by scraping or trypsinization.

  • Cell Lysis and Protein Precipitation:

    • Resuspend the cell pellet in ice-cold lysis buffer.

    • Lyse the cells by sonication or repeated freeze-thaw cycles.

    • Precipitate proteins by adding an equal volume of cold perchloric acid (e.g., 0.8 M) and incubate on ice for 10 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

  • Sample Preparation for HPLC:

    • Carefully collect the supernatant containing the intracellular metabolites.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • HPLC Analysis:

    • Inject the prepared sample into the HPLC system.

    • Mobile Phase: A common mobile phase consists of a gradient of a buffer (e.g., 50 mM sodium phosphate, pH 2.8) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is typically used.

    • Detection: Monitor the absorbance at 254 nm.

    • Quantification: Determine the concentration of SAMe in the sample by comparing the peak area to a standard curve generated with known concentrations of this compound.

  • Data Normalization: Normalize the intracellular SAMe concentration to the total protein content of the cell lysate (determined by a protein assay like the Bradford or BCA assay) or to the cell number.

Conclusion

This technical guide provides a foundational understanding of the cellular uptake and metabolism of this compound. The presented quantitative data highlights the challenges in its direct cellular entry and emphasizes the importance of its metabolic pathways. The detailed experimental protocols offer a starting point for researchers to design and execute robust studies to further elucidate the multifaceted roles of this vital molecule in cellular function and its potential as a therapeutic agent. The provided visualizations of the metabolic pathways and experimental workflows serve as a clear and concise reference for understanding these complex processes. Further research into carrier-mediated transport systems and the development of more lipophilic prodrugs may pave the way for enhanced cellular delivery and therapeutic efficacy of S-Adenosyl-L-methionine.

References

S-Adenosyl-L-methionine Disulfate Tosylate in Gene Expression Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

S-Adenosyl-L-methionine (SAMe) is a naturally occurring and essential biomolecule synthesized from adenosine (B11128) triphosphate (ATP) and methionine. It serves as the primary methyl group donor in over 40 metabolic reactions, making it a pivotal cosubstrate in cellular processes, second only to ATP in its versatility.[1] The biological activity of SAMe is intrinsically linked to its role in three major metabolic pathways: transmethylation, transsulfuration, and aminopropylation.[1]

In the context of gene expression, SAMe's function as a universal methyl donor is paramount. It provides the methyl groups required for the epigenetic modification of DNA and histone proteins. These modifications are fundamental to regulating gene expression without altering the underlying DNA sequence. However, SAMe is an inherently unstable molecule. For experimental and therapeutic use, it is stabilized as a salt. The S-Adenosyl-L-methionine disulfate tosylate form is a stable complex that readily converts to the active SAMe compound within cells, ensuring its bioavailability for research applications. This guide provides an in-depth overview of the mechanisms, protocols, and applications of SAMe disulfate tosylate in the study of gene expression.

Core Mechanisms: The Role of SAMe in Epigenetic Regulation

Epigenetic regulation is a primary driver of differential gene expression, and SAMe is at the heart of this process. It fuels the methylation reactions that determine whether genes are activated or silenced.

DNA Methylation

DNA methylation is a core epigenetic mark that typically leads to transcriptional repression when it occurs in the promoter region of a gene. The process is catalyzed by a family of enzymes called DNA methyltransferases (DNMTs). These enzymes transfer a methyl group from SAMe to the 5th carbon of a cytosine residue, primarily within CpG dinucleotides. This covalent modification can block the binding of transcription factors or recruit repressor proteins, effectively silencing gene expression.

DNA_Methylation cluster_0 Methylation Machinery cluster_1 Gene Promoter SAMe SAMe (S-Adenosyl-L-methionine) SAH SAH (S-Adenosyl-L-homocysteine) SAMe->SAH CH₃ DNMT DNMT (DNA Methyltransferase) DNMT->SAMe Binds Unmethylated Unmethylated CpG Site (Gene Active) DNMT->Unmethylated Catalyzes Methylation Methylated Methylated CpG Site (Gene Silenced) Histone_Methylation cluster_0 Methylation Machinery cluster_1 Histone Tail & Gene Expression SAMe SAMe SAH SAH SAMe->SAH CH₃ HMT HMT (Histone Methyltransferase) HMT->SAMe Binds Histone Histone H3 Tail (e.g., Lysine 9) HMT->Histone Methylates H3K9 Active Active Gene (Euchromatin) Histone->Active unmethylated state Repressed Repressed Gene (Heterochromatin) Histone->Repressed leads to Cell_Treatment_Workflow cluster_workflow SAMe Treatment Workflow A Day 1 Seed cells in 6-well plates. Allow to adhere overnight. B Day 2 Prepare fresh SAMe stock solution. Treat cells with final concentrations (e.g., 0, 100, 500 µM). A->B C Day 3 Incubate for desired duration (e.g., 24 hours). B->C D Day 4 Harvest cells. Proceed to downstream analysis (RT-qPCR, ChIP, etc.). C->D ChIP_Workflow A Cross-link proteins to DNA (Formaldehyde) B Lyse cells & Shear Chromatin (Sonication) A->B C Immunoprecipitate (IP) with specific antibody (e.g., anti-H3K9me3) B->C D Wash to remove non-specific binding C->D E Elute & Reverse Cross-links D->E F Purify DNA E->F G Analyze by qPCR F->G Signaling_Pathway SAMe SAMe Supplementation Methylation Increased DNA/Histone Methylation at TNF Locus SAMe->Methylation Increases TNF_Gene TNF Gene Transcription Methylation->TNF_Gene Represses TNF_Protein TNF-α Protein Production TNF_Gene->TNF_Protein Inflammation Downstream Inflammatory Signaling (e.g., NF-κB) TNF_Protein->Inflammation Activates

References

Methodological & Application

Application Notes and Protocols: S-Adenosyl-L-methionine Disulfate Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Adenosyl-L-methionine (SAMe) is a naturally occurring molecule that plays a central role in cellular metabolism as the primary methyl group donor in a wide array of biochemical reactions.[1][2][3] The disulfate tosylate salt of S-Adenosyl-L-methionine (SAM-e) is a stabilized form of this crucial biomolecule, making it a reliable reagent for laboratory research.[1][4] This stable form is essential for studying methylation processes that are fundamental to the modification of biomolecules such as DNA, RNA, proteins, and lipids, thereby influencing numerous cellular functions.[1][2] SAM-e is involved in three major metabolic pathways: transmethylation, transsulfuration, and polyamine biosynthesis.[5][6] Its applications in research are extensive, ranging from investigations into epigenetic regulation and cancer to studies on liver disease, osteoarthritis, and neurological disorders like depression.[1][7][8]

S-Adenosyl-L-methionine disulfate tosylate is a white to off-white, hygroscopic powder that is freely soluble in water.[9][10] Its enhanced stability compared to the native SAMe molecule makes it suitable for use in various experimental settings.[1][4]

Physicochemical Properties and Solubility

Proper handling and storage of this compound are critical for maintaining its stability and biological activity. It is a hygroscopic powder and should be stored in a cool, dry place, protected from light, at temperatures between 2°C and 8°C.[11] It is recommended to allow the product to equilibrate to room temperature in a dry environment before opening to prevent condensation.[4]

PropertyValueCitation(s)
Appearance White to off-white crystalline powder[9][10]
Molecular Formula C22H34N6O16S4[11]
Molecular Weight 766.8 g/mol [11]
Solubility in Water Freely soluble / 100 mg/mL (130.41 mM) / 33.33 mg/mL (43.47 mM)[9][12]
Storage 2°C - 8°C, protect from light[11]

Key Signaling Pathways

S-Adenosyl-L-methionine is a key regulator of numerous signaling pathways, primarily through its role as a universal methyl donor.

The SAM Cycle and Methylation

The central role of SAM-e is in the SAM cycle, where it donates its methyl group to a vast number of substrates, including DNA, RNA, proteins, and lipids.[2] This process, known as transmethylation, is catalyzed by SAM-dependent methyltransferases and results in the formation of S-adenosylhomocysteine (B1680485) (SAH).[2] The ratio of SAM to SAH is a critical determinant of the cell's methylation potential.[13]

SAM Cycle Methionine Methionine SAM S-Adenosyl-L-methionine (SAM-e) Methionine->SAM Methionine Adenosyltransferase ATP ATP ATP->SAM Methionine Adenosyltransferase SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferase Methylated Substrate Methylated Substrate SAM->Methylated Substrate Methyl Group Donation Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Homocysteine->Methionine Methionine Synthase Substrate Substrate Substrate->Methylated Substrate

The SAM Cycle and Methylation Pathway.
PI3K/AKT/FOXO3a Signaling Pathway

Recent studies have shown that SAM-e can influence cell senescence through the PI3K/AKT/FOXO3a signaling cascade.[5] This pathway is crucial for regulating cell survival, growth, and proliferation.

PI3K_AKT_FOXO3a_Pathway SAM S-Adenosyl-L-methionine (SAM-e) PI3K PI3K SAM->PI3K Activates AKT AKT PI3K->AKT Activates FOXO3a FOXO3a AKT->FOXO3a Inhibits Cell_Survival Cell Survival & Anti-Senescence AKT->Cell_Survival Promotes FOXO3a->Cell_Survival Promotes Senescence

SAM-e's influence on the PI3K/AKT/FOXO3a pathway.

Experimental Protocols

The following are generalized protocols for common experimental applications of this compound. Researchers should optimize these protocols for their specific cell lines or experimental models.

General Experimental Workflow

A typical workflow for in vitro studies investigating the effects of SAM-e involves cell culture, treatment, and subsequent analysis of cellular responses.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., HepG2, Cal-33) SAMe_Treatment 2. SAM-e Treatment (Varying concentrations and durations) Cell_Culture->SAMe_Treatment Cell_Harvesting 3. Cell Harvesting (Protein, RNA, or whole cells) SAMe_Treatment->Cell_Harvesting Downstream_Analysis 4. Downstream Analysis (e.g., Western Blot, qPCR, Flow Cytometry, Migration Assay) Cell_Harvesting->Downstream_Analysis

A generalized workflow for in vitro SAM-e experiments.
Cell Proliferation and Viability Assay

Objective: To assess the effect of SAM-e on the proliferation and viability of cultured cells.

Materials:

  • This compound

  • Cultured cells (e.g., HepG2 human hepatocellular carcinoma cells)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTS assay kit

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare a stock solution of SAM-e in sterile water or culture medium. Further dilute the stock solution to desired final concentrations (e.g., 5-40 µg/mL).[12]

  • Remove the old medium from the wells and replace it with a fresh medium containing the different concentrations of SAM-e. Include a vehicle control (medium without SAM-e).

  • Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).

  • At the end of the incubation period, add the MTS reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control.

Apoptosis Assay by Flow Cytometry

Objective: To determine if SAM-e induces apoptosis in cultured cells.

Materials:

  • This compound

  • Cultured cells (e.g., Cal-33 and JHU-SCC-011 head and neck squamous cell carcinoma cells)[7]

  • 6-well cell culture plates

  • Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the desired concentration of SAM-e (e.g., 300 µM) for a specified duration (e.g., 24 or 48 hours).[7] Include a vehicle control.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Migration (Wound Healing) Assay

Objective: To evaluate the effect of SAM-e on cell migration.

Materials:

  • This compound

  • Cultured cells (e.g., Cal-33 and JHU-SCC-011 cells)[12]

  • 6-well cell culture plates

  • Sterile 200 µL pipette tip

Protocol:

  • Seed cells in 6-well plates and grow them to a confluent monolayer.

  • Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh medium containing the desired concentration of SAM-e (e.g., 300 µM) or vehicle control.[12]

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 hours).

  • Measure the width of the scratch at different points and calculate the percentage of wound closure over time. A decrease in wound closure in SAM-e treated cells compared to control indicates an inhibitory effect on cell migration.

Quantitative Data Summary

The following tables summarize quantitative data from various experimental studies involving S-Adenosyl-L-methionine.

Table 1: Quantitative Analysis of SAM and SAH in Biological Samples

Analytical MethodSample MatrixAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryCitation(s)
LC-MS/MSMouse EmbryosSAM10 nmol/L0.02 µM-[13]
LC-MS/MSMouse EmbryosSAH2.5 nmol/L0.01 µM-[13]
LC-MS/MSHuman PlasmaSAM5 nM10 nM~50%[14]
LC-MS/MSHuman PlasmaSAH1 nM3 nM~50%[14]
Capillary ElectrophoresisDietary SupplementsSAM0.5 µg2 µg97.9%[15]
HPLC-UVDietary SupplementsSAM--97.4–100.9%[16]
HPLC-UVMouse TissueSAM22 pmol55 pmol>98%[15]
HPLC-UVMouse TissueSAH20 pmol50 pmol>98%[15]

Table 2: In Vitro and In Vivo Experimental Dosing

Experimental ModelApplicationSAM-e Concentration/DoseDurationObserved EffectCitation(s)
Cal-33 and JHU-SCC-011 cellsApoptosis and Cell Cycle Arrest300 µM24 or 48 hoursInduced apoptosis and cell cycle arrest.[7]
Cal-33 and JHU-SCC-011 cellsCell Migration300 µM24 hoursDecreased cell migration.[12]
Human A549 lung cancer cellsRegulation of DNMTs5-40 µg/mL48 hoursModulated the expression of DNMTs, protecting the anticancer effect of 5-FU.[12]
Rat model of epilepsyAntiepileptic and memory-enhancing effects50 and 100 mg/kg (p.o.)-Showed antiepileptic, memory-enhancing, and antioxidant properties.[7]
Mouse model of ASDPrevention of ASD-like behaviors30 mg/kg (p.o.)3 daysPrevented ASD-like behaviors induced by valproic acid exposure.[7]
Human clinical trialsDepression treatment200-1600 mg/day-Superior to placebo and as effective as tricyclic antidepressants.[17][18]

Conclusion

This compound is a valuable research tool for investigating a wide range of cellular processes. Its stability and well-characterized role as a universal methyl donor make it indispensable for studies in epigenetics, cancer biology, neurobiology, and metabolic diseases. The protocols and data presented here provide a foundation for researchers to design and execute experiments to further elucidate the multifaceted roles of SAM-e in health and disease. Careful consideration of dosage, treatment duration, and appropriate analytical methods is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for S-Adenosyl-L-methionine disulfate tosylate (SAMe) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Adenosyl-L-methionine (SAMe) is a critical biological molecule that functions as the primary methyl group donor in a vast array of cellular reactions, including the methylation of DNA, RNA, proteins, and lipids.[1] The disulfate tosylate salt of SAMe is a stabilized form of this otherwise unstable molecule, making it suitable for research and therapeutic applications.[2][3] This document provides detailed application notes and protocols for the preparation and use of S-Adenosyl-L-methionine disulfate tosylate solutions in a research setting.

Physicochemical Properties and Solubility

This compound is a white to off-white, hygroscopic crystalline powder.[4] It is freely soluble in water and soluble in organic solvents such as DMSO and ethanol.[4] Due to its hygroscopic nature, it should be stored in a tightly sealed container at -20°C, away from moisture.[5]

Table 1: Solubility of this compound

SolventSolubilityMolar Concentration (approx.)Notes
Water (H₂O)33.33 mg/mL[5]43.47 mMUltrasonic treatment may be needed to fully dissolve.[5]
Dimethyl sulfoxide (B87167) (DMSO)≥ 50 mg/mL[5]≥ 65.21 mM"≥" indicates that the saturation point was not reached at this concentration.[5]
Phosphate-Buffered Saline (PBS)100 mg/mL[5]130.41 mMUltrasonic treatment may be required.[5]
Ethanol~10 mg/mL~13.04 mM
10% DMSO / 90% Corn Oil≥ 2.5 mg/mL[5]≥ 3.26 mMFor in vivo applications.[5]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.5 mg/mL[5]≥ 3.26 mMFor in vivo applications.[5]

Stability of SAMe Solutions

SAMe is notoriously unstable in aqueous solutions, particularly at neutral to alkaline pH and at physiological temperatures (37°C). The primary degradation products are 5'-methylthioadenosine (MTA) and homoserine lactone. The disulfate tosylate salt form provides enhanced stability compared to other salts. However, for experimental purposes, it is crucial to prepare solutions fresh and use them immediately. If storage is necessary, aliquoting and storing at -80°C is recommended for up to one month, although some degradation may still occur.[5]

Table 2: Stability of S-Adenosyl-L-methionine in Aqueous Solution

TemperaturepHHalf-lifeReference
37°C7.516-42 hours[6]
30°C7.0Significant degradation observed after 48 hours[7]
30°C6.0More stable than at pH 7.0[7]
4°CAcidic (e.g., pH 4-5)Relatively stable[4]
-20°C (in solvent)Not specified1 month[5][5]
-80°C (in solvent)Not specified6 months[5][5]

Experimental Protocols

Protocol 1: Preparation of a Sterile Aqueous Stock Solution for Cell Culture

Materials:

  • This compound powder

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS)

  • Sterile 0.22 µm syringe filter

  • Sterile microcentrifuge tubes or vials

  • Laminar flow hood

Procedure:

  • In a laminar flow hood, weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the required volume of sterile water or PBS to achieve the desired stock concentration (e.g., 100 mM).

  • Vortex briefly to dissolve the powder. If necessary, use a sterile ultrasonic water bath for a short period to aid dissolution.

  • Once fully dissolved, draw the solution into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter to the syringe.

  • Filter the solution into a new sterile microcentrifuge tube or vial. This step is crucial to ensure the sterility of the stock solution for cell culture applications.

  • Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, and date of preparation.

  • Use the freshly prepared stock solution immediately or store at -80°C for short-term storage (up to one month is recommended for optimal activity).

Protocol 2: Dosing Cells in Culture with SAMe

Materials:

  • Sterile stock solution of this compound (from Protocol 1)

  • Cell culture medium appropriate for the cell line

  • Cells plated in multi-well plates or flasks

Procedure:

  • Thaw an aliquot of the sterile SAMe stock solution on ice.

  • Calculate the volume of the stock solution required to achieve the desired final concentration in the cell culture medium. For example, to treat cells with 100 µM SAMe in 1 mL of medium, add 1 µL of a 100 mM stock solution.

  • Gently add the calculated volume of the SAMe stock solution to the cell culture medium in each well or flask.

  • Gently swirl the plate or flask to ensure even distribution of the compound.

  • Return the cells to the incubator for the desired treatment period.

  • For time-course experiments, prepare a master mix of the SAMe-containing medium to ensure consistent dosing across all time points.

Protocol 3: In Vitro Methyltransferase Assay

Materials:

  • This compound

  • Methyltransferase enzyme of interest

  • Methyl-acceptor substrate (e.g., histone, DNA, small molecule)

  • Assay buffer (e.g., Tris-HCl, HEPES)

  • Detection reagent (e.g., radiolabeled SAMe ([³H]-SAMe) and scintillation counting, or a coupled enzymatic assay that detects the product S-adenosyl-L-homocysteine (SAH))

Procedure (Example using a colorimetric coupled assay):

  • Prepare a stock solution of SAMe in an appropriate assay buffer. The final concentration in the assay will typically be in the low micromolar range.

  • Prepare solutions of the methyltransferase and the methyl-acceptor substrate in the assay buffer.

  • In a 96-well plate, add the assay buffer, the methyl-acceptor substrate, and the methyltransferase enzyme to each well.

  • Initiate the reaction by adding the SAMe solution to each well.

  • Include appropriate controls, such as a no-enzyme control and a no-substrate control.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).

  • At specified time points, or continuously, measure the formation of the reaction product (SAH or a downstream product of the coupled reaction) using a plate reader at the appropriate wavelength.

  • Calculate the enzyme activity based on the rate of product formation.

Mandatory Visualizations

SAMe_Metabolic_Pathway Methionine Methionine SAMe S-Adenosyl-L-methionine (SAMe) Methionine->SAMe Methionine Adenosyltransferase ATP ATP ATP->SAMe Methylated_Substrate Methylated Substrate SAMe->Methylated_Substrate Methyltransferases (MTs) SAH S-Adenosyl- homocysteine (SAH) SAMe->SAH Methyltransferases (MTs) Substrate Acceptor Substrate (DNA, RNA, Protein, etc.) Substrate->Methylated_Substrate Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Adenosine Adenosine SAH->Adenosine SAH Hydrolase Homocysteine->Methionine Methionine Synthase Cystathionine Cystathionine Homocysteine->Cystathionine Cystathionine β-synthase Cysteine Cysteine Cystathionine->Cysteine Glutathione Glutathione Cysteine->Glutathione

Caption: The S-Adenosyl-L-methionine (SAMe) cycle and transsulfuration pathway.

Experimental_Workflow_Cell_Culture start Start prep_solution Prepare Sterile SAMe Stock Solution (100 mM) start->prep_solution treatment Treat Cells with Desired SAMe Concentration prep_solution->treatment cell_culture Seed Cells in Multi-well Plates cell_culture->treatment incubation Incubate for Defined Time Period (e.g., 24, 48, 72 hours) treatment->incubation harvest Harvest Cells incubation->harvest analysis Downstream Analysis harvest->analysis rna_extraction RNA Extraction & qPCR analysis->rna_extraction protein_extraction Protein Extraction & Western Blot analysis->protein_extraction cell_viability Cell Viability Assay (e.g., MTT, Trypan Blue) analysis->cell_viability end End rna_extraction->end protein_extraction->end cell_viability->end

Caption: Experimental workflow for treating cultured cells with SAMe.

InVivo_Workflow start Start animal_acclimation Animal Acclimation (e.g., Mice, Rats) start->animal_acclimation group_allocation Random Allocation to Treatment Groups (Vehicle, SAMe Low Dose, SAMe High Dose) animal_acclimation->group_allocation samed_prep Prepare SAMe Solution for In Vivo Administration group_allocation->samed_prep treatment_period Daily Administration of Vehicle or SAMe (e.g., Oral Gavage, IP Injection) samed_prep->treatment_period monitoring Monitor Animal Health and Behavior treatment_period->monitoring endpoint Endpoint: Euthanasia and Tissue Collection monitoring->endpoint analysis Tissue and Blood Analysis endpoint->analysis histology Histological Analysis of Target Organs analysis->histology biochemical_assays Biochemical Assays on Plasma/Serum analysis->biochemical_assays gene_expression Gene Expression Analysis in Tissues (e.g., qPCR, RNA-seq) analysis->gene_expression end End histology->end biochemical_assays->end gene_expression->end

Caption: General experimental workflow for an in vivo study with SAMe.

References

S-Adenosyl-L-methionine Disulfate Tosylate: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Adenosyl-L-methionine (SAMe), a naturally occurring molecule found in all living cells, is a critical cosubstrate involved in numerous vital cellular processes.[1][2] Its significance in cellular metabolism is considered second only to adenosine (B11128) triphosphate (ATP).[3] SAMe primarily functions as the universal methyl donor in over 40 known metabolic reactions, transferring its methyl group to various acceptor molecules, including DNA, RNA, proteins, and lipids.[1][3] This process of methylation is fundamental to the epigenetic regulation of gene expression, cell signaling, and maintenance of cellular homeostasis.[1][3]

The disulfate tosylate salt form of SAMe provides enhanced stability, making it a reliable reagent for in vitro studies.[3] This document provides detailed application notes and protocols for the use of S-Adenosyl-L-methionine disulfate tosylate in cell culture experiments, targeting researchers and professionals in drug development.

Mechanism of Action and Key Cellular Roles

SAMe is a pivotal molecule at the intersection of three major metabolic pathways:

  • Transmethylation: As the principal methyl donor, SAMe is essential for the methylation of a vast array of molecules, influencing epigenetic regulation and protein function.[3][4] The ratio of SAMe to its demethylated product, S-adenosyl-L-homocysteine (SAH), is a critical indicator of the cell's methylation capacity.[3]

  • Transsulfuration: This pathway, particularly active in the liver, leads to the synthesis of cysteine and subsequently glutathione (B108866) (GSH), a major cellular antioxidant.[2][4]

  • Polyamine Synthesis: SAMe is a precursor for the synthesis of polyamines like spermidine (B129725) and spermine, which are crucial for cell growth, differentiation, and proliferation.[1][4]

Dysregulation of SAMe levels has been implicated in various disease states, including liver disease and cancer.[3][5] In a research context, SAMe has been shown to have anti-proliferative, pro-apoptotic, and anti-metastatic effects in various cancer cell lines.[6][7]

Quantitative Data Summary

The following tables summarize quantitative data from various cell culture experiments using this compound.

Cell LineConcentrationIncubation TimeObserved EffectReference
Cal-33 (Head and Neck Squamous Carcinoma)300 µM24 h~10% apoptotic cells, decreased migration, decreased expression of cyclins B1, E1, and D1[7]
JHU-SCC-011 (Head and Neck Squamous Carcinoma)300 µM48 h~3% apoptotic cells, decreased migration, decreased expression of cyclins B1, E1, and D1[7]
HepG2 (Hepatocellular Carcinoma)0.5 mM, 1.0 mM, 2.0 mM24 hDose-dependent increase in the percentage of cells in the S phase of the cell cycle, up-regulation of MCM3, MCM4, and E2F1 genes and proteins[2]
AML12 (Mouse Hepatocyte)1.0 mM, 2.0 mM24 hSignificant increase in the percentage of cells in the S phase of the cell cycle[2]
A549 (Human Lung Cancer)5-40 µg/mL48 hProtects the anticancer effect of 5-FU by regulating the expression of DNMTs[7]

Key Signaling Pathways Influenced by SAMe

SAMe has been shown to modulate several critical signaling pathways involved in cell fate and function.

SAMe_Signaling_Pathways SAMe S-Adenosyl-L-methionine (SAMe) PI3K PI3K SAMe->PI3K activates AMPK AMPK SAMe->AMPK modulates CellCycle Cell Cycle (MCM3, MCM4, E2F1) SAMe->CellCycle regulates Apoptosis Apoptosis SAMe->Apoptosis induces AKT AKT PI3K->AKT FOXO3a FOXO3a AKT->FOXO3a inhibits Senescence Cellular Senescence FOXO3a->Senescence promotes HuR HuR AMPK->HuR Proliferation Hepatocyte Proliferation HuR->Proliferation CellCycle->Proliferation

Caption: Key signaling pathways modulated by SAMe.

Experimental Protocols

General Workflow for Cell Culture Experiments with SAMe

Experimental_Workflow Start Start: Cell Seeding Prep Prepare SAMe Stock Solution Start->Prep Treatment Treat Cells with SAMe Start->Treatment Prep->Treatment Incubation Incubate for Desired Time Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Analysis Downstream Analysis (e.g., Western Blot, Flow Cytometry) Harvest->Analysis

Caption: General experimental workflow for SAMe treatment.

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Sterile, nuclease-free water or DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile filter (0.22 µm)

Procedure:

  • Determine the desired stock concentration. A common stock concentration is 100 mM.

  • Weigh the required amount of SAMe powder in a sterile microcentrifuge tube. The molecular weight of this compound is 766.8 g/mol .

  • Add the appropriate volume of sterile water or DMSO to achieve the desired concentration. Note that solubility in water is approximately 33.33 mg/mL and in DMSO is ≥ 50 mg/mL.[8]

  • Vortex thoroughly until the powder is completely dissolved.

  • Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile microcentrifuge tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Cell Treatment and Proliferation Assay (MTS-based)

Materials:

  • Cells of interest (e.g., HepG2)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of SAMe in complete medium from the stock solution to achieve the desired final concentrations (e.g., 0 mM, 0.5 mM, 1.0 mM, 2.0 mM).

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of SAMe. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Materials:

  • Cells of interest (e.g., Cal-33)

  • 6-well cell culture plates

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (B145695) (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentration of SAMe (e.g., 300 µM) and a vehicle control for the specified duration (e.g., 24 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Wash the cells once with ice-cold PBS.

  • Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.

  • Incubate the cells on ice for at least 30 minutes (or at -20°C overnight).

  • Centrifuge the fixed cells and wash once with PBS.

  • Resuspend the cells in 500 µL of PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Conclusion

This compound is a valuable tool for investigating a wide range of cellular processes in vitro. Its role as a universal methyl donor and its involvement in key metabolic pathways make it a compound of interest for research in areas such as cancer biology, epigenetics, and liver disease. The protocols and data presented here provide a foundation for researchers to design and execute robust cell culture experiments to further elucidate the multifaceted roles of SAMe in cellular health and disease.

References

S-Adenosyl-L-methionine Disulfate Tosylate: In Vivo Administration Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Adenosyl-L-methionine (SAMe) is a naturally occurring molecule that plays a central role in cellular metabolism, primarily as a universal methyl group donor in a process called methylation. It is involved in the synthesis and regulation of numerous key molecules, including proteins, phospholipids, DNA, and neurotransmitters. The disulfate tosylate salt of SAMe is a stabilized form used in both preclinical research and clinical applications. These application notes provide an overview of the in vivo administration of S-Adenosyl-L-methionine disulfate tosylate, including detailed protocols, quantitative data, and insights into its mechanisms of action.

Applications

This compound has been investigated for its therapeutic potential in a variety of conditions, including:

  • Liver Disease: SAMe is crucial for hepatocyte function and protection. It serves as a precursor for the antioxidant glutathione, which helps protect liver cells from damage induced by toxins, alcohol, and certain medical conditions.[1][2]

  • Osteoarthritis: Research suggests that SAMe may have analgesic and anti-inflammatory effects, and it may also stimulate the production of proteoglycans, which are essential components of cartilage.

  • Depression and Neurological Disorders: As a methyl donor, SAMe is involved in the synthesis of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are implicated in mood regulation.[3] Its role in maintaining neuronal health is also under investigation for conditions like Alzheimer's disease and epilepsy.[3]

  • Cancer: SAMe's role in DNA methylation suggests its potential as an anti-cancer agent, as it may influence the expression of oncogenes and tumor suppressor genes.[3]

Data Presentation

Pharmacokinetic Parameters

The following tables summarize the pharmacokinetic properties of S-Adenosyl-L-methionine (SAMe) following oral and intravenous administration of its disulfate tosylate salt in healthy human volunteers.

ParameterOral Administration (1000 mg) - MenOral Administration (1000 mg) - WomenIntravenous Administration (1000 mg) - MenIntravenous Administration (1000 mg) - Women
Cmax (µmol/L) 2.37 (± 1.58)2.50 (± 1.83)127 (± 49)211 (± 94)
Tmax (hours) 5.40 (± 1.14)5.20 (± 1.48)1.90 (± 0.22)1.60 (± 0.22)
AUC0-24 (µmol/L/h) 8.56 (± 5.16)10.3 (± 8.0)329 (± 84)480 (± 176)
t1/2β (hours) 6.06 (± 1.80)6.28 (± 2.60)4.34 (± 0.57)3.83 (± 0.78)

Data presented as mean (± SD). Data sourced from a study in healthy Chinese volunteers.

In Vivo Dosages in Animal Models
Animal ModelConditionDosageAdministration RouteReference
Mouse ASD-like Behaviors30 mg/kgOral[3]
Rat Epilepsy50 and 100 mg/kgOral[3]
Rabbit Osteoarthritis30 and 60 mg/kg/dayIntramuscular[4]
Mouse Acetaminophen (B1664979) Hepatotoxicity3.3 mmol/kgNot specified[2]

Experimental Protocols

Preparation of this compound for In Vivo Administration

This compound is typically supplied as a powder. For in vivo administration, it is crucial to prepare a sterile and stable solution.

Vehicle:

  • For oral administration, this compound can be dissolved in sterile water.

  • For parenteral (intravenous, intraperitoneal, intramuscular) administration, sterile saline (0.9% NaCl) is a commonly used vehicle.

Preparation Procedure:

  • Weigh the required amount of this compound powder in a sterile container.

  • Add the desired volume of the chosen sterile vehicle.

  • Gently agitate or vortex until the powder is completely dissolved. Sonication can be used to aid dissolution if necessary.

  • For parenteral routes, the final solution should be filtered through a 0.22 µm sterile filter to ensure sterility.

  • Prepare the solution fresh before each administration to ensure stability.

Protocol 1: Oral Administration (Gavage) in Mice and Rats

This protocol is suitable for the precise oral delivery of a liquid formulation of this compound.

Materials:

  • Appropriately sized gavage needle (e.g., 18-20 gauge for mice, 16-18 gauge for rats) with a rounded tip.

  • Syringe corresponding to the volume to be administered.

  • Prepared this compound solution.

Procedure:

  • Weigh the animal to determine the correct dosing volume (typically not exceeding 10 ml/kg).

  • Measure the length of the gavage needle from the animal's mouth to the last rib to estimate the insertion depth. Mark the needle to avoid over-insertion.

  • Restrain the animal securely, ensuring the head and body are in a straight line to facilitate passage of the needle into the esophagus.

  • Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth. The animal should swallow as the needle enters the esophagus.

  • If resistance is met, do not force the needle. Withdraw and attempt re-insertion.

  • Once the needle is correctly positioned, slowly administer the solution.

  • Gently withdraw the needle along the same path of insertion.

  • Monitor the animal for a few minutes post-administration for any signs of distress.

Protocol 2: Intraperitoneal (IP) Injection in Rats and Mice

This method allows for the rapid absorption of the compound into the systemic circulation.

Materials:

  • Sterile syringe and needle (e.g., 25-27 gauge for mice, 23-25 gauge for rats).

  • Prepared sterile this compound solution.

  • 70% ethanol (B145695) for disinfection.

Procedure:

  • Restrain the animal securely on its back, tilting the head downwards to allow the abdominal organs to shift forward.

  • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

  • Disinfect the injection site with 70% ethanol.

  • Insert the needle at a 30-45 degree angle with the bevel facing up.

  • Gently aspirate to ensure no blood or urine is drawn, confirming that a vessel or the bladder has not been punctured.

  • If the aspiration is clear, inject the solution slowly.

  • Withdraw the needle and return the animal to its cage.

  • Monitor the animal for any adverse reactions.

Protocol 3: Intramuscular (IM) Injection in Rabbits

This route provides a depot for the sustained release of the compound.

Materials:

  • Sterile syringe and needle (e.g., 25-30 gauge).

  • Prepared sterile this compound solution.

  • 70% ethanol for disinfection.

Procedure:

  • Restrain the rabbit securely.

  • The quadriceps muscle of the hind limb is a common site for IM injections.

  • Disinfect the injection site.

  • Insert the needle into the muscle mass, taking care to avoid the sciatic nerve.

  • Gently aspirate to check for blood. If blood is present, withdraw and re-insert the needle at a different location.

  • Inject the solution slowly.

  • Withdraw the needle and apply gentle pressure to the injection site.

  • Monitor the animal for any signs of pain or inflammation at the injection site.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of S-Adenosyl-L-methionine are mediated through its involvement in several key signaling pathways.

The Methionine Cycle and Transsulfuration Pathway

S-Adenosyl-L-methionine is a key intermediate in the methionine cycle. As a methyl donor, it is converted to S-adenosyl-homocysteine (SAH). SAH is then hydrolyzed to homocysteine. Homocysteine can either be remethylated back to methionine or enter the transsulfuration pathway to be converted to cysteine, a precursor for the antioxidant glutathione. This pathway is fundamental to its hepatoprotective effects.

Met Methionine SAMe S-Adenosyl-L-methionine (SAMe) Met->SAMe MAT ATP ATP ATP->SAMe SAH S-Adenosyl-homocysteine (SAH) SAMe->SAH Methyltransferases Methylated_Product Methylated Product SAMe->Methylated_Product Hcy Homocysteine SAH->Hcy SAH Hydrolase Hcy->Met Methionine Synthase Cys Cysteine Hcy->Cys Transsulfuration Pathway GSH Glutathione Cys->GSH Methyl_Acceptor Methyl Acceptor (DNA, proteins, etc.) Methyl_Acceptor->Methylated_Product

Methionine Cycle and Transsulfuration Pathway
Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for cell proliferation, differentiation, and fate. Aberrant Wnt signaling is implicated in various diseases, including cancer. SAMe, through its role in methylation, can influence the expression of components of this pathway, potentially modulating its activity.

cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6 LRP5/6 Co-receptor LRP5_6->Dsh APC_Axin APC/Axin Complex Dsh->APC_Axin Inhibits GSK3b GSK-3β beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for degradation APC_Axin->beta_catenin Degradation Proteasomal Degradation beta_catenin->Degradation beta_catenin_n β-catenin beta_catenin->beta_catenin_n Nucleus Nucleus TCF_LEF TCF/LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes beta_catenin_n->TCF_LEF

Wnt/β-catenin Signaling Pathway
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a key regulator of cell growth, survival, and metabolism. In the context of liver disease, this pathway is often dysregulated. SAMe may influence this pathway, contributing to its hepatoprotective effects by promoting cell survival and reducing apoptosis.[1]

GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival & Growth mTOR->Cell_Survival

PI3K/Akt Signaling Pathway
MAPK Signaling Pathway in Chondrocytes

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a role in chondrocyte proliferation, differentiation, and apoptosis. In osteoarthritis, the MAPK pathway is often dysregulated, leading to cartilage degradation. SAMe may exert its chondroprotective effects by modulating this pathway, potentially reducing the expression of matrix-degrading enzymes.

Cytokines Inflammatory Cytokines (e.g., IL-1β, TNF-α) Receptor Cell Surface Receptor Cytokines->Receptor TAK1 TAK1 Receptor->TAK1 MKKs MKKs (MKK3/6, MKK4/7) TAK1->MKKs p38 p38 MAPK MKKs->p38 JNK JNK MKKs->JNK ERK ERK MKKs->ERK AP1 AP-1 (c-Jun, c-Fos) p38->AP1 JNK->AP1 ERK->AP1 MMPs MMPs, ADAMTSs (Cartilage Degradation) AP1->MMPs Inflammation Inflammation AP1->Inflammation

MAPK Signaling in Chondrocytes

References

Application Notes and Protocols for the Quantification of S-Adenosyl-L-methionine Disulfate Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Adenosyl-L-methionine (SAMe) is a crucial methyl donor in numerous biological transmethylation reactions and is widely used as a dietary supplement and pharmaceutical agent.[1][2][3] The common commercial form is the stabilized salt, S-Adenosyl-L-methionine disulfate tosylate.[1] Accurate and reliable quantification of SAMe disulfate tosylate is paramount for quality control, formulation development, and clinical and preclinical studies. This document provides detailed application notes and protocols for the most common analytical methods used for its quantification.

Analytical Methods Overview

Several analytical techniques have been successfully employed for the quantification of SAMe in various matrices, including dietary supplements and biological fluids. The most prevalent methods are High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE).

High-Performance Liquid Chromatography (HPLC) is the most widely reported method for SAMe quantification due to its robustness, reliability, and accessibility.[1][4][5] Reversed-phase HPLC with ion-pairing agents is a common approach to enhance the retention of the polar SAMe molecule on non-polar stationary phases.[1][4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it ideal for analyzing complex biological samples where SAMe concentrations may be low.[6][7]

Capillary Electrophoresis (CE) provides a rapid and efficient alternative for the analysis of SAMe in dietary supplements.[5][8][9]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for various analytical methods used for SAMe quantification.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods
ParameterMethod 1Method 2Method 3Method 4
Column Reversed-phase C8[1][4]Discovery C18 (2.1 mm x 15 cm, 5 µm)[5][10]Symmetry C18 (4.6 x 250 mm, 5 µm)[11]Shimadzu C18 (250× 4.6 mm, 5µm)[12]
Mobile Phase Gradient: Phosphate (B84403) buffer with sodium octanesulfonate and acetonitrile[1][4]Isocratic elution[5][10]Isocratic: 85% Mobile Phase A (50 mM NaH₂PO₄, pH 4.4, 10 mM heptanesulfonic acid) and 15% Mobile Phase B (methanol)[11]Isocratic: Phosphate Buffer (pH 3.5) : Methanol (92:8)[12]
Flow Rate 1.2 mL/min[1][4]Not Specified1 mL/min[11]1 mL/min[12]
Detection UV at 257 nm[1][4]UV (wavelength not specified)UV at 259 nm[11]UV at 210 nm[12]
Linearity Range 75-375 µg/mL (R² = 0.9999)[1][4]20-100 µg/mL (r = 0.999)[5][10]0.15–30 µM[11]Not Specified
Limit of Detection (LOD) Not Specified0.49 µmol/mL[5][10]0.15 µM[11]Not Specified
Reproducibility RSD = 0.9% (n=8)[1][4]Inter- and intra-assay variation: 97.0-99.9% recovery[5][10]Not Specified%RSD for precision: 0.26% - 0.63%[12]
Table 2: LC-MS/MS and Capillary Electrophoresis (CE) Methods
ParameterLC-MS/MS Method 1LC-MS/MS Method 2Capillary Electrophoresis (CE)
Technique UPLC-MS/MS[7]LC-MS/MS[6]Capillary Zone Electrophoresis (CZE)[8][9]
Column/Capillary Acquity UPLC BEH C18[7]Not SpecifiedFused silica (B1680970) capillary
Ion Transitions SAM: m/z 399.0 → 250.1; SAH: m/z 385.1 → 136.2[6]Not SpecifiedNot Applicable
Linearity Range Not SpecifiedSAM: 8 to 1024 nmol/l; SAH: 16 to 1024 nmol/l[6]10–200 µg/mL (r = 0.9997)[8][9]
Limit of Quantification (LOQ) SAM: 0.5 nmol/L; SAH: 0.7 nmol/L[7]SAM: 8 nmol/l; SAH: 16 nmol/l[6]2 µg[8][9]
Limit of Detection (LOD) Not SpecifiedNot Specified0.5 µg[8][9]
Precision Inter-assay CVs: SAM 10.1%, SAH 8.3%[7]Inter-day imprecision: SAM 8.1–9.1%, SAH 8.4–9.8%[6]Intra‐day RSD: 0.52–0.89%; Inter‐day RSD: 1.15–1.60%[8][9]
Accuracy/Recovery Mean recovery: SAM 100.0%, SAH 101.7%[7]Inter-day accuracies: SAM 96.7–103.9%, SAH 97.9–99.3%[6]Mean recovery: 97.9%[8][9]

Experimental Protocols

Protocol 1: Quantification of SAMe in Dietary Supplement Tablets by HPLC

This protocol is based on a reversed-phase ion-pair chromatographic method.[1][4]

1. Materials and Reagents:

  • This compound reference standard

  • Dietary supplement tablets containing SAMe

  • Phosphate buffer

  • Sodium octanesulfonate

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

2. Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C8 column

3. Standard Solution Preparation:

  • Prepare a stock solution of the SAMe reference standard in phosphate buffer.

  • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 75 to 375 µg/mL.[1][4]

4. Sample Preparation:

  • Weigh and finely pulverize ten tablets.

  • Accurately weigh a portion of the powder equivalent to approximately 200 mg of SAMe.[8]

  • Extract the powder with three portions of 15 mL of 50 mM phosphate buffer (pH 7).[8]

  • Filter the extracts and combine them in a 50 mL volumetric flask, diluting to volume with the buffer.[8]

  • Further dilute 1 mL of this solution to 50 mL before injection.[8]

5. Chromatographic Conditions:

  • Column: Reversed-phase C8

  • Mobile Phase: A gradient mobile phase containing phosphate buffer, sodium octanesulfonate as the ion-pair reagent, and acetonitrile.[1][4]

  • Flow Rate: 1.2 mL/min[1][4]

  • Detection: UV at 257 nm[1][4]

  • Injection Volume: 20 µL

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Quantify the amount of SAMe in the sample by comparing its peak area to the calibration curve.

Protocol 2: Quantification of SAMe in Human Plasma by LC-MS/MS

This protocol is a sensitive method for determining SAMe levels in biological fluids.[6]

1. Materials and Reagents:

  • S-Adenosyl-L-methionine reference standard

  • Deuterated internal standards (e.g., d3-S-adenosylmethionine)

  • Human plasma samples

  • Formic acid

  • Acetone (pre-chilled at -20°C)

2. Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

3. Standard and Sample Preparation:

  • Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of SAMe.

  • Sample Extraction:

    • To 200 µL of plasma, add 50 µL of internal standard solution (containing d3-SAMe in 0.1% formic acid).[6]

    • Vortex for 5 minutes and incubate at 4°C for 10 minutes.[6]

    • Add 550 µL of cold acetone, vortex for 10 minutes, and incubate at 4°C for another 10 minutes.[6]

    • Centrifuge the samples to precipitate proteins.

    • Transfer the supernatant for analysis.

4. LC-MS/MS Conditions:

  • Chromatographic Separation: Utilize a suitable reversed-phase column for separation.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions:

      • SAMe: m/z 399.0 → 250.1[6]

      • d3-SAMe (IS): m/z 402.0 → 250.1[6]

5. Data Analysis:

  • Quantify SAMe concentrations using the ratio of the analyte peak area to the internal standard peak area against a calibration curve.

Visualizations

Transmethylation Pathway of S-Adenosyl-L-methionine

Transmethylation Pathway Methionine Methionine SAMe S-Adenosyl-L-methionine (SAMe) Methionine->SAMe Methionine Adenosyltransferase ATP ATP ATP->SAMe Methylated_Acceptor Methylated Acceptor SAMe->Methylated_Acceptor Donates Methyl Group SAH S-Adenosyl-L-homocysteine (SAH) SAMe->SAH Methyltransferase Acceptor Methyl Acceptor (e.g., DNA, protein)

Caption: The central role of SAMe as a methyl donor in transmethylation reactions.

General Experimental Workflow for SAMe Quantification

Experimental Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Measurement cluster_data Data Processing & Quantification Sample Sample Collection (e.g., Tablets, Plasma) Extraction Extraction / Protein Precipitation Sample->Extraction Standard Reference Standard Preparation Dilution Dilution to Working Concentration Standard->Dilution Injection Injection into Analytical System (HPLC, LC-MS/MS, CE) Extraction->Injection Dilution->Injection Separation Chromatographic / Electrophoretic Separation Injection->Separation Detection Detection (UV, MS/MS) Separation->Detection Peak_Integration Peak Integration & Area Measurement Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Concentration Calculation Calibration_Curve->Quantification Result Final Result Reporting Quantification->Result

Caption: A generalized workflow for the quantification of SAMe.

References

Application Notes and Protocols for S-Adenosyl-L-methionine Disulfate Tosylate in Methylation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Adenosyl-L-methionine (SAMe) is a universal biological methyl donor, crucial for the methylation of a wide array of molecules, including DNA, RNA, proteins, and lipids.[1][2] This process, catalyzed by methyltransferase enzymes, is fundamental to cellular regulation, influencing gene expression, signal transduction, and metabolic pathways.[1] S-Adenosyl-L-methionine disulfate tosylate (SAMe-DT) is a stable salt form of SAMe, making it an ideal reagent for in vitro methylation assays by ensuring consistency and reliability in experimental results. These application notes provide detailed protocols for utilizing SAMe-DT in various methylation assays, quantitative data for experimental planning, and visualizations of key cellular pathways and experimental workflows.

Data Presentation

The following tables provide illustrative quantitative data for common methyltransferase enzymes. This data is compiled from various sources and should be used as a guideline for experimental design. Optimal conditions should be determined empirically for each specific experimental setup.

Enzyme Substrate SAMe Concentration (µM) Km for SAMe (µM) Assay Condition Reference
DNMT1 Poly(dI-dC)1-10~1.550 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT[3]
G9a (Histone Methyltransferase) Histone H3 peptide1-200.5 - 550 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT[4][5][6]
PRMT1 (Protein Arginine Methyltransferase) GAR (Glycine-Arginine Rich) peptide5-502 - 1050 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA[7]
COMT (Catechol-O-Methyltransferase) Catechol10-1003 - 15100 mM Phosphate buffer pH 7.6, 1 mM MgCl2

Note: The kinetic parameters can vary depending on the specific substrate, buffer conditions, and temperature.

Parameter This compound (SAMe-DT) S-Adenosyl-L-methionine iodide Notes
Molecular Weight 766.8 g/mol 509.3 g/mol The disulfate tosylate salt has a higher molecular weight.
Stability High; stable at -20°C for extended periods.Lower; prone to degradation.SAMe-DT is preferred for its enhanced stability.[8]
Solubility Soluble in aqueous buffers.Soluble in aqueous buffers.Both are suitable for most in vitro assays.
Purity Typically >98%VariablePurity should always be verified before use.

Experimental Protocols

Protocol 1: In Vitro DNA Methyltransferase (DNMT) Activity Assay

This protocol describes a non-radioactive, colorimetric assay to measure the activity of DNMT enzymes using SAMe-DT as the methyl donor. The assay quantifies the production of S-adenosyl-L-homocysteine (SAH), a universal product of all SAMe-dependent methylation reactions.

Materials:

  • This compound (SAMe-DT)

  • Recombinant DNMT enzyme (e.g., DNMT1)

  • DNA substrate (e.g., poly(dI-dC))

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT, 5% glycerol

  • SAH detection kit (commercially available, typically based on coupled enzymatic reactions)

  • Microplate reader

Procedure:

  • Prepare SAMe-DT Solution: Dissolve SAMe-DT in Assay Buffer to a final concentration of 1 mM. Prepare serial dilutions to determine the optimal concentration (typically 1-100 µM).

  • Prepare Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing:

    • Assay Buffer

    • DNA substrate (e.g., 1 µg)

    • Recombinant DNMT enzyme (e.g., 100 ng)

  • Initiate the Reaction: Add the desired concentration of SAMe-DT solution to each well to initiate the methylation reaction. The final reaction volume is typically 50 µL.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Detect SAH Production: Follow the manufacturer's instructions for the SAH detection kit. This typically involves adding a series of reagents that convert SAH to a detectable signal (e.g., colorimetric or fluorescent).

  • Measure Signal: Read the absorbance or fluorescence on a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the amount of SAH produced by comparing the signal to a standard curve generated with known concentrations of SAH.

Protocol 2: In Vitro Histone Methyltransferase (HMT) Activity Assay

This protocol outlines a fluorescence-based assay for measuring the activity of HMTs, such as G9a, using SAMe-DT.

Materials:

  • This compound (SAMe-DT)

  • Recombinant HMT enzyme (e.g., G9a)

  • Histone substrate (e.g., Histone H3 peptide)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.5), 10 mM MgCl2, 4 mM DTT

  • Fluorescent SAH detection kit

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare stock solutions of SAMe-DT, HMT enzyme, and histone substrate in Assay Buffer.

  • Set up the Reaction: In a black 96-well plate, add the following to each well:

    • Assay Buffer

    • Histone substrate (e.g., 1 µM)

    • Recombinant HMT enzyme (e.g., 50 nM)

  • Initiate the Reaction: Add SAMe-DT to a final concentration of 10-50 µM to start the reaction. The final volume should be 50 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • SAH Detection: Add the reagents from the fluorescent SAH detection kit according to the manufacturer's protocol.

  • Measure Fluorescence: Read the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths.

  • Data Analysis: Determine HMT activity by calculating the rate of SAH production from a standard curve.

Protocol 3: High-Throughput Screening (HTS) of Methyltransferase Inhibitors

This protocol provides a general workflow for screening small molecule inhibitors of methyltransferases in a 384-well format using a luminescence-based assay that detects SAH.

Materials:

  • This compound (SAMe-DT)

  • Methyltransferase of interest

  • Specific substrate for the methyltransferase

  • Compound library

  • Luminescence-based SAH detection kit (e.g., MTase-Glo™)

  • 384-well white, opaque plates

  • Luminometer

Procedure:

  • Compound Dispensing: Dispense test compounds and controls (e.g., known inhibitor, DMSO vehicle) into the wells of a 384-well plate.[9]

  • Enzyme and Substrate Preparation: Prepare a master mix containing the methyltransferase enzyme and its specific substrate in assay buffer.

  • Reaction Initiation: Add the enzyme/substrate master mix to each well to initiate the methylation reaction.[9]

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a predetermined time to allow for product formation.

  • SAH Detection: Add the luminescent detection reagent to each well. This reagent typically contains enzymes that convert SAH to ATP, which then drives a luciferase reaction.

  • Luminescence Reading: After a short incubation, measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis: A decrease in the luminescent signal compared to the control (DMSO) indicates inhibition of the methyltransferase. Calculate the percent inhibition for each compound.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Methylation_Cycle Methionine Methionine SAMe S-Adenosyl-L-methionine (SAMe-DT) Methionine->SAMe MAT ATP ATP ATP->SAMe Methylated_Substrate Methylated Substrate SAMe->Methylated_Substrate Methyltransferase SAH S-Adenosyl-L-homocysteine (SAH) SAMe->SAH Methyltransferase Substrate Acceptor Substrate (DNA, Protein, etc.) Substrate->Methylated_Substrate Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Adenosine Adenosine SAH->Adenosine SAH Hydrolase Homocysteine->Methionine Remethylation

The Cellular Methylation Cycle

HTS_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Dispensing 1. Dispense Compounds & Controls into 384-well plate Enzyme_Substrate_Mix 2. Prepare Enzyme/ Substrate Master Mix Reaction_Initiation 3. Add Master Mix to Initiate Methylation Reaction Enzyme_Substrate_Mix->Reaction_Initiation Incubation 4. Incubate at Optimal Temperature Reaction_Initiation->Incubation Add_Detection_Reagent 5. Add Luminescent SAH Detection Reagent Incubation->Add_Detection_Reagent Read_Luminescence 6. Measure Luminescence Add_Detection_Reagent->Read_Luminescence Data_Analysis 7. Calculate % Inhibition and Identify Hits Read_Luminescence->Data_Analysis

High-Throughput Screening Workflow

DNMT_Signaling SAMe SAMe-DT DNMTs DNA Methyltransferases (DNMT1, DNMT3a/b) SAMe->DNMTs Methyl Donor Methylated_CpG Methylated CpG Island DNMTs->Methylated_CpG Methylation CpG_Island CpG Island in Promoter Region CpG_Island->Methylated_CpG Transcription_Factors Transcription Factors Methylated_CpG->Transcription_Factors Blocks Binding Gene_Silencing Transcriptional Repression (Gene Silencing) Methylated_CpG->Gene_Silencing Leads to

References

Application of S-Adenosyl-L-methionine Disulfate Tosylate in Epigenetic Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

S-Adenosyl-L-methionine (SAM) is a universal methyl donor essential for numerous biological transmethylation reactions, playing a critical role in the epigenetic regulation of gene expression through the methylation of DNA and histones.[1][2][3][4] The inherent instability of SAM, however, presents a significant challenge for its application in research.[5][6] The disulfate tosylate salt form of SAM (S-Adenosyl-L-methionine disulfate tosylate) offers enhanced stability, ensuring consistency and reliability in experimental settings.[5][7] This document provides detailed application notes and protocols for the use of this compound in epigenetic research, targeting researchers, scientists, and professionals in drug development.

This compound is a multifunctional biochemical agent utilized in studies related to depression, cancer, and liver disease due to its role in critical cellular processes.[8][9] In the context of epigenetics, it serves as the primary co-substrate for methyltransferase enzymes, which catalyze the transfer of a methyl group to DNA, proteins (such as histones), and other molecules.[1][3][10] Dysregulation of SAM levels and methylation patterns is associated with various diseases, making it a key molecule of interest in therapeutic development.[7]

Key Applications in Epigenetic Research

  • DNA Methylation Studies: Investigating the role of DNA methylation in gene silencing and chromatin structure.

  • Histone Methylation Analysis: Elucidating the impact of histone methylation on transcriptional activation or repression.

  • Methyltransferase Activity Assays: Screening for inhibitors or activators of specific methyltransferases, which are promising drug targets.

Data Presentation: Quantitative Parameters for In Vitro and Cellular Assays

The following tables summarize key quantitative data for the application of this compound in various epigenetic assays.

Table 1: S-Adenosyl-L-methionine (SAM) Concentrations in Methyltransferase (MTase) Assays

Assay TypeEnzyme/SystemSAM Concentration RangeReference(s)
Fluorometric MTase AssayGeneric1 µM – 50 µM[10]
TR-FRET MTase AssayGeneric100 nM – 5 µM[10]
Continuous Fluorometric AssaySalicylic Acid MTase0.5 mM[8]
Continuous Fluorometric AssayEcoRI DNA MTase0.5 mM[8]
Protein Arginine MTase (PRMT5)C. elegans25 µM (saturating)[9]
Protein Arginine MTase (PRMT7)T. brucei1.5 µM – 20.0 µM[9]
Histone Lysine MTase (DIM-5)N. crassaNot specified[9]
Sarcosine/Dimethylglycine MTaseG. sativa750 µM (saturating)[9]

Table 2: Reagent Concentrations for In Vitro Histone Methyltransferase (HMT) Assay (Radioactive)

ReagentConcentration/AmountNotesReference(s)
2x Histone Methyltransferase Buffer10 µL per reactionFinal concentration will be 1x.[5]
S-adenosyl-L-[methyl-³H]-methionine1 µL per reactionHandle with appropriate caution for radioactive materials.[5]
Histone Substrate (recombinant)1 µg[5][11]
Histone Substrate (peptide)1–5 µg[5][11]
Histone Substrate (core histones)4–8 µg[5][11]
Histone Substrate (nucleosomes)4–8 µg[5][11]
Bacterial Extract (containing HMT)1–2 µL[5]
Final Reaction Volume20 µL[5]

Table 3: Reagent Concentrations for Cellular Chromatin Immunoprecipitation (ChIP) Assay

Reagent/ParameterConcentration/ConditionNotesReference(s)
Formaldehyde (B43269)1% final concentrationFor crosslinking protein-DNA complexes.[12]
Glycine (B1666218)125 mM final concentrationTo quench the formaldehyde crosslinking reaction.[12]
Lysis Buffer500 µL per 5 x 10⁶ cellsContains protease inhibitors (e.g., 10 µg/mL Leupeptin, 10 µg/mL Aprotinin, 1 mM PMSF).
Antibody5 µg per sampleAmount may need optimization based on antibody affinity and target protein abundance.
Cell NumberApprox. 2 x 10⁶ cells per IPCan be adapted for lower cell numbers with protocol optimization.[13]

Experimental Protocols

Protocol 1: In Vitro Histone Methyltransferase (HMT) Activity Assay (Radioactive Filter Binding)

This protocol is adapted for determining the activity of a specific histone methyltransferase using a radioactive methyl donor.

Materials:

  • This compound (for non-radioactive reactions if needed)

  • S-adenosyl-L-[methyl-³H]-methionine

  • Purified histone methyltransferase

  • Histone substrate (e.g., recombinant histones, histone peptides, or nucleosomes)

  • 2x Histone Methyltransferase Buffer (e.g., 100 mM Tris-HCl pH 8.0, 20 mM KCl, 10 mM MgCl₂, 2 mM DTT)

  • Bacterial Lysis Buffer (if using crude extract)

  • 50 mM NaHCO₃ (pH 9.0)

  • Phosphocellulose filter paper

  • Scintillation fluid

  • Microcentrifuge tubes

  • Liquid scintillation counter

Procedure:

  • For each reaction, prepare a 1.5 mL microcentrifuge tube on ice.

  • Add 10 µL of 2x histone methyltransferase buffer to each tube.

  • Add 1 µL of S-adenosyl-L-[methyl-³H]-methionine. Caution: Radioactive material.

  • Add the desired histone substrate (e.g., 1-5 µg of histone peptide or 4-8 µg of core histones).[5][11]

  • Add the purified histone methyltransferase or bacterial extract containing the enzyme (1-2 µL).[5] Include appropriate negative controls (no enzyme, inactive enzyme).

  • Adjust the final reaction volume to 20 µL with nuclease-free water.

  • Incubate the reactions at the optimal temperature for the enzyme (e.g., 30°C) for 30-60 minutes.

  • Stop the reaction by spotting the entire reaction mixture onto a piece of phosphocellulose filter paper.

  • Wash the filter paper three times for 5 minutes each with 50 mM NaHCO₃ (pH 9.0) to remove unincorporated [methyl-³H]-SAM.

  • Air dry the filter paper.

  • Place the dried filter paper into a scintillation vial, add scintillation fluid, and mix.

  • Measure the radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the enzyme activity.

Protocol 2: Colorimetric In Vitro Methyltransferase Assay

This protocol describes a continuous, enzyme-coupled assay to monitor methyltransferase activity by measuring the production of hydrogen peroxide.

Materials:

  • This compound

  • Purified methyltransferase

  • Acceptor substrate for the methyltransferase

  • SAM Methyltransferase Assay Kit (e.g., SAM510™ from G-Biosciences), which includes:

    • Assay Buffer

    • SAM Enzyme Mix (containing adenosylhomocysteine nucleosidase and adenine (B156593) deaminase)

    • SAM Colorimetric Mix

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 510 nm

Procedure:

  • Equilibrate the SAM Methyltransferase Assay Buffer to 37°C.

  • Prepare a Master Mix containing the Assay Buffer, SAM Enzyme Mix, and SAM Colorimetric Mix according to the kit instructions.

  • In a 96-well plate, add your purified methyltransferase and its specific acceptor substrate to the appropriate wells.

  • Add this compound to initiate the reaction.

  • Immediately add the Master Mix to all wells to bring the final reaction volume to the recommended amount (e.g., 115 µL).

  • Place the plate in a spectrophotometer pre-heated to 37°C.

  • Measure the absorbance at 510 nm every 30-60 seconds for 15-30 minutes.

  • The rate of increase in absorbance is proportional to the methyltransferase activity. Calculate the enzyme activity from the linear portion of the reaction curve.

Protocol 3: Chromatin Immunoprecipitation (ChIP) Assay for Histone Modifications

This protocol outlines the general steps for performing a ChIP assay to investigate the in vivo association of a specific histone modification with genomic DNA.

Materials:

  • Cells cultured under desired conditions

  • Formaldehyde (37%)

  • Glycine (1 M)

  • Phosphate-buffered saline (PBS)

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.1, 10 mM EDTA, 1% SDS, with protease inhibitors)

  • Dilution Buffer (e.g., 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl, 1.2 mM EDTA, 1.1% Triton X-100, 0.01% SDS)

  • Antibody specific to the histone modification of interest

  • Normal IgG (as a negative control)

  • Protein A/G magnetic beads

  • Wash Buffers (low salt, high salt, LiCl wash)

  • Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO₃)

  • Proteinase K

  • Apparatus for sonication

  • qPCR reagents

Procedure:

  • Crosslinking: Treat cultured cells with 1% final concentration of formaldehyde for 10 minutes at room temperature to crosslink proteins to DNA.[12]

  • Quenching: Stop the crosslinking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.[12]

  • Cell Lysis: Harvest and wash the cells with cold PBS. Resuspend the cell pellet in Lysis Buffer and incubate on ice.

  • Chromatin Shearing: Sonicate the lysate to shear the chromatin into fragments of 200-1000 bp. The optimal sonication conditions should be empirically determined.

  • Immunoprecipitation:

    • Centrifuge the sonicated lysate to pellet debris.

    • Dilute the supernatant with Dilution Buffer.

    • Pre-clear the chromatin with Protein A/G beads.

    • Incubate the pre-cleared chromatin with the specific antibody or IgG control overnight at 4°C with rotation.

    • Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

  • Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins.

  • Elution and Reverse Crosslinking: Elute the chromatin from the beads using Elution Buffer. Reverse the crosslinks by incubating at 65°C for several hours in the presence of NaCl.

  • DNA Purification: Treat the sample with RNase A and Proteinase K, followed by DNA purification using a standard column-based kit or phenol-chloroform extraction.

  • Analysis: Quantify the enriched DNA using qPCR with primers specific to target genomic regions or proceed with library preparation for ChIP-sequencing.

Visualization of Pathways and Workflows

Epigenetic Methylation Pathway

The following diagram illustrates the central role of S-Adenosyl-L-methionine (SAM) in the epigenetic methylation cycle. Methionine is converted to SAM, which then donates its methyl group in reactions catalyzed by methyltransferases, resulting in methylated DNA or histones and the formation of S-Adenosylhomocysteine (SAH).

Epigenetic_Methylation_Pathway cluster_cycle Methionine Cycle Methionine Methionine SAM SAM Methionine->SAM MAT SAH SAH SAM->SAH Methyltransferases (DNMTs, HMTs) DNA DNA SAM->DNA Histones Histones SAM->Histones Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS Methylated_DNA Methylated DNA DNA->Methylated_DNA Methylation Methylated_Histones Methylated Histones Histones->Methylated_Histones Methylation

Caption: The role of SAM in the epigenetic methylation cycle.

Experimental Workflow for In Vitro Methyltransferase Assay

This diagram outlines the typical workflow for an in vitro methyltransferase assay, from reaction setup to data analysis, to screen for potential inhibitors.

MTase_Assay_Workflow start Start prep Prepare Reagents: - Methyltransferase - Substrate - SAM Disulfate Tosylate - Assay Buffer - Inhibitor (optional) start->prep setup Set up Reaction in 96-well Plate prep->setup incubate Incubate at Optimal Temperature setup->incubate detect Detect Product Formation (e.g., Absorbance, Fluorescence, Radioactivity) incubate->detect analyze Data Analysis: - Calculate Reaction Rates - Determine IC50 (for inhibitors) detect->analyze end End analyze->end

Caption: Workflow for an in vitro methyltransferase assay.

Logical Relationship in Chromatin Immunoprecipitation (ChIP)

This diagram illustrates the logical steps and relationships involved in a Chromatin Immunoprecipitation (ChIP) experiment, from cell preparation to the analysis of protein-DNA interactions.

ChIP_Logic_Diagram input Cultured Cells crosslink 1. Crosslink Proteins to DNA (Formaldehyde) input->crosslink lysis 2. Cell Lysis & Chromatin Shearing (Sonication) crosslink->lysis ip 3. Immunoprecipitation (Specific Antibody) lysis->ip wash 4. Wash to Remove Non-specific Binding ip->wash elute 5. Elute & Reverse Crosslinks wash->elute purify 6. Purify DNA elute->purify analysis Analysis purify->analysis qPCR qPCR of Target Genes analysis->qPCR ChIP_seq ChIP-Sequencing (Genome-wide analysis) analysis->ChIP_seq

Caption: Logical flow of a Chromatin Immunoprecipitation (ChIP) experiment.

Handling and Storage of this compound

Proper handling and storage are crucial to maintain the stability and activity of this compound.

  • Storage: Store the solid compound at 2-8°C, protected from light.[4] For long-term storage, -20°C is recommended. It is advised to store the product under desiccating conditions. The product can be stable for up to 12 months under appropriate storage conditions.

  • Solution Preparation: Prepare solutions fresh before use. Due to its instability in solution, avoid repeated freeze-thaw cycles.

  • Stability: The disulfate tosylate salt form provides greater chemical stability compared to the free form of SAM.[5][6][7] However, it can still degrade at room temperature and specific pH values.[5][6]

References

Troubleshooting & Optimization

Technical Support Center: S-Adenosyl-L-methionine Disulfate Tosylate (SAMe-DST)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for S-Adenosyl-L-methionine Disulfate Tosylate (SAMe-DST). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound (SAMe-DST)?

A1: this compound is a stable salt form of S-Adenosyl-L-methionine (SAMe). SAMe is a crucial molecule and a common cosubstrate involved in numerous cellular processes, including methyl group transfer (transmethylation), transsulfuration, and polyamine biosynthesis.[1] The disulfate tosylate salt form is specifically engineered to enhance the stability of the otherwise labile SAMe molecule, protecting it from moisture and heat-induced degradation.[2] This improved stability ensures a longer shelf-life and consistent potency for experimental use.[2]

Q2: In which solvents is SAMe-DST soluble?

A2: SAMe-DST is freely soluble in water.[2][3][4] It is also highly soluble in Dimethyl Sulfoxide (DMSO).[5] Conversely, it is poorly soluble or insoluble in ethanol.[5] For in vivo studies, various formulations using co-solvents like PEG300, Tween 80, and saline are often employed.[5][6]

Q3: What factors can influence the solubility of SAMe-DST?

A3: Key factors that can affect the solubility of SAMe-DST include:

  • pH: The stability of SAMe in aqueous solutions is pH-dependent. The molecule is most stable in acidic conditions (pH 3.5-4.5) and degrades rapidly in alkaline solutions. While this primarily relates to stability, significant deviations from the optimal pH range could potentially impact its solubility characteristics. The pH of a 1 in 20 aqueous solution of Ademetionine Disulfate Tosylate is between 1.0 and 2.0.[9]

  • Sonication: The use of sonication is often recommended to aid in the dissolution of SAMe-DST in solvents like water and DMSO, particularly at higher concentrations.[5]

Q4: How should I store SAMe-DST powder and its solutions?

A4:

  • Powder: The pure, solid form of SAMe-DST should be stored at -20°C for long-term stability (up to 3 years).[5] Some suppliers recommend storage at 2°C - 8°C, protected from light. It is also described as a hygroscopic powder, so it should be kept dry to prevent deterioration.[3][4]

  • Solutions: Stock solutions should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[10] If water is used as the solvent for a stock solution, it is recommended to filter and sterilize it before use in cell culture.[10] For in vivo experiments, it is best to prepare fresh solutions on the day of use.[10]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitate forms in the solution upon storage. The concentration may be too high for the storage temperature, or the solvent may not be optimal.Try warming the solution gently (do not exceed 40°C) to see if the precipitate redissolves. If the issue persists, consider preparing a more dilute stock solution. For long-term storage, ensure the solution is stored at -80°C.
The powder is difficult to dissolve. The compound may not be readily soluble at the desired concentration without assistance.Use sonication to aid dissolution.[5] You can also try gentle warming, but be mindful of the thermal instability of SAMe.[8] Ensure you are using a recommended solvent such as water or DMSO.[5]
Inconsistent experimental results. This could be due to the degradation of SAMe-DST in solution.Prepare fresh solutions for each experiment, especially for in vivo studies.[10] Avoid repeated freeze-thaw cycles by storing solutions in single-use aliquots.[10] Ensure the pH of your experimental system is not alkaline, as this can rapidly degrade SAMe.
Cell culture contamination after adding SAMe-DST solution. The stock solution may not be sterile.If you prepare a stock solution in water or a buffer, it is crucial to sterilize it by filtration through a 0.22 µm filter before adding it to your cell culture medium.[10]

Quantitative Data Summary

Solubility of this compound

SolventSolubility (mg/mL)Molar Concentration (mM)Notes
Water (H₂O)72[5]93.9[5]Sonication is recommended.[5]
Water (H₂O)33.33[6]43.47[6]Ultrasonic assistance needed.[6]
Dimethyl Sulfoxide (DMSO)247.5[5]322.77[5]Sonication is recommended.[5]
Dimethyl Sulfoxide (DMSO)100[6]130.41[6]Ultrasonic assistance needed.[6]
Ethanol< 1[5]-Insoluble or slightly soluble.[5]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline5[5]6.52[5]For in vivo formulation. Sonication recommended.[5]
10% DMSO + 90% Corn Oil≥ 2.5[6]≥ 3.26[6]For in vivo formulation.[6]

Experimental Protocols

Protocol for Preparing a 100 mM Stock Solution of SAMe-DST in Water

  • Calculate the required mass: The molecular weight of this compound is 766.8 g/mol .[5] To prepare 1 mL of a 100 mM stock solution, you will need:

    • Mass (g) = 0.1 L/mol * 766.8 g/mol * 0.001 L = 0.07668 g = 76.68 mg

  • Weigh the compound: Accurately weigh 76.68 mg of SAMe-DST powder using a calibrated analytical balance.

  • Dissolution:

    • Transfer the weighed powder to a sterile 1.5 mL microcentrifuge tube.

    • Add 1 mL of sterile, nuclease-free water.

    • Vortex briefly to suspend the powder.

    • Place the tube in a sonicator water bath and sonicate until the solution is clear. This may take a few minutes. Avoid excessive heating of the water bath.

  • Sterilization (for cell culture applications):

    • Draw the clear solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a new sterile microcentrifuge tube.

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes.

    • Label the aliquots clearly with the compound name, concentration, and date of preparation.

    • Store the aliquots at -80°C for long-term storage (up to 6 months).[10]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_exp Experimental Use weigh Weigh SAMe-DST Powder add_solvent Add Solvent (e.g., Water, DMSO) weigh->add_solvent dissolve Dissolve with Sonication add_solvent->dissolve sterilize Sterile Filter (0.22 µm) dissolve->sterilize aliquot Aliquot into Single-Use Tubes sterilize->aliquot store Store at -80°C aliquot->store thaw Thaw a Single Aliquot store->thaw dilute Dilute to Working Concentration thaw->dilute add_to_exp Add to Experiment (e.g., Cell Culture) dilute->add_to_exp

Caption: Experimental workflow for preparing and using SAMe-DST solutions.

methylation_cycle Met Methionine SAM S-Adenosyl-L-methionine (SAM) Met->SAM MAT ATP ATP ATP->SAM Acceptor Acceptor Substrate (DNA, RNA, Protein, etc.) SAM->Acceptor CH₃ SAH S-Adenosyl-L-homocysteine (SAH) SAM->SAH Methyltransferase (MT) Methylated_Acceptor Methylated Acceptor Acceptor->Methylated_Acceptor Hcy Homocysteine SAH->Hcy SAH Hydrolase Adenosine Adenosine SAH->Adenosine SAH Hydrolase Hcy->Met Methionine Synthase

Caption: The Methylation Cycle involving SAMe.

transsulfuration_polyamine cluster_transsulfuration Transsulfuration Pathway cluster_polyamine Polyamine Biosynthesis Hcy Homocysteine Cystathionine Cystathionine Hcy->Cystathionine CBS Cysteine Cysteine Cystathionine->Cysteine CGL SAM_poly S-Adenosyl-L-methionine (SAM) dcSAM Decarboxylated SAM (dcSAM) SAM_poly->dcSAM SAM Decarboxylase Spermidine Spermidine dcSAM->Spermidine Aminopropyl Group Spermine Spermine dcSAM->Spermine Aminopropyl Group Putrescine Putrescine Putrescine->Spermidine Spermidine Synthase Spermidine->Spermine Spermine Synthase

Caption: Involvement of SAMe in Transsulfuration and Polyamine Synthesis.

References

Technical Support Center: S-Adenosyl-L-methionine disulfate tosylate (SAMe) in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of S-Adenosyl-L-methionine disulfate tosylate (SAMe) in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

A1: S-Adenosyl-L-methionine (SAMe) is a crucial biological molecule that serves as the primary methyl group donor in numerous metabolic reactions. The disulfate tosylate salt form is used to improve the stability of the otherwise highly unstable SAMe molecule. However, even in this salt form, SAMe is susceptible to degradation in aqueous solutions, which can impact the accuracy and reproducibility of experiments. Understanding its stability is critical for ensuring the integrity of experimental results.

Q2: What are the primary factors that influence the degradation of SAMe in solution?

A2: The main factors affecting SAMe stability in solution are pH, temperature, and, to a lesser extent, light and oxygen. SAMe is most stable in acidic conditions (pH 3.0-5.0) and at low temperatures (refrigerated or frozen). Its degradation accelerates significantly at neutral or alkaline pH and at elevated temperatures.

Q3: What are the major degradation products of SAMe?

A3: The primary degradation of SAMe in aqueous solution leads to the formation of 5'-methylthioadenosine (MTA) and homoserine lactone. Other degradation products that can be formed, particularly under different pH conditions, include adenine (B156593) and S-ribosylmethionine.

Q4: What is the recommended way to prepare and store SAMe solutions to minimize degradation?

A4: To minimize degradation, it is recommended to prepare SAMe solutions fresh using a cold, acidic buffer (pH 3.0-5.0). For short-term storage, solutions should be kept on ice and protected from light. For longer-term storage, it is advisable to aliquot the solution into single-use volumes and store them at -20°C or -80°C. Repeated freeze-thaw cycles should be avoided.

Q5: How can I quantify the concentration of SAMe and its degradation products in my solution?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique for quantifying SAMe and separating it from its degradation products. A detailed experimental protocol for this method is provided in this guide.

Quantitative Data on SAMe Degradation

Comprehensive quantitative data on the degradation of this compound across a wide range of pH and temperature conditions is limited in publicly available literature. However, the following data points provide insight into its stability under specific conditions.

Temperature (°C)pHTimeRemaining SAMe (%)Half-lifeCitation(s)
38Not Specified7 days52Not Specified[1]
38Not Specified14 days32Not Specified[1]
378.0Not SpecifiedNot Specified~16 hours[2]
Room Temp4.0 - 7.024 hours>99Not Specified
Room Temp>6.5AcceleratedNot SpecifiedNot Specified
-20Not Specified1 month~98.5 (initial rate)Not Specified

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for SAMe Quantification

This protocol outlines a reversed-phase HPLC method for the separation and quantification of SAMe from its primary degradation product, 5'-methylthioadenosine (MTA).

1. Materials and Reagents:

  • This compound standard

  • 5'-Methylthioadenosine (MTA) standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • Sodium phosphate (B84403) monobasic

  • Heptanesulfonic acid sodium salt

  • Phosphoric acid

2. Preparation of Mobile Phase:

  • Mobile Phase A (Aqueous): Prepare a 50 mM sodium phosphate buffer (pH 4.4) containing 10 mM heptanesulfonic acid in HPLC grade water. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): HPLC grade acetonitrile.

3. Preparation of Standard Solutions:

  • SAMe Stock Solution (1 mg/mL): Accurately weigh and dissolve SAMe disulfate tosylate in cold Mobile Phase A.

  • MTA Stock Solution (1 mg/mL): Accurately weigh and dissolve MTA in Mobile Phase A.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solutions in Mobile Phase A to create a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).

4. Sample Preparation:

  • Dilute the experimental samples containing SAMe with cold Mobile Phase A to a concentration within the calibration curve range.

  • Filter the samples through a 0.22 µm syringe filter before injection.

5. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with 85% Mobile Phase A and 15% Mobile Phase B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 259 nm

  • Injection Volume: 20 µL

6. Data Analysis:

  • Identify the peaks for SAMe and MTA based on the retention times of the standards.

  • Construct a calibration curve for SAMe by plotting the peak area against the concentration of the working standard solutions.

  • Determine the concentration of SAMe in the experimental samples by interpolating their peak areas on the calibration curve.

  • The percentage of degradation can be calculated by comparing the concentration of SAMe at different time points to the initial concentration.

Troubleshooting Guides

Issue 1: Rapid Degradation of SAMe in Solution

  • Symptom: Loss of SAMe concentration observed over a short period, even with a freshly prepared solution.

  • Potential Causes:

    • The pH of the solution is neutral or alkaline.

    • The temperature of the solution is too high.

    • The solution is exposed to light for an extended period.

  • Solutions:

    • Verify and Adjust pH: Ensure the solvent is a buffer with a pH between 3.0 and 5.0. Use a calibrated pH meter to check the pH of your final solution.

    • Control Temperature: Prepare and handle the solution on ice. For storage, use a -20°C or -80°C freezer and avoid freeze-thaw cycles by preparing single-use aliquots.

    • Protect from Light: Use amber vials or wrap containers with aluminum foil to protect the solution from light.

Issue 2: Precipitation of SAMe Upon Dissolution

  • Symptom: The SAMe powder does not fully dissolve or a precipitate forms in the solution.

  • Potential Causes:

    • The concentration of SAMe exceeds its solubility in the chosen solvent.

    • The buffer components are incompatible or at a concentration that promotes precipitation.

    • The temperature of the solvent is too low, reducing solubility.

  • Solutions:

    • Check Solubility Limits: Refer to the supplier's documentation for the solubility of the specific salt form of SAMe you are using. You may need to prepare a more dilute solution.

    • Optimize Buffer: Try a different acidic buffer system. In some cases, high concentrations of phosphate buffers can lead to precipitation with certain salts.

    • Gentle Warming: While preparing the solution, you can gently warm it to room temperature to aid dissolution, but be mindful that this will also increase the degradation rate. Cool the solution promptly after the SAMe has dissolved.

Issue 3: Unexpected Peaks in the HPLC Chromatogram

  • Symptom: The chromatogram shows peaks that do not correspond to SAMe or its expected degradation products.

  • Potential Causes:

    • Contamination of the sample, solvent, or HPLC system.

    • Presence of other compounds in the experimental sample that absorb at the detection wavelength.

    • Formation of secondary degradation products.

  • Solutions:

    • Run a Blank: Inject the mobile phase and a sample of the dissolution buffer to check for system and solvent contamination.

    • Check Sample Matrix: If your sample is from a complex biological matrix, consider a sample clean-up step like solid-phase extraction (SPE) to remove interfering substances.

    • Investigate Secondary Degradation: If the unexpected peaks appear over time in your stability study, they may be secondary degradation products. Mass spectrometry (MS) coupled with HPLC can help in identifying these unknown compounds.

Visualizations

SAMe_Degradation_Pathway SAMe S-Adenosyl-L-methionine (SAMe) MTA 5'-Methylthioadenosine (MTA) SAMe->MTA Intramolecular Displacement HSL Homoserine Lactone SAMe->HSL Intramolecular Displacement Adenine Adenine SAMe->Adenine Hydrolysis (at neutral/alkaline pH) SRM S-Ribosylmethionine SAMe->SRM Hydrolysis (at neutral/alkaline pH)

Caption: Primary degradation pathways of S-Adenosyl-L-methionine in aqueous solution.

Experimental_Workflow cluster_prep Preparation cluster_stability Stability Study cluster_analysis Analysis cluster_result Result prep_sol Prepare SAMe Solution in Acidic Buffer incubate Incubate at Different Temperatures and Time Points prep_sol->incubate prep_std Prepare Standard Solutions (SAMe and Degradation Products) hplc HPLC Analysis prep_std->hplc incubate->hplc quant Quantify SAMe and Degradation Products hplc->quant data Determine Degradation Rate quant->data

Caption: General experimental workflow for assessing the stability of SAMe in solution.

References

Technical Support Center: Optimizing S-Adenosyl-L-methionine (SAMe) Disulfate Tosylate Concentration in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using S-Adenosyl-L-methionine (SAMe) disulfate tosylate in biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is S-Adenosyl-L-methionine (SAMe) disulfate tosylate, and why is this salt form used?

S-Adenosyl-L-methionine (SAMe) is a universal methyl donor essential for numerous biological methylation reactions.[1] However, SAMe is inherently unstable. The disulfate tosylate salt form confers greater chemical stability, making it a more reliable reagent for laboratory research.[1][2]

Q2: What is the importance of the SAMe/SAH ratio in my experiments?

The ratio of SAMe to its demethylated product, S-adenosylhomocysteine (SAH), is known as the "methylation index."[3] This ratio is a critical indicator of the cell's methylation potential. A high SAMe/SAH ratio favors methylation, while a low ratio can lead to the inhibition of methyltransferase enzymes by SAH.[3][4]

Q3: What are typical starting concentrations for SAMe disulfate tosylate in methyltransferase assays?

The optimal concentration of SAMe is highly dependent on the specific enzyme being studied. A general starting point is to use a concentration close to the Michaelis constant (Km) of the enzyme for SAMe. For many methyltransferases, this falls within the range of 1 µM to 100 µM.[5] It is crucial to empirically determine the optimal concentration for your specific assay conditions.

Q4: How should I prepare and store SAMe disulfate tosylate stock solutions?

Due to its instability in neutral and alkaline conditions, it is recommended to dissolve SAMe disulfate tosylate in an acidic buffer or in water, which will result in a slightly acidic pH.[4] For long-term storage, it is best to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles, which can lead to degradation.[3]

Troubleshooting Guides

Issue 1: Low or No Enzyme Activity
Possible Cause Troubleshooting Steps
Sub-optimal SAMe Concentration The SAMe concentration may be too low to support enzyme activity. Titrate the SAMe concentration, starting from a low micromolar range and increasing it. Determine the enzyme's Km for SAMe to guide your concentration choice.
Degraded SAMe SAMe is unstable, especially at neutral or alkaline pH and with repeated freeze-thaw cycles. Prepare fresh stock solutions from solid SAMe disulfate tosylate. Ensure proper storage of stock solutions at -80°C in single-use aliquots.[3]
Enzyme Instability The enzyme itself may be inactive or unstable under the assay conditions. Verify the activity of your enzyme preparation using a positive control if available. Check the stability of the enzyme by pre-incubating it under assay conditions before adding SAMe.[3]
Sub-optimal Assay Conditions The pH, temperature, or buffer composition may not be optimal for your enzyme. Consult the literature for the optimal conditions for your specific methyltransferase.[3]
Issue 2: High Background Signal
Possible Cause Troubleshooting Steps
SAH Contamination in SAMe Reagent Commercially available SAMe can contain contaminating SAH, which can lead to a high background signal in assays that detect SAH. Use high-purity SAMe. Run a control reaction without the enzyme to assess the level of SAH contamination in your SAMe stock.[3]
Non-enzymatic Degradation of SAMe SAMe can degrade to SAH and other products over time, especially in sub-optimal storage conditions. Prepare fresh SAMe solutions and minimize the time they are kept at room temperature.[3]
Interference from Assay Components Components of your assay buffer or the detection reagents may be contributing to the high background. Run control reactions omitting individual components to identify the source of the interference.[3]
Issue 3: Decreased Enzyme Activity at High SAMe Concentrations (Substrate Inhibition)
Possible Cause Troubleshooting Steps
Substrate Inhibition Many enzymes are inhibited by high concentrations of their substrates. This is a known phenomenon for some methyltransferases with SAMe. Perform a wide titration of SAMe concentration to identify the optimal concentration and the point at which inhibition occurs. Fit your data to a substrate inhibition model to determine the inhibition constant (Ki).
Product Inhibition by SAH As the reaction proceeds, the accumulation of SAH can inhibit the enzyme.[3] Use a coupled-enzyme system that removes SAH as it is formed (e.g., using SAH hydrolase).[3] Alternatively, measure initial reaction rates where the conversion of SAMe to SAH is minimal (<10%).[3]

Quantitative Data Summary

The optimal concentration of SAMe disulfate tosylate is enzyme-specific. The Michaelis constant (Km) is a key parameter for determining the appropriate concentration range for your assay.

Enzyme Class Enzyme Example Reported Km for SAMe (µM) Recommended Starting Concentration Range (µM)
DNA Methyltransferases (DNMTs) Human DNMT1~0.870.5 - 10
Bacterial M.TaqI~1.51 - 20
Protein Arginine Methyltransferases (PRMTs) Human PRMT1~7.65 - 50
Human PRMT5~10-2010 - 100
Human PRMT7~0.70.5 - 10

Note: These values are approximate and can vary depending on the specific substrate and assay conditions. It is always recommended to perform a SAMe titration to determine the optimal concentration for your specific experimental setup.

Experimental Protocols

Protocol for Optimizing SAMe Disulfate Tosylate Concentration in a Generic Methyltransferase Assay

This protocol provides a step-by-step guide to determine the optimal SAMe concentration for a generic methyltransferase (MTase) using a fluorescence-based assay that detects SAH production.

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer that is optimal for your MTase of interest (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM MgCl₂, 1 mM DTT).[3]

  • SAMe Stock Solution: Prepare a 10 mM stock solution of SAMe disulfate tosylate in water. Aliquot and store at -80°C.

  • MTase Solution: Prepare a working solution of your purified MTase in assay buffer. The final concentration will depend on the enzyme's activity.

  • Substrate Solution: Prepare a stock solution of the methyl-acceptor substrate at a concentration that is not limiting (typically 5-10 times the Km for the substrate).

  • Detection Reagents: Use a commercial kit or prepare a coupled-enzyme system (e.g., containing SAH hydrolase) and a fluorescent probe that detects one of the reaction products.[3]

2. SAMe Titration:

  • In a 96-well or 384-well black plate, perform a serial dilution of the SAMe stock solution in assay buffer to achieve a range of final concentrations (e.g., 0.1 µM to 500 µM).

  • Add the substrate solution and the MTase solution to each well.

  • Include a "no enzyme" control for each SAMe concentration to measure background signal.[3]

3. Reaction and Detection:

  • Initiate the reaction by adding the detection reagents.

  • Incubate the plate at the optimal temperature for your MTase.

  • Measure the fluorescence signal at regular intervals (kinetic assay) or at a fixed endpoint.

4. Data Analysis:

  • Subtract the background fluorescence (from the "no enzyme" controls) from the fluorescence of the enzyme-containing reactions.

  • Plot the initial reaction rate (from the linear portion of the kinetic curve) or the endpoint fluorescence against the SAMe concentration.

  • The optimal SAMe concentration will correspond to the peak of the activity curve. If substrate inhibition is observed, the activity will decrease at higher SAMe concentrations.

Visualizations

SAM_Cycle cluster_cycle SAM Cycle cluster_transsulfuration Transsulfuration Pathway Methionine Methionine SAM S-Adenosyl-L-methionine (SAMe) Methionine->SAM MAT SAH S-Adenosyl- homocysteine (SAH) SAM->SAH Methyltransferases (+ Substrate) Methylated_Substrate Methylated_Substrate SAM->Methylated_Substrate Methyl Group Donation PPi_Pi PPi + Pi Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS Cystathionine Cystathionine Homocysteine->Cystathionine CBS Cysteine Cysteine Cystathionine->Cysteine Glutathione Glutathione Cysteine->Glutathione Substrate Substrate ATP ATP ATP->SAM

Caption: The S-Adenosyl-L-methionine (SAM) cycle and its connection to the transsulfuration pathway.

Troubleshooting_Workflow start Start: Assay Problem low_activity Low or No Activity start->low_activity high_background High Background start->high_background inconsistent_results Inconsistent Results start->inconsistent_results check_enzyme Check Enzyme Activity (Positive Control) low_activity->check_enzyme Is enzyme active? check_sah_contamination Use High-Purity SAMe (No Enzyme Control) high_background->check_sah_contamination Is there SAH contamination? check_pipetting Verify Pipette Calibration & Technique inconsistent_results->check_pipetting Are results variable? check_sam_conc Titrate SAMe Concentration check_enzyme->check_sam_conc Yes check_sam_stability Prepare Fresh SAMe Stock Solution check_sam_conc->check_sam_stability Still low check_assay_conditions Optimize pH, Temp, Buffer check_sam_stability->check_assay_conditions Still low end Problem Resolved check_assay_conditions->end Optimized check_reagent_stability Prepare Fresh Reagents check_sah_contamination->check_reagent_stability Yes check_component_interference Test Individual Components check_reagent_stability->check_component_interference Still high check_component_interference->end Identified check_mixing Ensure Thorough Mixing check_pipetting->check_mixing Yes check_temp_gradient Check for Temperature Gradients on Plate check_mixing->check_temp_gradient Still variable check_temp_gradient->end Standardized

Caption: A decision tree for troubleshooting common issues in methyltransferase assays.

References

S-Adenosyl-L-methionine disulfate tosylate stability in different buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for S-Adenosyl-L-methionine disulfate tosylate (SAMe). This guide is designed to provide you with the essential information and troubleshooting advice to ensure the stability and integrity of SAMe in your experiments. Given its inherent instability in aqueous solutions, proper handling and buffering are critical for obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is this compound used instead of other forms of SAMe?

A1: The disulfate tosylate salt form of SAMe offers enhanced stability in the solid state, which significantly extends its shelf life compared to other salt forms. This makes it more reliable for storage and transportation. However, it is important to remember that once dissolved, its stability is comparable to other forms of SAMe and is highly dependent on the solution's conditions.

Q2: What are the primary factors that affect the stability of SAMe in solution?

A2: The stability of SAMe in an aqueous environment is primarily influenced by three main factors:

  • pH: SAMe is most stable in acidic conditions (pH 3.0-5.0).[1] As the pH increases towards neutral and alkaline, the rate of degradation significantly increases.

  • Temperature: Higher temperatures accelerate the degradation of SAMe. It is crucial to store stock solutions at low temperatures and minimize the time that working solutions are kept at room temperature or higher.

  • Buffer Composition: While specific comparative data is limited, the choice of buffer can influence stability. It is generally recommended to use acidic buffers like citrate (B86180) or acetate (B1210297) for maximum stability.

Q3: What are the main degradation products of SAMe?

A3: SAMe primarily degrades through two main pathways:

  • Cleavage: This pathway results in the formation of 5'-methylthioadenosine (MTA) and homoserine lactone.

  • Hydrolysis: This pathway leads to the formation of adenine (B156593) and S-ribosylmethionine.

Q4: Can I store SAMe solutions for a long period?

A4: It is highly recommended to prepare SAMe solutions fresh for each experiment. If storage is unavoidable, aqueous solutions should be aliquoted and stored at -80°C. However, even under these conditions, degradation can occur over time, and repeated freeze-thaw cycles should be avoided. One study indicated that freezing is the optimal storage method for aqueous solutions of SAMe.

Troubleshooting Guide

Problem Possible Cause Solution
Inconsistent experimental results SAMe degradation due to improper storage or handling.Prepare fresh SAMe solutions for each experiment. If storing, aliquot and freeze at -80°C immediately after preparation. Avoid repeated freeze-thaw cycles.
Low or no biological activity Significant degradation of SAMe in the experimental buffer.Use an acidic buffer (pH 3.0-5.0), such as a citrate or acetate buffer, to improve stability. Minimize the incubation time at physiological pH and temperature.
Unexpected peaks in analytical chromatography (HPLC/LC-MS) Presence of SAMe degradation products (MTA, adenine, etc.).Confirm the identity of the degradation products using analytical standards. Optimize your experimental conditions (pH, temperature, incubation time) to minimize degradation.
Precipitation of SAMe in the buffer Buffer incompatibility or saturation.Ensure the buffer components are compatible with SAMe. Check the solubility of SAMe in your chosen buffer and do not exceed its saturation point.

Quantitative Stability Data

The stability of S-Adenosyl-L-methionine is highly dependent on the specific conditions of the solution. Below is a summary of available quantitative data.

Table 1: Stability of S-Adenosyl-L-methionine in Aqueous Solution at 38°C

Time (days)Remaining SAMe (%)
752
1432

Data from a study on the chemical and diastereoisomeric stability of S-adenosylmethionine in aqueous solution.

Table 2: Half-life of S-Adenosyl-L-methionine in Buffer at 37°C

BufferpHHalf-life (hours)
100 mM Tris-d118.0~16

Data from a study on organophosphorus S-adenosyl-L-methionine mimetics.[2]

Experimental Protocols

Protocol 1: General Procedure for Preparing and Handling SAMe Solutions

  • Reagent Preparation:

    • Allow the solid this compound to equilibrate to room temperature before opening the container to prevent moisture condensation.

    • Prepare your desired buffer (e.g., 100 mM sodium citrate, pH 4.5) and filter it through a 0.22 µm filter.

  • Solution Preparation:

    • Weigh the required amount of SAMe disulfate tosylate and dissolve it in the pre-chilled buffer to the desired final concentration.

    • Gently vortex to dissolve. Avoid vigorous shaking to minimize oxidation.

  • Storage and Use:

    • Use the solution immediately for your experiments.

    • If short-term storage is necessary, keep the solution on ice and protected from light.

    • For longer-term storage, aliquot the solution into single-use vials, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: Stability Testing of SAMe using High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation:

    • Prepare a stock solution of SAMe disulfate tosylate in the buffer of interest (e.g., phosphate (B84403), citrate, Tris) at a known concentration.

    • Incubate the solution at the desired temperature (e.g., 4°C, 25°C, 37°C).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample and immediately quench the degradation by adding an equal volume of a cold stop solution (e.g., 1 M perchloric acid) or by freezing at -80°C.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method. A common approach is reversed-phase HPLC with UV detection at 254 nm.

    • The mobile phase often consists of a buffer (e.g., phosphate or citrate) with an ion-pairing agent (e.g., sodium lauryl sulfate) and an organic modifier (e.g., acetonitrile).

    • A gradient elution may be necessary to separate SAMe from its degradation products.

  • Data Analysis:

    • Quantify the peak area of SAMe at each time point.

    • Calculate the percentage of remaining SAMe relative to the initial concentration (time 0).

    • Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t½).

Visualizing SAMe Degradation and Experimental Workflow

Below are diagrams to illustrate the key processes related to SAMe stability and analysis.

SAMe_Degradation_Pathways cluster_cleavage Cleavage Pathway cluster_hydrolysis Hydrolysis Pathway SAMe S-Adenosyl-L-methionine (SAMe) MTA 5'-Methylthioadenosine (MTA) SAMe->MTA pH > 7 Temp > 25°C HSL Homoserine Lactone SAMe->HSL pH > 7 Temp > 25°C Adenine Adenine SAMe->Adenine Acid/Base Hydrolysis SRM S-Ribosylmethionine SAMe->SRM Acid/Base Hydrolysis

Caption: Major degradation pathways of S-Adenosyl-L-methionine (SAMe).

Experimental_Workflow start Start: Prepare SAMe Solution in Buffer incubate Incubate at Defined Temperature and pH start->incubate sample Withdraw Aliquots at Time Points incubate->sample quench Quench Degradation (e.g., acid or freezing) sample->quench analyze Analyze by Stability-Indicating Method (e.g., HPLC) quench->analyze data Quantify SAMe and Degradation Products analyze->data kinetics Determine Degradation Kinetics and Half-life data->kinetics end End: Stability Profile kinetics->end

Caption: General workflow for assessing the stability of SAMe.

References

Technical Support Center: S-Adenosyl-L-methionine Disulfate Tosylate (SAM-DT)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with S-Adenosyl-L-methionine disulfate tosylate (SAM-DT).

Frequently Asked Questions (FAQs)

Q1: What is this compound (SAM-DT) and why is it used in experiments?

S-Adenosyl-L-methionine (SAM) is a crucial molecule in cellular metabolism, acting as the primary methyl group donor in over 40 known metabolic reactions.[1][2] These reactions, catalyzed by methyltransferase enzymes, are vital for the modification of biomolecules like DNA, RNA, proteins, and lipids.[1][2] SAM is also involved in transsulfuration and aminopropylation pathways.[1][2] However, SAM is inherently unstable. The disulfate tosylate salt form (SAM-DT) provides greater chemical stability, making it a more reliable reagent for laboratory research.[1][3]

Q2: What are the main degradation products of SAM and how can they interfere with my experiment?

SAM can degrade into S-adenosyl-L-homocysteine (SAH), homoserine lactone, methylthioadenosine (MTA), and adenine.[3] The accumulation of SAH is particularly problematic as it is a potent inhibitor of most methyltransferase enzymes.[1] An altered SAM/SAH ratio can lead to a general inhibition of methylation.[1][4]

Q3: How should I properly store and handle SAM-DT to ensure its stability?

To minimize degradation, SAM-DT should be stored at 2°C - 8°C and protected from light.[5] It is supplied as a dried powder, and solutions should be prepared fresh just before use by dissolving the powder in an appropriate buffer.[3] The pH of the solution can also affect stability.[3]

Q4: Can the disulfate and tosylate counter-ions interfere with my assay?

While the SAMe moiety is the active component, studies have shown that the sulfate (B86663) or tosylate moieties themselves do not typically confer the primary biological effects observed.[6] However, it is always good practice to run appropriate controls with the buffer or vehicle containing these ions to rule out any non-specific effects in your specific experimental system.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or lower-than-expected enzyme activity SAM-DT degradation: The concentration of active SAM may be lower than calculated due to improper storage or handling, leading to degradation.Prepare fresh solutions of SAM-DT for each experiment.[3] Store the solid compound at the recommended temperature of 2°C - 8°C and protect it from light.[5] Consider quantifying the concentration of your SAM-DT solution using methods like HPLC.[3]
Product Inhibition by SAH: As the enzymatic reaction proceeds, the product S-adenosyl-L-homocysteine (SAH) accumulates. SAH is a known potent inhibitor of methyltransferases.[1]Monitor reaction kinetics and consider using a coupled-enzyme assay system that removes SAH as it is formed. One such method involves using a deaminase that converts SAH to S-inosyl-L-homocysteine (SIH).[7]
Sub-optimal pH: The stability of SAM can be pH-dependent.[3]Ensure the pH of your reaction buffer is within the optimal range for both your enzyme of interest and for maintaining SAM stability.
High background signal or non-specific effects Contaminants in SAM-DT: The purity of the SAM-DT reagent may be a factor. Check the certificate of analysis for the purity and presence of related substances.Use high-purity SAM-DT (>95%). Include appropriate controls in your experiment, such as reactions without the enzyme or without the methyl acceptor substrate, to determine the background signal.
Interference from counter-ions: Although less common, the disulfate or tosylate ions could potentially interact with components of your assay.Run a control experiment with a solution containing only the disulfate and tosylate salts at the same concentration as in your experimental setup.
Variability between different batches of SAM-DT Differences in purity or isomer ratio: Commercial preparations may have varying levels of impurities or different ratios of the (S,S) and (R,S) isomers.Always check the certificate of analysis for each new batch. If possible, purchase SAM-DT from a reputable supplier that provides detailed information on purity and isomeric content. A typical specification for the active S,S-isomer is a minimum of 75.0%.[8]

Quantitative Data Summary

Table 1: Stability of SAM Salts

Salt FormStorage ConditionsResidual Assay (%) after 6 months
SAM phytate25 °C and 60% RH99.6%
SAM disulfate tosylate (PTS)25 °C and 60% RH93.9%
Data from a stability study comparing SAM phytate and SAM disulfate tosylate.[3]

Table 2: Typical Purity Specifications for Commercial SAM-DT

ComponentSpecification
Purity>95%
S,S-Isomer≥ 75.0%
S-Adenosyl-L-homocysteine≤ 1.0%
Adenine≤ 1.0%
Methylthioadenosine≤ 1.5%
Compiled from various supplier specifications.[8]

Experimental Protocols

General Protocol for an In Vitro Methyltransferase Assay

  • Prepare Reagents:

    • Prepare a fresh stock solution of SAM-DT in the desired reaction buffer. Common concentrations can range from the low micromolar to millimolar, depending on the Km of the enzyme.

    • Prepare the methyltransferase enzyme and the methyl acceptor substrate in the same reaction buffer.

  • Set up the Reaction:

    • In a microcentrifuge tube or microplate well, combine the reaction buffer, the methyl acceptor substrate, and the methyltransferase enzyme.

    • Pre-incubate the mixture at the optimal temperature for the enzyme.

    • Initiate the reaction by adding the SAM-DT solution. The final reaction volume will depend on the specific assay format.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for a defined period. The incubation time should be within the linear range of the reaction.

  • Termination of the Reaction:

    • Stop the reaction using an appropriate method, such as heat inactivation, addition of a quenching agent (e.g., EDTA if the enzyme is metal-dependent), or by preparing the sample for immediate analysis.

  • Detection and Analysis:

    • The method of detection will depend on the substrate and the specific assay. Common methods include:

      • Radiometric assays: Using [³H]-SAM and measuring the incorporation of the radiolabeled methyl group into the substrate.

      • Chromatographic methods (HPLC, LC-MS): Separating and quantifying the methylated product and/or the formation of SAH.[3]

      • Coupled spectrophotometric or fluorometric assays: Using a coupling enzyme that produces a detectable signal upon the formation of SAH.[7]

Visualizations

SAM_Cycle Methionine Methionine SAM S-Adenosyl-L-methionine (SAM) Methionine->SAM MAT ATP ATP ATP->SAM Methylated_Substrate Methylated Substrate SAM->Methylated_Substrate Methyltransferase SAH S-Adenosyl-L-homocysteine (SAH) SAM->SAH Substrate Substrate Substrate->Methylated_Substrate Homocysteine Homocysteine SAH->Homocysteine SAHH Adenosine Adenosine SAH->Adenosine Homocysteine->Methionine MS

Caption: The SAM cycle illustrating the synthesis of SAM and its role as a methyl donor.

Experimental_Workflow Start Start: Prepare Reagents Setup Set up Reaction Mixture (Buffer, Enzyme, Substrate) Start->Setup Initiate Initiate Reaction with SAM-DT Setup->Initiate Incubate Incubate at Optimal Temperature Initiate->Incubate Terminate Terminate Reaction Incubate->Terminate Analyze Analyze Results (HPLC, LC-MS, etc.) Terminate->Analyze End End Analyze->End

Caption: A general experimental workflow for a methyltransferase assay using SAM-DT.

References

improving bioavailability of S-Adenosyl-L-methionine disulfate tosylate in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments aimed at improving the bioavailability of S-Adenosyl-L-methionine disulfate tosylate.

Frequently Asked Questions (FAQs)

Q1: What is S-Adenosyl-L-methionine (SAMe) disulfate tosylate, and why is its bioavailability a concern?

S-Adenosyl-L-methionine (SAMe) is a naturally occurring molecule that plays a critical role in cellular metabolism, including methylation, transsulfuration, and aminopropylation pathways. The disulfate tosylate salt is a stabilized form of SAMe used in supplements and for research.[1][2] However, exogenous SAMe, particularly in its disulfate tosylate form, exhibits very low oral bioavailability (estimated at 0.5-1%). This is primarily due to its chemical instability in aqueous solutions and at certain pH values, low cellular permeability, and significant first-pass metabolism in the liver.[3] Consequently, high doses are often required to achieve therapeutic concentrations in vivo.

Q2: What are the common degradation products of SAMe, and how can degradation be minimized during experiments?

SAMe is susceptible to degradation, breaking down into compounds such as homoserine lactone, methylthioadenosine (MTA), and adenine.[3] This instability is a major challenge during both formulation and experimental procedures. To minimize degradation:

  • Storage: Aqueous solutions of SAMe should be prepared fresh before each experiment. For short-term storage, freezing is the optimal method to preserve the compound and prevent alterations in its diastereoisomeric ratio.[1]

  • pH Control: Maintain the pH of solutions within a stable range. SAMe is more stable in acidic conditions.

  • Temperature: Perform experimental steps at controlled, cool temperatures whenever possible. Incubation at physiological temperatures (e.g., 37°C) can lead to significant degradation over time.[1]

  • Formulation: Utilizing stabilized salt forms like disulfate tosylate or exploring protective formulations such as liposomes or nanoparticles can enhance stability.[3][4] The use of excipients like trehalose (B1683222) has also been shown to have a protective effect on lyophilized SAMe.[5]

Q3: What are the primary strategies for improving the in vivo bioavailability of SAMe disulfate tosylate?

Several strategies are being investigated to enhance the oral bioavailability of SAMe:

  • Enteric Coating: This is a common approach to protect SAMe from the acidic environment of the stomach, allowing it to dissolve in the more neutral pH of the small intestine.[6]

  • Novel Salt Forms: Research has shown that different salt forms can impact stability and absorption. For instance, SAMe phytate has demonstrated improved pharmacokinetic parameters compared to the tosylate salt in preclinical studies.[4]

  • Nanoparticle-Based Delivery Systems: Encapsulating SAMe into nanoparticles, such as solid lipid nanoparticles (SLNs), inulin, or pectin-based nanoparticles, can protect it from degradation, improve its permeability, and potentially facilitate targeted delivery to the colon, bypassing some first-pass metabolism.

  • Liposomal Formulations: Liposomes can encapsulate SAMe, shielding it from the harsh gastrointestinal environment and potentially enhancing its absorption.

  • Permeation Enhancers: The use of excipients that can enhance gastrointestinal absorption is another potential strategy, though this requires careful evaluation to ensure safety and efficacy.[4]

Troubleshooting Guides

Issue 1: High Variability in In Vivo Pharmacokinetic Data

Symptoms:

  • Large standard deviations in plasma concentration-time profiles among subjects in the same group.

  • Inconsistent Cmax and AUC values that make data interpretation difficult.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Formulation Inconsistency Ensure the formulation is homogenous and that the dose administered to each animal is accurate. For suspensions, ensure adequate mixing before each administration.
Gavage Errors Improper oral gavage technique can lead to variability in the amount of drug reaching the stomach. Ensure all personnel are properly trained and consistent in their technique.
Animal Stress and Physiology Factors like stress, diet, and the gut microbiome can influence drug absorption. Acclimatize animals properly and maintain consistent housing and feeding conditions. Fasting protocols prior to dosing should be strictly followed.
Biological Variability Inherent biological differences between animals can contribute to variability.[7] Increasing the number of animals per group can help to reduce the impact of individual outliers and increase statistical power.[8]
Blood Sampling and Processing Inconsistent timing of blood draws or improper sample handling (e.g., hemolysis, delayed centrifugation) can affect results. Adhere strictly to the sampling schedule and standardized processing protocols.
Analytical Method imprecision If the analytical method (e.g., LC-MS/MS) has high variability, it will be reflected in the pharmacokinetic data. Ensure the method is fully validated for precision, accuracy, and stability.[9]
Issue 2: Poor or No Detectable Plasma Concentration of SAMe

Symptoms:

  • Plasma concentrations of SAMe are below the lower limit of quantification (LLOQ) of the analytical method.

  • No discernible peak corresponding to SAMe in chromatograms.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Rapid Degradation SAMe may be degrading in the formulation, in the GI tract, or during sample processing. Prepare formulations immediately before use. For in vitro experiments, consider using a stabilizing agent. Ensure blood samples are collected with appropriate anticoagulants and stabilizers and are processed and frozen quickly.
Low Oral Bioavailability The dose administered may be too low to achieve detectable plasma concentrations, given SAMe's inherently poor bioavailability. Consider increasing the dose or using a more sensitive analytical method with a lower LLOQ.
Analytical Method Issues The LC-MS/MS method may not be optimized. Verify the method's sensitivity, check for ion suppression/enhancement from the plasma matrix, and ensure the correct mass transitions are being monitored.[10][11]
Enteric Coating Failure If using an enteric-coated formulation, it may not be releasing the drug at the appropriate intestinal pH. Conduct in vitro dissolution testing under simulated gastric and intestinal conditions to verify release characteristics.

Quantitative Data Summary

The following table summarizes pharmacokinetic parameters from a comparative in vivo study in rats, evaluating a novel SAMe phytate formulation against the standard SAMe disulfate tosylate (PTS) form.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)Relative Bioavailability (%)
SAMe Disulfate Tosylate (PTS)95.4120 ± 352.0450 ± 110100
SAMe Phytate95.4210 ± 481.5890 ± 250~198

Data adapted from a study in rats, providing a comparison of different salt formulations.[4]

Experimental Protocols

Protocol 1: In Vivo Bioavailability Study in Rats

Objective: To determine the pharmacokinetic profile and bioavailability of a novel oral SAMe formulation compared to a reference standard.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (200-250g). Animals should be fasted overnight (12-18 hours) before dosing, with free access to water.

  • Groups:

    • Group 1 (Test Formulation): Oral administration of the novel SAMe formulation at a specified dose.

    • Group 2 (Reference Formulation): Oral administration of SAMe disulfate tosylate at the same dose.

    • Group 3 (Intravenous Control): IV administration of SAMe disulfate tosylate (e.g., via tail vein) at a lower dose to determine absolute bioavailability.

  • Dose Administration: Administer the oral formulations via gavage. The vehicle should be consistent between oral groups (e.g., reverse osmosis water).

  • Blood Sampling: Collect blood samples (approx. 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose).[12] Samples should be collected into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Immediately centrifuge the blood samples (e.g., at 4°C, 3000 rpm for 10 minutes) to separate the plasma. Transfer the plasma to labeled cryovials and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of SAMe in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life (t½), and clearance (CL).

  • Bioavailability Calculation:

    • Relative Bioavailability (Frel): Frel (%) = (AUC_test / AUC_ref) * (Dose_ref / Dose_test) * 100

    • Absolute Bioavailability (Fabs): Fabs (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Protocol 2: In Vitro Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of different SAMe formulations.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell inserts for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer. Only use monolayers with TEER values above a predetermined threshold (e.g., >200 Ω·cm²). The permeability of a paracellular marker like mannitol (B672) can also be assessed.

  • Transport Buffer: Use a transport buffer such as Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4.

  • Permeability Assessment (Apical to Basolateral - A to B): a. Wash the cell monolayer with pre-warmed transport buffer. b. Add the SAMe formulation (dissolved in transport buffer) to the apical (A) side of the Transwell insert. c. Add fresh transport buffer to the basolateral (B) side. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with an equal volume of fresh buffer.

  • Permeability Assessment (Basolateral to Apical - B to A): To assess active efflux, perform the experiment in the reverse direction, adding the SAMe formulation to the basolateral side and sampling from the apical side.

  • Sample Analysis: Quantify the concentration of SAMe in the collected samples using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where:

      • dQ/dt is the rate of drug appearance in the receiver chamber.

      • A is the surface area of the membrane.

      • C₀ is the initial concentration in the donor chamber.

  • Efflux Ratio (ER):

    • ER = Papp (B to A) / Papp (A to B)

    • An ER > 2 suggests the involvement of active efflux transporters.

Visualizations

Signaling and Metabolic Pathways

SAMe_Metabolism substance substance enzyme enzyme pathway_label pathway_label Methionine Methionine MAT MAT Methionine->MAT ATP ATP ATP->MAT SAMe S-Adenosyl-L-methionine (SAMe) Methyltransferases Methyltransferases SAMe->Methyltransferases Transmethylation Transmethylation Pathway Acceptor Methyl Acceptor (e.g., DNA, proteins) Acceptor->Methyltransferases Methylated_Acceptor Methylated Acceptor SAH S-Adenosyl- homocysteine (SAH) SAHH SAH Hydrolase SAH->SAHH H2O Homocysteine Homocysteine CBS CBS Homocysteine->CBS Transsulfuration Transsulfuration Pathway Serine Serine Serine->CBS Cystathionine Cystathionine CGL CGL Cystathionine->CGL Cysteine Cysteine GSH Glutathione (GSH) Cysteine->GSH MAT->SAMe PPi + Pi Methyltransferases->Methylated_Acceptor Methyltransferases->SAH SAHH->Homocysteine Adenosine CBS->Cystathionine CGL->Cysteine

Caption: Metabolic pathways involving SAMe: Transmethylation and Transsulfuration.

Experimental Workflow

Bioavailability_Workflow step step sub_step sub_step decision decision output output start Start formulation 1. Formulation Preparation (e.g., Nanoparticles, Enteric-coated tablets) start->formulation invitro 2. In Vitro Characterization formulation->invitro dissolution Dissolution Testing (Simulated GI fluids) invitro->dissolution stability Stability Analysis invitro->stability permeability Caco-2 Permeability Assay invitro->permeability invivo 3. In Vivo Animal Study dissolution->invivo stability->invivo permeability->invivo dosing Dosing (Oral & IV) invivo->dosing sampling Blood Sampling dosing->sampling bioanalysis 4. Bioanalysis sampling->bioanalysis lcms Quantification via LC-MS/MS bioanalysis->lcms data_analysis 5. Data Analysis lcms->data_analysis pk_calc Pharmacokinetic Parameter Calculation data_analysis->pk_calc bioav_calc Bioavailability Calculation (F) pk_calc->bioav_calc results Results & Interpretation bioav_calc->results end End results->end

References

Validation & Comparative

A Comparative Guide to S-Adenosyl-L-methionine Disulfate Tosylate and Other Methyl Donors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the intricate landscape of cellular biochemistry, the precise transfer of a methyl group is a cornerstone of numerous physiological processes, from epigenetic regulation to neurotransmitter synthesis. For researchers, scientists, and drug development professionals, the choice of a methyl donor is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of S-Adenosyl-L-methionine disulfate tosylate (SAM-e), the universal methyl donor, with other key methylating agents: methionine, betaine (B1666868), and choline (B1196258). This comparison is supported by experimental data to inform the selection of the most appropriate compound for specific research and therapeutic development applications.

The Central Role of S-Adenosyl-L-methionine (SAM-e)

S-Adenosyl-L-methionine is a critical metabolite found in all living cells, acting as the principal donor of methyl groups in a vast number of methylation reactions essential for life.[1] It plays a pivotal role in the methylation of DNA, RNA, proteins, and lipids, thereby influencing gene expression, signal transduction, and membrane fluidity.[1] The disulfate tosylate salt form of SAM-e enhances its stability, a crucial factor for its use as a reliable research reagent.

Comparative Analysis of Methyl Donors

While SAM-e is the direct and universal methyl donor, other compounds such as methionine, betaine, and choline contribute to the cellular methylation potential through the one-carbon metabolism pathway. Their efficacy and mechanisms of action, however, differ significantly.

Biochemical Properties and Roles
Methyl DonorChemical Nature & Role in MethylationKey Characteristics
S-Adenosyl-L-methionine (SAM-e) Activated form of methionine; the direct and universal methyl group donor for most transmethylation reactions.[2]High-energy compound, directly donates its methyl group, converting to S-Adenosyl-L-homocysteine (SAH). The SAM/SAH ratio is a key indicator of cellular methylation capacity.
Methionine Essential amino acid; precursor to SAM-e. Must be converted to SAM-e by methionine adenosyltransferase (MAT) to become an active methyl donor.[3]The primary dietary source for SAM-e synthesis. Its availability influences the intracellular concentration of SAM-e.
Betaine (Trimethylglycine) A derivative of the amino acid glycine. Donates a methyl group to homocysteine to regenerate methionine, catalyzed by betaine-homocysteine methyltransferase (BHMT).[4]Primarily active in the liver and kidneys. Can replenish the methionine pool, thereby indirectly supporting SAM-e synthesis. Particularly important when the folate-dependent remethylation pathway is compromised.
Choline Essential nutrient. Can be oxidized to betaine to participate in the one-carbon metabolism. Also a precursor for the synthesis of phosphatidylcholine.[5]Contributes to methylation primarily through its conversion to betaine. Choline deficiency can impact betaine levels and, consequently, methylation capacity.

Experimental Data: A Head-to-Head Comparison

Direct comparative studies quantifying the methylation efficiency of these donors are specific to certain biological contexts. A key study by Kharbanda et al. (2005) provides valuable insights into the comparative effects of SAM-e and betaine in an experimental model of ethanol-induced liver injury in rats.

Table 1: Comparative Effects of SAM-e and Betaine on Ethanol-Induced Changes in Rat Hepatocytes
ParameterControlEthanol-TreatedEthanol + SAM-eEthanol + Betaine
SAM/SAH Ratio NormalDecreased by 50%IncreasedIncreased
Hepatocellular Triglyceride Levels NormalIncreasedAttenuated by ~20%Attenuated by ~20%
Homocysteine Release BasalIncreased (~2-fold)No significant changePrevented increase

Data summarized from Kharbanda et al., 2005.[6]

This study demonstrates that while both SAM-e and betaine can restore the SAM/SAH ratio and partially alleviate fatty liver, only betaine was effective in preventing the increase in homocysteine release, a key marker of disrupted methylation and a risk factor for various diseases.[6] This highlights a crucial functional difference between a direct methyl donor (SAM-e) and a precursor that supports the recycling of homocysteine (betaine).

Signaling Pathways and Experimental Workflows

To visualize the interplay of these methyl donors and the experimental procedures used to assess their impact, the following diagrams are provided.

Methylation_Cycle cluster_Methionine_Cycle Methionine Cycle cluster_Betaine_Pathway Betaine Pathway Methionine Methionine SAM S-Adenosyl-L-methionine (SAM-e) Methionine->SAM MAT SAH S-Adenosyl-L-homocysteine (SAH) SAM->SAH Methyltransferases (Methylation of DNA, RNA, proteins) SAM->SAH Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS (Folate Cycle) Choline Choline Betaine Betaine Choline->Betaine Oxidation Betaine->Homocysteine BHMT Betaine->Homocysteine

Figure 1. The Methionine Cycle and the role of different methyl donors.

Experimental_Workflow start Start: Cell Culture or Animal Model treatment Treatment with Methyl Donors (SAM-e, Methionine, Betaine, Choline) start->treatment extraction Sample Collection and Preparation (DNA/RNA/Protein/Metabolite Extraction) treatment->extraction analysis Quantitative Analysis extraction->analysis dna_meth Global DNA Methylation Analysis (LC-MS/MS, ELISA-based kits) analysis->dna_meth sam_sah SAM and SAH Quantification (LC-MS/MS) analysis->sam_sah histone_meth Histone Methylation Analysis (Western Blot, Mass Spectrometry) analysis->histone_meth results Data Analysis and Comparison dna_meth->results sam_sah->results histone_meth->results

References

A Comparative Analysis of S-Adenosyl-L-methionine (SAMe) Salts: Disulfate Tosylate vs. Chloride

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the selection of the appropriate S-Adenosyl-L-methionine salt for experimental applications.

S-Adenosyl-L-methionine (SAMe), a naturally occurring molecule, is a critical methyl donor in numerous metabolic pathways, including the synthesis of hormones, neurotransmitters, nucleic acids, and phospholipids.[1] Its therapeutic potential is being investigated for a range of conditions, including depression, liver disease, and osteoarthritis.[2][3][4] However, the intrinsic instability of the SAMe molecule presents a significant challenge for its use as a therapeutic agent and a research compound.[5] To enhance its stability, SAMe is commercially available in various salt forms. This guide provides a detailed comparison of two common salt forms: SAMe disulfate tosylate and S-Adenosyl-L-methionine chloride.

Chemical Structure and Composition

The core active molecule is S-Adenosyl-L-methionine. The different salt forms arise from the counter-ions used to stabilize this molecule.

  • S-Adenosyl-L-methionine (SAMe) Core Molecule: The biologically active component.

  • SAMe Disulfate Tosylate: This salt combines SAMe with two sulfate (B86663) groups and one p-toluenesulfonic acid (tosylate) group.[6][7]

  • S-Adenosyl-L-methionine Chloride: This salt form pairs the SAMe molecule with chloride ions. It is often supplied as a dihydrochloride (B599025) salt.[8][9][10]

FeatureSAMe Disulfate TosylateS-Adenosyl-L-methionine Chloride Dihydrochloride
Molecular Formula C22H34N6O16S4[6][7]C15H23ClN6O5S · 2HCl[10]
Molecular Weight 766.8 g/mol [6][7]507.82 g/mol [10]
Synonyms Ademetionine disulfate tosylate[2]SAM chloride
CAS Number 97540-22-2[6]86867-01-8[8][10]

Stability Comparison

The primary reason for formulating SAMe as a salt is to counteract its thermal instability.[5] The choice of counter-ion significantly impacts the molecule's shelf-life and stability in solution.

S-Adenosyl-L-methionine is known to degrade rapidly at room temperature.[5] The use of strong acid salts, such as those involving sulfuric acid and p-toluenesulfonic acid, improves stability.[5] While direct, side-by-side comparative stability studies between the disulfate tosylate and chloride salts are not extensively published in peer-reviewed literature, patents related to SAMe stabilization suggest that salts like disulfate tosylate are developed to offer enhanced stability over simpler salts. The complex salt form of disulfate tosylate is generally considered to be one of the more stable options available for oral formulations.

Bioavailability and Pharmacokinetics

The oral bioavailability of SAMe is notoriously low, generally estimated to be between 0.5% and 1%.[5][11] This poor absorption is attributed to its low cellular permeability and rapid metabolism.[5][11]

SAMe Disulfate Tosylate: Studies on orally administered enteric-coated tablets of SAMe disulfate tosylate have confirmed its low bioavailability. A pharmacokinetic study in healthy volunteers who received a 1000 mg dose reported that the oral bioavailability was approximately 2-3%.[11] Despite this, oral administration can still lead to significantly elevated plasma levels of SAMe compared to baseline.[12]

S-Adenosyl-L-methionine Chloride: Specific pharmacokinetic data for the oral bioavailability of the chloride salt is less prevalent in publicly available literature. However, given the inherent properties of the SAMe molecule, it is expected to face similar challenges with gastrointestinal absorption. The general consensus is that any oral formulation of SAMe requires high doses to achieve therapeutic relevance due to poor systemic availability.[5]

Experimental Protocols

Below are generalized protocols for key experiments used to evaluate and compare different SAMe salt formulations.

Protocol 1: Comparative Stability Assay

This protocol outlines a method to assess the chemical stability of different SAMe salts under accelerated conditions.

  • Sample Preparation:

    • Accurately weigh equal molar amounts of SAMe disulfate tosylate and S-Adenosyl-L-methionine chloride powder.

    • Store the powders in separate, sealed, light-protected containers under controlled temperature and humidity conditions (e.g., 40°C and 75% relative humidity, as per ICH guidelines for accelerated stability testing).

  • Time-Point Analysis:

    • At specified intervals (e.g., 0, 1, 2, 4, and 8 weeks), remove an aliquot from each sample.

    • Prepare a solution of known concentration (e.g., 1 mg/mL) in a suitable acidic buffer (e.g., 0.01 M HCl) to prevent degradation during analysis.

  • Quantification by HPLC:

    • Analyze the solutions using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection (typically at 254 nm).

    • Mobile Phase: A gradient of an ion-pairing agent (e.g., sodium heptanesulfonate) in an acidic buffer and an organic solvent like acetonitrile (B52724) is commonly used.

    • Stationary Phase: A C18 reverse-phase column.

    • Quantify the concentration of intact SAMe by comparing the peak area to a standard curve generated from a freshly prepared reference standard.

  • Data Analysis:

    • Calculate the percentage of remaining intact SAMe for each salt at each time point relative to the initial concentration (time 0).

    • Plot the percentage of intact SAMe versus time to compare the degradation kinetics of the two salts.

Protocol 2: Oral Bioavailability Assessment in a Rodent Model

This protocol describes a typical in vivo study to determine and compare the oral bioavailability of the two SAMe salts.

  • Animal Model:

    • Use adult male Sprague-Dawley rats (n=6-8 per group), fasted overnight with free access to water.

  • Drug Administration:

    • Intravenous (IV) Group (for absolute bioavailability calculation): Administer a single dose of SAMe (e.g., 10 mg/kg) in a saline solution via tail vein injection. Use one of the salt forms as the reference.

    • Oral Group 1 (Disulfate Tosylate): Administer a single oral gavage dose of SAMe disulfate tosylate (e.g., 100 mg/kg) suspended in a suitable vehicle (e.g., water).

    • Oral Group 2 (Chloride): Administer a single oral gavage dose of S-Adenosyl-L-methionine chloride (e.g., 100 mg/kg) in the same vehicle.

  • Blood Sampling:

    • Collect serial blood samples (approx. 200 µL) from the tail vein or a cannula at predetermined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant and a stabilizer (e.g., EDTA and perchloric acid).

    • Immediately centrifuge the samples at 4°C to separate the plasma. Store plasma at -80°C until analysis.

  • Sample Analysis by LC-MS/MS:

    • Extract SAMe from the plasma samples using a protein precipitation or solid-phase extraction method.

    • Quantify the concentration of SAMe in the plasma extracts using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This provides high sensitivity and specificity.

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters for each group, including the Area Under the Curve (AUC), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax).

    • Calculate the absolute oral bioavailability (F%) for each salt using the formula: F = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100

Visualizing Key Concepts

To further clarify the context of SAMe's function and the evaluation process, the following diagrams are provided.

SAMe_Metabolic_Pathway cluster_cycle ATP ATP SAMe S-Adenosyl-L-methionine (SAMe) ATP->SAMe Met Methionine Met->SAMe Methionine Adenosyltransferase SAH S-Adenosyl- homocysteine (SAH) SAMe->SAH Methyltransferase Acceptor Methyl Acceptor (e.g., DNA, proteins, neurotransmitters) Methylated_Acceptor Methylated Product HCY Homocysteine SAH->HCY SAH Hydrolase HCY->Met Methionine Synthase Cystathionine Cystathionine HCY->Cystathionine Transsulfuration Pathway Acceptor->Methylated_Acceptor

Caption: The One-Carbon Cycle showing SAMe as the primary methyl donor.

Stability_Workflow start Start: Obtain SAMe Salts (Disulfate Tosylate & Chloride) storage Store samples under accelerated conditions (e.g., 40°C, 75% RH) start->storage sampling Collect aliquots at pre-defined time intervals (T0, T1, T2...) storage->sampling prep Prepare solutions of known concentration sampling->prep analysis Quantify intact SAMe using HPLC-UV prep->analysis data Calculate % degradation relative to T0 analysis->data end Compare degradation kinetics of the two salts data->end

Caption: Experimental workflow for a comparative stability study of SAMe salts.

Conclusion and Recommendations

The selection between SAMe disulfate tosylate and S-Adenosyl-L-methionine chloride depends largely on the specific requirements of the research application.

  • For Oral Administration Studies: SAMe disulfate tosylate is often formulated in enteric-coated tablets and has more available, albeit still low, oral bioavailability data.[11] Its enhanced stability may be advantageous for studies involving the gastrointestinal tract.

  • For In Vitro and Cellular Assays: Where the compound is dissolved directly into a buffer or media, the primary considerations are purity, solubility, and cost-effectiveness. The simpler chloride salt may be a suitable and more economical choice, provided that solution stability is carefully managed by using fresh preparations and appropriate acidic buffers.

  • Stability is Paramount: Due to the inherent instability of SAMe, researchers should prioritize the use of salts with documented stability data.[5] For long-term experiments or when storing stock solutions, a more stable salt like disulfate tosylate may be preferable.

Ultimately, for any critical application, it is recommended that researchers perform their own stability and solubility tests in the specific buffers and conditions relevant to their experimental setup to ensure reliable and reproducible results.

References

In Vitro Efficacy of S-Adenosyl-L-methionine Disulfate Tosylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

S-Adenosyl-L-methionine (SAMe) is a critical biological methyl donor involved in a vast array of cellular processes, including DNA methylation, antioxidant defense, and polyamine synthesis. The disulfate tosylate salt of SAMe is a commonly used, stabilized form for research and therapeutic applications. This guide provides an objective in vitro comparison of S-Adenosyl-L-methionine disulfate tosylate with other SAMe salts and alternative methyl donors, supported by experimental data and detailed protocols.

Comparative Analysis of Stability and Efficacy

The stability of S-Adenosyl-L-methionine is a crucial factor for its in vitro and in vivo efficacy. Various salt forms have been developed to enhance its stability. While direct comparative in vitro studies on the efficacy of different SAMe salts are limited, their stability in aqueous solutions provides insights into their potential performance in cell culture experiments.

Table 1: Comparative Stability of S-Adenosyl-L-methionine Salts in Aqueous Solution

SAMe Salt FormConditionHalf-life/DegradationReference
S-Adenosyl-L-methioninepH 7.5, 37°CRapid degradation to 5'-methylthioadenosine (MTA)
S-Adenosyl-L-methioninepH > 1.5 (aqueous)Undergoes intramolecular cyclization to form homoserine lactone and MTA
This compoundNot specifiedGenerally more stable in dry state
S-Adenosyl-L-methionine phytateNot specifiedHigher stability than tosylate form, likely due to steric hindrance
S-Adenosyl-L-methionine with large size anionsLyophilized, 36 months>84% of SAM recovered

Table 2: In Vitro Comparison of SAMe and Betaine (B1666868) on Methionine Metabolism in Rat Hepatocytes

TreatmentIntracellular SAM:SAH Ratio (Ethanol-fed rats)Homocysteine Release (Ethanol-fed rats)Reference
ControlBaselineBaseline[1]
Ethanol50% lower than control~2-fold greater than control[1]
Ethanol + BetaineIncreased vs. EthanolPrevented increase[1]
Ethanol + SAMeIncreased vs. EthanolDid not prevent increase[1]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to facilitate the replication and validation of findings.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of SAMe on cell viability and to determine the half-maximal inhibitory concentration (IC50).

Materials:

  • Cells of interest (e.g., cancer cell line)

  • Complete cell culture medium

  • This compound and other compounds for comparison

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of SAMe disulfate tosylate or alternative compounds for the desired time period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

DNA Methyltransferase (DNMT) Activity Assay

This assay measures the ability of SAMe to act as a methyl donor for DNA methylation.

Materials:

  • Nuclear extract or purified DNMT1 enzyme

  • This compound

  • DNA substrate (e.g., poly(dI-dC) or a specific oligonucleotide)

  • [³H]-SAMe (for radioactive assay) or a commercial colorimetric/fluorometric assay kit

  • Assay buffer (specific to the kit or method)

  • Scintillation counter or microplate reader

Procedure (using a commercial fluorometric kit as an example):

  • Prepare the DNMT assay buffer and other reagents as per the kit instructions.

  • In a 96-well plate, add the assay buffer, the DNA substrate, and the test compound (SAMe disulfate tosylate or alternative).

  • Add the DNMT enzyme to initiate the reaction.

  • Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).

  • Stop the reaction and follow the kit's instructions for the detection of methylated DNA, which typically involves a capture and detection antibody system.

  • Measure the fluorescence on a microplate reader.

  • The DNMT activity is proportional to the fluorescence intensity.

Glutathione Peroxidase (GPx) and Glutathione Reductase (GR) Activity Assays

These assays evaluate the antioxidant effects of SAMe by measuring the activity of key antioxidant enzymes.

Materials:

  • Cell lysate

  • This compound

  • Commercial GPx or GR assay kit

  • Assay buffer

  • NADPH

  • Glutathione (GSH and GSSG)

  • Cumene hydroperoxide (for GPx assay)

  • Microplate reader

Procedure (Glutathione Reductase Assay Example):

  • Prepare cell lysates from cells treated with or without SAMe disulfate tosylate.

  • Prepare the assay reagents according to the kit's protocol. This typically involves preparing a reaction mix containing assay buffer, NADPH, and GSSG.

  • Add the cell lysate to a 96-well plate.

  • Initiate the reaction by adding the reaction mix.

  • Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode. The rate of NADPH oxidation is proportional to the GR activity.

Signaling Pathways and Experimental Workflows

Visual representations of key biological processes and experimental designs can aid in understanding the mechanisms of action of this compound.

experimental_workflow Experimental Workflow for In Vitro SAMe Comparison cluster_preparation Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., Cancer Cell Line) treatment Cell Treatment (Varying Concentrations and Timepoints) cell_culture->treatment compound_prep Compound Preparation (SAMe disulfate tosylate, Alternatives) compound_prep->treatment viability Cell Viability (MTT Assay) treatment->viability methylation Methylation (DNMT Assay) treatment->methylation antioxidant Antioxidant (GPx/GR Assay) treatment->antioxidant ic50 IC50 Calculation viability->ic50 enzyme_kinetics Enzyme Kinetics methylation->enzyme_kinetics antioxidant->enzyme_kinetics statistical_analysis Statistical Analysis ic50->statistical_analysis enzyme_kinetics->statistical_analysis

Caption: Workflow for comparing the in vitro effects of SAMe.

apoptosis_pathway SAMe-Induced Apoptosis Pathway SAMe S-Adenosyl-L-methionine Bax Bax SAMe->Bax activates Bcl2 Bcl-2 SAMe->Bcl2 inhibits Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Bax->Mitochondrion promotes permeabilization Bcl2->Mitochondrion inhibits permeabilization Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by SAMe.

nrf2_pathway SAMe and the Keap1-Nrf2 Antioxidant Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SAMe S-Adenosyl-L-methionine ROS Reactive Oxygen Species (ROS) SAMe->ROS reduces Keap1 Keap1 ROS->Keap1 oxidizes Cys residues Nrf2 Nrf2 Keap1->Nrf2 binds and promotes ubiquitination Keap1->Nrf2 dissociation upon oxidation Ub Ubiquitin Nrf2->Ub is ubiquitinated Nrf2_n Nrf2 Nrf2->Nrf2_n translocates to Proteasome Proteasome Ub->Proteasome targets for degradation Nucleus Nucleus ARE Antioxidant Response Element (ARE) AntioxidantEnzymes Antioxidant Enzymes (e.g., GPx, GR) ARE->AntioxidantEnzymes activates transcription of Nrf2_n->ARE binds to

Caption: SAMe's role in the Keap1-Nrf2 antioxidant pathway.

References

Reproducibility of Experiments Using S-Adenosyl-L-methionine Disulfate Tosylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the reproducibility of experiments is paramount. S-Adenosyl-L-methionine (SAM), the principal methyl donor in numerous biological reactions, is a critical reagent. Its stability and performance can significantly impact experimental outcomes. This guide provides a comparative analysis of S-Adenosyl-L-methionine disulfate tosylate (SAM-DT), a common and stable salt form of SAM, with other methylating agents, supported by experimental data and detailed protocols.

Performance Comparison of Methylating Agents

The choice of a methyl donor can influence the efficiency and reproducibility of methylation reactions. While SAM is the universal methyl donor in biological systems, other compounds can also serve as methylating agents, particularly in in vitro studies or as dietary supplements that impact cellular methylation potential.

Table 1: Quantitative Comparison of SAM-DT and Betaine (B1666868) in Hepatocytes

ParameterControl HepatocytesEthanol-Treated HepatocytesEthanol-Treated + BetaineEthanol-Treated + SAM
Intracellular SAM:SAH Ratio ~2.0~1.0 (50% decrease)Increased ratioIncreased ratio
Homocysteine Release Baseline~2-fold increasePrevented increaseDid not prevent increase
Hepatocellular Triglyceride Levels BaselineIncreased~20% attenuation~20% attenuation

This data is synthesized from a study on rat hepatocytes, demonstrating the differential effects of betaine and SAM on methionine metabolism. The SAM:SAH ratio is a key indicator of cellular methylation potential.

Table 2: General Comparison of Common Methyl Donors

Methyl DonorPrimary RoleAdvantagesDisadvantagesRelative Cost
This compound (SAM-DT) Universal methyl donor for enzymatic reactionsHigh specificity, directly used by methyltransferases. The disulfate tosylate salt provides enhanced stability.[1]Higher cost, potential for product inhibition by S-adenosyl-L-homocysteine (SAH).[1]High
Betaine Methyl donor for homocysteine remethylationLower cost, can increase the SAM:SAH ratio, efficient in homocysteine recycling.[2]Indirect methyl donor, not directly used by most methyltransferases.Low
Choline Precursor to betaineEssential nutrient, contributes to the methyl pool.Less efficient than betaine as a direct methyl donor as it needs to be converted first.[3]Low

Experimental Protocols

Detailed and consistent experimental protocols are crucial for reproducibility. Below are methodologies for key experiments involving SAM-DT.

Protocol 1: In Vitro DNA Methylation Assay

This protocol is adapted for a typical enzymatic DNA methylation reaction using a commercially available DNA methyltransferase (e.g., M.SssI).

Materials:

  • This compound (SAM-DT)

  • DNA substrate (e.g., plasmid DNA, PCR product)

  • DNA Methyltransferase (e.g., M.SssI) and corresponding reaction buffer

  • Nuclease-free water

  • DNA purification kit

  • Equipment for downstream analysis (e.g., qPCR for methylation analysis, restriction enzyme digestion)

Procedure:

  • Prepare SAM-DT solution: Freshly prepare a stock solution of SAM-DT in nuclease-free water. The final concentration in the reaction typically ranges from 160 µM to 640 µM.

  • Set up the reaction: In a microcentrifuge tube, combine the following components in order:

    • Nuclease-free water to final volume

    • 10X Reaction Buffer

    • DNA substrate (e.g., 1 µg)

    • SAM-DT solution

    • DNA Methyltransferase (e.g., 4 units)

  • Incubation: Mix gently by pipetting and incubate at the optimal temperature for the enzyme (e.g., 37°C) for 1-2 hours.

  • Reaction termination: Inactivate the enzyme according to the manufacturer's instructions (e.g., heat inactivation at 65°C for 20 minutes).

  • DNA purification: Purify the methylated DNA using a suitable kit to remove the enzyme, salts, and remaining SAM-DT.

  • Analysis: Analyze the methylation status of the DNA using techniques such as methylation-specific PCR (MSP), bisulfite sequencing, or digestion with methylation-sensitive restriction enzymes.

Protocol 2: Analysis of SAM and SAH by HPLC

Monitoring the levels of SAM and its demethylated product, S-adenosyl-L-homocysteine (SAH), is critical for assessing methylation potential.

Sample Preparation (from cell culture):

  • Harvest cells and wash with cold PBS.

  • Lyse the cells using a suitable lysis buffer.

  • Precipitate proteins with an acid (e.g., perchloric acid) and centrifuge to collect the supernatant.

  • Filter the supernatant before HPLC analysis.

HPLC Conditions (example):

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of buffers (e.g., ammonium (B1175870) acetate (B1210297) and acetonitrile) is typically used.

  • Detection: UV detector at 254 nm.

  • Quantification: Compare peak areas to a standard curve of known concentrations of SAM and SAH.

Visualizations

Diagrams can clarify complex biological pathways and experimental workflows.

One-Carbon Metabolism and Methylation One-Carbon Metabolism and the Role of SAM Methionine Methionine SAM S-Adenosyl-L-methionine (SAM-DT) Methionine->SAM MAT ATP ATP ATP->SAM Methylated_Substrate Methylated Substrate SAM->Methylated_Substrate Methyltransferase SAH S-Adenosyl-L-homocysteine (SAH) SAM->SAH Substrate Substrate (DNA, RNA, Protein) Substrate->Methylated_Substrate Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Homocysteine->Methionine MS Betaine Betaine Betaine->Homocysteine BHMT Choline Choline Choline->Betaine Oxidation

Caption: The central role of SAM in methyl group transfer.

Experimental Workflow for Methylation Analysis Workflow for Comparing Methyl Donor Performance Start Start: Select Methyl Donors (SAM-DT, Betaine, etc.) Reaction Perform In Vitro Methylation Reaction Start->Reaction Purification Purify Methylated Product Reaction->Purification Analysis Analyze Methylation Efficiency (e.g., qPCR, Sequencing) Purification->Analysis Purity Assess Product Purity (e.g., HPLC, Mass Spec) Purification->Purity Reproducibility Evaluate Reproducibility (Multiple Replicates) Analysis->Reproducibility Purity->Reproducibility End End: Comparative Data Reproducibility->End

References

A Head-to-Head Battle of Methyltransferase Inhibitors: S-Adenosyl-L-methionine Disulfate Tosylate vs. Sinefungin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of epigenetics and methyltransferase inhibition, the choice between the universal methyl donor S-Adenosyl-L-methionine (SAM) and the potent inhibitor sinefungin (B1681681) is a critical one. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual pathway diagrams to inform your research decisions.

S-Adenosyl-L-methionine (SAM), in its stable salt form S-Adenosyl-L-methionine disulfate tosylate, is the primary methyl group donor in a vast number of cellular methylation reactions essential for life.[1][2] These reactions, catalyzed by methyltransferase enzymes, are crucial for regulating gene expression, protein function, and signal transduction.[1] Sinefungin, a natural analog of SAM, acts as a potent competitive inhibitor of these methyltransferases, binding tightly to the SAM-binding pocket and blocking the methylation process.[3] This fundamental difference in their mechanism of action leads to distinct experimental outcomes and applications.

Mechanism of Action: The Donor vs. The Competitor

S-Adenosyl-L-methionine is the natural co-substrate for all SAM-dependent methyltransferases. It donates its methyl group to a variety of substrates, including DNA, RNA, proteins, and lipids, resulting in the formation of S-adenosylhomocysteine (SAH), which itself is a product inhibitor of the reaction.[3][4] The ratio of SAM to SAH within a cell is a key indicator of its methylation potential.[3] this compound is a stable salt form of SAM, ensuring its reliability as a reagent in experimental settings.[5]

Sinefungin, on the other hand, is a structural mimic of SAM.[3] Its structure allows it to bind to the SAM-binding site of methyltransferases with high affinity, but it lacks the transferable methyl group. This makes it a powerful competitive inhibitor, directly blocking SAM from binding and shutting down the methylation reaction.[3]

cluster_0 S-Adenosyl-L-methionine (SAM) as a Methyl Donor cluster_1 Sinefungin as a Competitive Inhibitor SAM SAM MT Methyltransferase SAM->MT Methylated_Substrate Methylated Substrate MT->Methylated_Substrate Methyl Transfer SAH SAH MT->SAH Substrate Substrate Substrate->MT Sinefungin Sinefungin MT_inhibited Methyltransferase (Inhibited) Sinefungin->MT_inhibited MT_inhibited->MT_inhibited No Reaction SAM_blocked SAM (Blocked) SAM_blocked->MT_inhibited

Fig. 1: Mechanisms of Action

Comparative Efficacy: A Quantitative Look at Inhibition

The inhibitory potency of sinefungin varies depending on the specific methyltransferase. The following table summarizes the half-maximal inhibitory concentration (IC50) values of sinefungin against several key enzymes, with S-Adenosylhomocysteine (SAH) included for comparison as a natural product inhibitor.

MethyltransferaseSubstrate TypeSinefungin IC50 (µM)S-Adenosylhomocysteine (SAH) IC50 (µM)Reference
G9aPeptide101.4[3]
SET7/9Peptide2.4290[3]
SETD2Peptide28.4-[3]
CARM1Peptide~2.0-3.0-[3]
PRMT1---
DNMT1DNA--
HSV-1Viral Replication49.5 ± 0.31 µg/mL-
SARS-CoV-2Viral Replication100.1 ± 2.61 µg/mL-

Note: IC50 values can vary depending on the experimental conditions, including substrate and SAM concentrations. The data presented here is for comparative purposes.

Experimental Protocols: Measuring Methyltransferase Inhibition

Several methods can be employed to quantify the inhibitory effects of compounds like sinefungin. The choice of assay depends on factors such as the specific methyltransferase, the substrate, and the available equipment.

Radiometric Methyltransferase Assay

This highly sensitive assay utilizes radiolabeled SAM ([³H]-SAM) to measure the transfer of the methyl group to a substrate.

Workflow:

A 1. Reaction Setup: Mix Methyltransferase, Substrate, Sinefungin (or vehicle), and [³H]-SAM B 2. Incubation: Allow reaction to proceed at optimal temperature A->B C 3. Stop Reaction: Spot mixture onto filter paper or use other methods B->C D 4. Washing: Remove unincorporated [³H]-SAM C->D E 5. Scintillation Counting: Quantify incorporated radioactivity D->E

Fig. 2: Radiometric Assay Workflow

Detailed Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the methyltransferase enzyme, the specific substrate (e.g., histone, DNA), and varying concentrations of the inhibitor (sinefungin) or vehicle control in an appropriate assay buffer.

  • Initiation: Initiate the reaction by adding S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a predetermined time, ensuring the reaction is within the linear range.

  • Termination: Stop the reaction by spotting the mixture onto phosphocellulose filter paper or by adding a stop solution.

  • Washing: Wash the filter paper multiple times to remove any unincorporated [³H]-SAM.

  • Quantification: Measure the radioactivity on the filter paper using a liquid scintillation counter. The counts per minute (CPM) are directly proportional to the enzyme activity.

  • Data Analysis: Calculate the percent inhibition for each sinefungin concentration relative to the no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

Fluorescence Polarization (FP) Assay

This non-radioactive, homogeneous assay is well-suited for high-throughput screening. It measures the change in the polarization of fluorescently labeled SAH or a competitive tracer as it binds to an anti-SAH antibody.

Workflow:

A 1. Reaction: Methyltransferase, Substrate, SAM, and Inhibitor B 2. SAH Generation: Enzymatic reaction produces SAH A->B C 3. Detection: Add anti-SAH antibody and fluorescent SAH tracer B->C D 4. Competition: Generated SAH displaces the tracer from the antibody C->D E 5. FP Measurement: Decreased fluorescence polarization indicates inhibition D->E

Fig. 3: FP Assay Workflow

Detailed Protocol:

  • Reaction Setup: In a microplate well, combine the methyltransferase, substrate, SAM, and the test inhibitor (sinefungin).

  • Incubation: Incubate the plate to allow the methylation reaction to proceed and generate SAH.

  • Detection Reagent Addition: Add a detection reagent containing an anti-SAH antibody and a fluorescently labeled SAH tracer.

  • Competition: The SAH produced in the enzymatic reaction competes with the fluorescent tracer for binding to the antibody.

  • Fluorescence Polarization Reading: Measure the fluorescence polarization using a suitable plate reader. A decrease in polarization indicates that the tracer has been displaced by the enzymatically generated SAH, thus signifying methyltransferase activity. Inhibition by sinefungin will result in a smaller decrease in polarization.

  • Data Analysis: Calculate the IC50 value by plotting the change in fluorescence polarization against the inhibitor concentration.

Conclusion: Choosing the Right Tool for the Job

The choice between this compound and sinefungin fundamentally depends on the experimental goal. To study the process of methylation and its downstream effects, SAM is the essential methyl donor. For inhibiting methyltransferase activity to understand the consequences of methylation loss or to screen for potential therapeutic agents, sinefungin is a powerful and widely used tool. Understanding their distinct mechanisms of action and having robust experimental protocols are key to generating reliable and interpretable data in the dynamic field of methylation research.

References

A Comparative Analysis of S-Adenosylmethionine (SAMe) Salt Forms for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate S-adenosylmethionine (SAMe) salt form is a critical decision that can significantly impact experimental outcomes. Due to the inherent instability of the SAMe molecule, it is commercially available as various stabilized salts.[1] This guide provides an objective comparison of the key performance characteristics of different SAMe salt forms, supported by experimental data, to aid in the selection of the most suitable alternative for research purposes.

The choice of salt form can influence several critical parameters, including stability, solubility, and bioavailability, which ultimately affect the therapeutic efficacy and reliability of research findings.[1] The most commonly encountered salt forms in research and commercial products are SAMe tosylate, SAMe butanedisulfonate, and SAMe disulfate tosylate. Newer formulations, such as SAMe phytate, are also emerging with promising characteristics.

Data Presentation: Comparative Performance of SAMe Salt Forms

The following tables summarize the available quantitative data for key performance indicators of various SAMe salt forms.

Table 1: Comparative Stability of SAMe Salt Forms

Salt FormStability CharacteristicExperimental DetailsFindingReference
Butanedisulfonate Longer shelf life compared to tosylateNot specifiedBelieved to possess enhanced stability.[1]
Phytate Chemical StabilitySamples stored at 25°C with 60% Relative Humidity (RH) for 6 months. SAMe content determined by HPLC.More stable than SAMe PTS. After 6 months, SAMe phytate retained a higher percentage of the initial amount.[2]
Tosylate (PTS) Chemical StabilitySamples stored at 25°C with 60% Relative Humidity (RH) for 6 months. SAMe content determined by HPLC.Less stable compared to SAMe phytate.[2]
Disulfate Monotosylate Potency over timeStored under refrigeration.Loss of potency to 49% at day 595.[3]
Aqueous Solution Degradation at elevated temperatureIncubated at 38°C for 14 days.Strong degradation, with only 32% of the initial concentration remaining after 14 days. The active S,S-SAMe form was most affected.[4]

Table 2: Comparative Bioavailability and Pharmacokinetics of SAMe Salt Forms

Salt FormBioavailability/ParameterExperimental ModelKey FindingsReference
Butanedisulfonate Oral BioavailabilityHuman (inferred from literature)5%[3]
Tosylate Oral BioavailabilityHuman (inferred from literature)1%[3]
Phytate Pharmacokinetics (Oral)RatsAUC₀₋₂₄ was 19.67 µM for SAMe phytate vs. 5.44 µM for SAMe PTS. Cmax was 4.09 µM vs. 1.23 µM. Tmax was 2 hours for both.[2]
Tosylate Disulfate (STD) Pharmacokinetics (Oral, single 1000mg dose)Healthy Chinese VolunteersCmax: 2.37 µmol/L (men), 2.50 µmol/L (women). Tmax: 5.40 h (men), 5.20 h (women). AUC₀₋₂₄: 8.56 µmol/L/h (men), 10.3 µmol/L/h (women).[5]
Tosylate Disulfate (STD) Pharmacokinetics (IV, single dose)Healthy Chinese VolunteersCmax: 127 µmol/L (men), 211 µmol/L (women). AUC₀₋₂₄: 329 µmol/L/h (men), 480 µmol/L/h (women).[5]

AUC: Area Under the Curve; Cmax: Maximum Concentration; Tmax: Time to Maximum Concentration.

Experimental Protocols

Detailed methodologies are crucial for interpreting the presented data and for designing further comparative studies.

Protocol 1: Stability Testing of SAMe Salts (Adapted from a comparative study of SAMe phytate and SAMe PTS)
  • Sample Preparation: Prepare samples of SAMe phytate and SAMe p-toluenesulfonate (PTS).

  • Storage Conditions: Store the samples in climatic chambers at 25°C with 60% Relative Humidity (RH), following ICH guidelines for long-term stability.[2]

  • Time Points: Determine the SAMe content at baseline (t0) and after 1, 3, and 6 months of storage.[2]

  • Analytical Method (HPLC):

    • System: Beckman HPLC with a 116 pump and a 507 automatic sampler.

    • Column: Phenomenex Luna SCX 100 A, 5 µm (250 × 4.6 mm).

    • Detector: Photodiode array detector at 260 nm.

    • Mobile Phase: Isocratic elution with 0.5 M ammonium (B1175870) formate, pH adjusted to 4.0 with formic acid.

    • Flow Rate: 1.2 mL/min.

    • Temperature: 20°C.

  • Data Analysis: Express the stability as the percentage of the residual SAMe assay at each time point relative to the initial assay (t/t0%).[2]

Protocol 2: Comparative Pharmacokinetic Study in Rats (Adapted from a comparative study of SAMe phytate and SAMe PTS)
  • Animal Model: Use male Wistar rats.

  • Dosing: Administer a single oral dose of the different SAMe salt formulations (e.g., SAMe phytate and SAMe PTS). Ensure the dose of active SAMe is equivalent between groups. Administer in fasting conditions to avoid food interference with absorption.[2]

  • Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-administration.

  • Sample Preparation: Centrifuge the blood samples to obtain plasma. Deproteinize the plasma samples, for example, by adding a 10% solution of HClO₄, followed by centrifugation.

  • Analytical Method (UPLC):

    • System: Waters Alliance UPLC system.

    • Column: Phenomenex Luna SCX 100 A, 5 µm (250 × 4.6 mm).

    • Detector: Spectrophotometric photodiode array detector at 260 nm.

    • Mobile Phase: Isocratic elution with 0.5 M ammonium formate, pH 4.0.

    • Flow Rate: 1.2 mL/min.

    • Temperature: 20°C.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC from the plasma concentration-time profiles using appropriate software.[2]

Visualization of Pathways and Workflows

The primary role of SAMe, irrespective of its salt form, is to participate in key metabolic pathways. The choice of salt form primarily influences the amount of SAMe that becomes systemically available to engage in these pathways.

SAMe_Metabolic_Pathways cluster_cycle Methionine Cycle cluster_transsulfuration Transsulfuration Pathway cluster_aminopropylation Aminopropylation Pathway ATP ATP Met Methionine SAMe S-Adenosylmethionine (SAMe) Met->SAMe MAT SAH S-Adenosylhomocysteine (SAH) SAMe->SAH Methyltransferases dcSAM Decarboxylated SAMe SAMe->dcSAM SAMdc Methylated_Acceptor Methylated Acceptor (DNA, proteins, etc.) SAMe->Methylated_Acceptor HCY Homocysteine SAH->HCY SAHH HCY->Met MS CBS Cystathionine HCY->CBS CBS Cysteine Cysteine CBS->Cysteine GSH Glutathione Cysteine->GSH Spermidine Spermidine Spermine Spermine Spermidine->Spermine Spermine Synthase dcSAM->Spermidine Spermidine Synthase MTA 5'-Methylthioadenosine (MTA) dcSAM->MTA Acceptor Acceptor Molecule Acceptor->Methylated_Acceptor

Figure 1. Key metabolic pathways involving SAMe.

The selection and comparison of different SAMe salt forms for research purposes typically follow a structured workflow. This process ensures that the chosen salt form meets the required performance criteria for the intended application.

Experimental_Workflow start Start: Identify Research Need for SAMe select_salts Select SAMe Salt Forms for Comparison (e.g., Tosylate, Butanedisulfonate, Phytate) start->select_salts physicochem Physicochemical Characterization select_salts->physicochem stability Stability Studies (Solid-state, Solution) physicochem->stability Hygroscopicity, Forced Degradation solubility Solubility & Dissolution Profiling physicochem->solubility Aqueous & Biorelevant Media invitro In Vitro Performance stability->invitro solubility->invitro permeability Permeability Assay (e.g., Caco-2 cells) invitro->permeability cellular_uptake Cellular Uptake Studies invitro->cellular_uptake invivo In Vivo Evaluation (Preclinical Models) permeability->invivo cellular_uptake->invivo pk_study Pharmacokinetic Studies (Bioavailability) invivo->pk_study efficacy_study Efficacy/Pharmacodynamic Studies invivo->efficacy_study select_optimal Select Optimal Salt Form for Application pk_study->select_optimal efficacy_study->select_optimal

Figure 2. General workflow for comparing SAMe salt forms.

Conclusion

The available evidence indicates that significant differences exist between the various salt forms of SAMe, particularly concerning stability and bioavailability. The butanedisulfonate and the novel phytate salts appear to offer advantages over the more traditional tosylate salt in these respects.[1][2][3] However, a notable gap in the literature is the lack of direct, head-to-head clinical trials comparing the most common salt forms.[1] For researchers, the selection of a SAMe salt should be guided by the specific requirements of the study. For in vivo studies where oral administration is planned, salts with higher demonstrated bioavailability, such as butanedisulfonate or phytate, may be preferable to ensure adequate systemic exposure. For in vitro studies, while bioavailability is less of a concern, the stability of the salt in aqueous solutions and culture media remains a critical factor.[4] Therefore, consulting the available data and, if necessary, performing preliminary in-house stability and solubility tests is recommended to ensure the validity and reproducibility of experimental results.

References

A Comparative Guide to S-Adenosyl-L-methionine Disulfate Tosylate for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a stable and bioavailable S-Adenosyl-L-methionine (SAMe) salt is critical for reproducible and effective experimental outcomes. This guide provides an objective comparison of S-Adenosyl-L-methionine disulfate tosylate (SAMe-DT) with its common alternatives, supported by experimental data.

S-Adenosyl-L-methionine, a universal methyl donor, is integral to numerous cellular processes, including methylation, transsulfuration, and aminopropylation. However, its inherent instability necessitates the use of stable salt forms in research and clinical applications. SAMe-DT is one such stable formulation, but a thorough evaluation against other available salts is essential for informed selection.

Comparative Analysis of SAMe Salts: Stability and Bioavailability

The stability and bioavailability of SAMe are paramount for its efficacy. Different salt forms of SAMe exhibit varying profiles in these aspects. This section compares SAMe-DT with other commercially available salts, such as SAMe butanedisulfonate and SAMe phytate.

Stability Comparison

A key factor in the utility of any SAMe salt is its stability under storage and experimental conditions. While direct head-to-head quantitative stability data across all salt forms is limited, available studies provide valuable insights.

One study compared the stability of a novel SAMe phytate salt to SAMe tosylate disulfate (referred to as SAM PTS in the study) over a six-month period at 25°C and 60% relative humidity. The results indicated that the phytate salt retained a higher percentage of the initial SAMe assay compared to the tosylate salt.[1]

Salt FormStorage ConditionDuration (Months)Residual SAMe Assay (%)
SAMe Phytate25°C, 60% RH699.6
SAMe Tosylate Disulfate (SAM PTS)25°C, 60% RH693.9

Table 1: Comparative Stability of SAMe Phytate and SAMe Tosylate Disulfate. Data sourced from a 2021 study on a novel SAMe phytate formulation.[1]

Bioavailability Comparison

The oral bioavailability of SAMe is generally low, making the choice of salt form and formulation crucial for achieving therapeutic or experimental concentrations.

A pharmacokinetic study in rats compared the oral bioavailability of SAMe phytate with SAMe tosylate disulfate (SAM PTS). The study found that the phytate salt exhibited significantly better pharmacokinetic parameters, with a 3.62-fold higher Area Under the Curve (AUC) over 24 hours compared to the tosylate salt.[1]

Salt FormDose (mg/kg)Cmax (µM)Tmax (h)AUC (0-24h) (µM·h)Relative Bioavailability (vs. SAM PTS)
SAMe Phytate133.72.82.019.673.62x
SAMe Tosylate Disulfate (SAM PTS)95.41.11.55.441x

Table 2: Pharmacokinetic Parameters of SAMe Phytate vs. SAMe Tosylate Disulfate in Rats. Data from a 2021 study.[1]

Another study reported that the oral bioavailability of the butanedisulfonate salt of SAMe is approximately 5%, compared to 1% for the tosylate salt, suggesting a potential five-fold increase in bioavailability.[1] However, it is important to consider that these figures may vary depending on the specific formulation and experimental conditions.

Non-Salt Alternatives and Analogs in Research

For specific research applications, non-salt alternatives and analogs of SAMe have been developed. These are often designed as probes to study methyltransferase activity and are not typically used as direct replacements for SAMe in broader biological studies. These analogs may contain modifications to the methyl group or other parts of the SAMe molecule to allow for detection or specific interactions.[3][4]

Key Signaling Pathways Involving S-Adenosyl-L-methionine

SAMe is a critical node in cellular metabolism, participating in three major pathways:

  • Methylation Cycle: SAMe donates its methyl group to a vast array of substrates, including DNA, RNA, proteins, and lipids, in reactions catalyzed by methyltransferases. This process is fundamental to epigenetic regulation, signal transduction, and biosynthesis.[5][6]

  • Transsulfuration Pathway: This pathway converts homocysteine, a byproduct of methylation, into cysteine. Cysteine is a precursor for the synthesis of the major intracellular antioxidant, glutathione. The key enzymes in this pathway are cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE).[4][7]

  • Aminopropylation Pathway: In this pathway, decarboxylated SAMe provides the aminopropyl group for the synthesis of polyamines, such as spermidine (B129725) and spermine. Polyamines are essential for cell growth, differentiation, and proliferation.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are summaries of key experimental protocols.

Stability Testing of SAMe Salts by HPLC

Objective: To assess the chemical stability of different SAMe salt formulations under controlled environmental conditions.

Methodology:

  • Sample Preparation: Prepare solutions of the different SAMe salts (e.g., disulfate tosylate, phytate, butanedisulfonate) in a suitable buffer at a known concentration.

  • Storage Conditions: Aliquot the solutions and store them under various stress conditions as per ICH guidelines, such as elevated temperature (e.g., 40°C, 60°C), different pH values (e.g., acidic, neutral, alkaline), and exposure to light.[8]

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, 6, 12 months for long-term stability; shorter intervals for accelerated stability).

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. A typical method might involve a C18 reversed-phase column with a gradient elution. The mobile phase could consist of a phosphate (B84403) buffer with an ion-pairing agent (e.g., sodium 1-octanesulfonate) and an organic modifier like acetonitrile. Detection is typically performed using a UV detector at approximately 254-260 nm.[1][8]

  • Quantification: The concentration of the remaining intact SAMe is quantified by comparing the peak area to a standard curve. The percentage of degradation is calculated relative to the initial concentration at time zero.

In Vivo Bioavailability Study in Rats

Objective: To determine and compare the pharmacokinetic profiles of different oral formulations of SAMe salts.

Methodology:

  • Animal Model: Use a suitable animal model, such as male Sprague-Dawley rats.

  • Dosing: Administer the different SAMe salt formulations orally to different groups of animals at a specified dose. A control group receiving the vehicle should be included.

  • Blood Sampling: Collect blood samples from the animals at various time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Sample Analysis: Extract SAMe from the plasma samples and analyze the concentration using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters from the plasma concentration-time data, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve). The relative bioavailability of the different salt forms can be calculated by comparing their respective AUC values.[1]

Visualizing Key Pathways and Workflows

To aid in the understanding of the complex roles of SAMe, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow.

experimental_workflow cluster_preparation Sample Preparation cluster_studies Comparative Studies cluster_analysis Data Analysis cluster_outcome Outcome SAMe_DT SAMe Disulfate Tosylate Stability Stability Assay (HPLC) SAMe_DT->Stability Bioavailability Bioavailability Study (in vivo) SAMe_DT->Bioavailability Alternative Alternative SAMe Salt Alternative->Stability Alternative->Bioavailability Degradation Degradation Rate Stability->Degradation PK_Params Pharmacokinetic Parameters Bioavailability->PK_Params Comparison Comparative Performance Degradation->Comparison PK_Params->Comparison methylation_cycle Methionine Methionine SAMe S-Adenosyl-L-methionine (SAMe) Methionine->SAMe MAT ATP ATP ATP->SAMe SAH S-Adenosyl-L-homocysteine (SAH) SAMe->SAH Methylated_Substrate Methylated Substrate SAMe->Methylated_Substrate Methyl Group Transfer Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Homocysteine->Methionine Methionine Synthase Substrate Substrate (DNA, RNA, protein, etc.) Substrate->Methylated_Substrate Methyltransferase Methyltransferase Methyltransferase->Methylated_Substrate transsulfuration_pathway Homocysteine Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine Serine Serine Serine->Cystathionine Cysteine Cysteine Cystathionine->Cysteine α-ketobutyrate Glutathione Glutathione Cysteine->Glutathione CBS Cystathionine β-synthase (CBS) CBS->Cystathionine CSE Cystathionine γ-lyase (CSE) CSE->Cysteine aminopropylation_pathway SAMe S-Adenosyl-L-methionine (SAMe) dcSAM Decarboxylated SAM (dcSAM) SAMe->dcSAM CO2 Spermidine Spermidine dcSAM->Spermidine Aminopropyl Group Spermine Spermine dcSAM->Spermine Aminopropyl Group Putrescine Putrescine Putrescine->Spermidine Spermidine->Spermine AMD SAM Decarboxylase (AMD) AMD->dcSAM Spermidine_Synthase Spermidine Synthase Spermidine_Synthase->Spermidine Spermine_Synthase Spermine Synthase Spermine_Synthase->Spermine

References

Assessing the Specificity of S-Adenosyl-L-methionine Disulfate Tosylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a methyl donor is critical for the accuracy and reproducibility of in vitro and in vivo methylation studies. S-Adenosyl-L-methionine (SAMe) is the universal methyl donor for a vast array of methyltransferase enzymes, which play a pivotal role in regulating cellular processes such as gene expression, signal transduction, and protein function.[1] The inherent instability of the SAMe molecule necessitates its formulation as a stable salt. Among the commercially available forms, S-Adenosyl-L-methionine disulfate tosylate (SAMe-DST) is widely used. This guide provides a comparative assessment of SAMe-DST's specificity against other alternatives, supported by available data and detailed experimental protocols to aid in the selection of the most appropriate methyl donor for your research needs.

While direct comparative studies on the enzymatic specificity of different SAMe salt forms are not extensively available in peer-reviewed literature, an assessment can be made based on the chemical properties of the salt, its stability, and by comparing it to well-characterized alternatives.

Comparison of this compound and Its Alternatives

The performance of a methyl donor in an enzymatic assay is primarily determined by its ability to serve as an efficient and specific substrate for the methyltransferase of interest. Ideally, the methyl donor should not exhibit inhibitory effects or promote off-target methylation.

FeatureThis compound (SAMe-DST)S-Adenosyl-L-homocysteine (SAH)Sinefungin (SNF)Other SAMe Analogs
Primary Role Methyl DonorCompetitive Inhibitor (Product)Competitive Inhibitor (SAM Analog)Variable (Inhibitors or Alternative Substrates)
Mechanism of Action Donates its methyl group in a reaction catalyzed by methyltransferases.The demethylated product of SAMe, it competes with SAMe for the methyltransferase binding site, acting as a feedback inhibitor.[1][2]A natural analog of SAMe that binds tightly to the SAMe-binding pocket of most methyltransferases, blocking the binding of SAMe.[1][3]Can be designed to inhibit methyltransferases or to transfer modified functional groups for probing biological systems.
Specificity Generally considered the standard for high specificity in methylation reactions. The impact of disulfate and tosylate counter-ions on specificity has not been extensively studied but is presumed to be minimal in standard assay conditions.High specificity for inhibiting SAMe-dependent methyltransferases.[4]A broad-spectrum inhibitor of methyltransferases, but can show some selectivity for certain enzymes.[3]Specificity is highly dependent on the specific analog. Some are designed for high specificity towards a particular methyltransferase.
Potency N/A (Substrate)IC50 values are enzyme-dependent. For the METTL3-METTL14 complex, the IC50 is approximately 0.9 µM.A potent inhibitor with IC50 values often in the low micromolar to nanomolar range, depending on the enzyme.[3]Potency varies widely based on the analog's design and target enzyme.
Applications Standard methyl donor in in vitro and in vivo methylation assays, including DNA, RNA, protein, and small molecule methylation studies.Used as a control inhibitor in methyltransferase assays and to study the effects of methylation inhibition.[4]A tool for inhibiting methyltransferase activity in biochemical and cellular assays to study the consequences of hypomethylation.[3]Used in drug discovery as potential therapeutic agents and as chemical probes to study methyltransferase function.
Considerations The disulfate tosylate salt form enhances stability for storage and experimental use.[5]Its intracellular concentration and the SAMe/SAH ratio are critical regulators of cellular methylation potential.[4]Can be cytotoxic at higher concentrations.Can have off-target effects depending on their design and the cellular context.

Experimental Protocols

To empirically assess the specificity of this compound or compare it with other methyl donors, a series of well-controlled enzymatic assays are required. Below are detailed methodologies for key experiments.

DNA Methyltransferase (DNMT) Activity Assay

This protocol is designed to measure the activity of DNA methyltransferases and can be adapted to compare the efficiency and specificity of different methyl donors.

Principle: DNMTs catalyze the transfer of a methyl group from a methyl donor (e.g., SAMe-DST) to a DNA substrate. The resulting methylated DNA is then quantified. By keeping the enzyme and DNA substrate concentrations constant, the rate of methylation can be used to compare the performance of different methyl donors.

Materials:

  • Purified DNA Methyltransferase (e.g., DNMT1, DNMT3a)

  • DNA substrate (e.g., a synthetic oligonucleotide with CpG sites or a plasmid)

  • This compound (SAMe-DST) and other methyl donors to be tested

  • DNMT Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 1 mM EDTA, 5% glycerol)

  • Anti-5-methylcytosine (5-mC) antibody

  • Secondary antibody conjugated to an enzyme (e.g., HRP)

  • Substrate for the secondary antibody's enzyme (e.g., TMB for HRP)

  • Stop solution (e.g., 2 M H₂SO₄)

  • 96-well plate with high DNA binding capacity

  • Plate reader

Procedure:

  • DNA Substrate Coating:

    • Dilute the DNA substrate in a coating buffer (e.g., PBS) to a final concentration of 20 ng/µL.

    • Add 50 µL of the diluted DNA substrate to each well of the 96-well plate.

    • Incubate the plate at 37°C for 2 hours or overnight at 4°C to allow the DNA to adsorb to the well surface.

    • Wash the wells three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Methylation Reaction:

    • Prepare a reaction mixture containing the DNMT assay buffer, purified DNMT enzyme (e.g., 50-100 ng), and the methyl donor to be tested (e.g., a range of concentrations from 1 µM to 100 µM of SAMe-DST).

    • Add 50 µL of the reaction mixture to the DNA-coated wells.

    • Incubate the plate at 37°C for 1-2 hours.

  • Detection of Methylation:

    • Wash the wells three times with 200 µL of wash buffer.

    • Add 100 µL of the diluted anti-5-mC antibody (e.g., 1:1000 in blocking buffer) to each well and incubate at room temperature for 1 hour.

    • Wash the wells three times with 200 µL of wash buffer.

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody (e.g., 1:5000 in blocking buffer) to each well and incubate at room temperature for 1 hour.

    • Wash the wells five times with 200 µL of wash buffer.

    • Add 100 µL of the enzyme substrate (e.g., TMB) to each well and incubate in the dark at room temperature for 10-30 minutes.

    • Stop the reaction by adding 100 µL of stop solution.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.

Data Analysis: The absorbance is directly proportional to the amount of methylated DNA. By comparing the signal generated with different methyl donors at the same concentration, their relative efficiency can be determined. To assess specificity, one could use a DNA substrate with a known methylation site and a similar substrate without the site to measure off-target methylation.

Histone Methyltransferase (HMT) Activity Assay

This protocol measures the activity of histone methyltransferases and can be used to compare methyl donors for their ability to support histone methylation.

Principle: HMTs transfer a methyl group from a methyl donor to specific lysine (B10760008) or arginine residues on histone proteins or peptide substrates. The methylation event is detected using a specific antibody against the methylated histone mark.

Materials:

  • Purified Histone Methyltransferase (e.g., SETD7, PRMT1)

  • Histone substrate (e.g., full-length histone H3 or a peptide corresponding to the N-terminus of H3)

  • This compound (SAMe-DST) and other methyl donors

  • HMT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

  • Antibody specific to the methylated histone mark (e.g., anti-H3K4me1)

  • Enzyme-linked secondary antibody and detection reagents (as in the DNMT assay)

  • 96-well plate

Procedure: The procedure is analogous to the DNMT activity assay, with the following modifications:

  • The wells are coated with the histone substrate instead of DNA.

  • The assay buffer is optimized for HMT activity.

  • The detection antibody is specific for the histone methylation mark of interest.

Data Analysis: The signal generated is proportional to the level of histone methylation. This allows for the comparison of the efficiency of different methyl donors in promoting a specific histone methylation event. Specificity can be assessed by using mutant histone substrates where the target lysine or arginine is replaced with another amino acid.

Visualizations

SAMe Metabolic Pathway

SAMe_Metabolic_Pathway ATP ATP SAMe S-Adenosyl-L-methionine (SAMe) ATP->SAMe Methionine Adenosyltransferase Methionine Methionine Methionine->SAMe Methylated_Substrate Methylated Substrate SAMe->Methylated_Substrate Methyltransferase SAH S-Adenosyl-L-homocysteine (SAH) SAMe->SAH Methyl Group Transfer Substrate Acceptor Substrate (DNA, RNA, Protein, etc.) Substrate->Methylated_Substrate Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Adenosine Adenosine SAH->Adenosine Cystathionine Cystathionine Homocysteine->Cystathionine Transsulfuration Pathway Cysteine Cysteine Cystathionine->Cysteine Glutathione Glutathione Cysteine->Glutathione

Caption: The S-Adenosyl-L-methionine (SAMe) metabolic pathway, highlighting its role as a methyl donor.

Experimental Workflow for Comparing Methyl Donor Specificity

Methyl_Donor_Specificity_Workflow Start Start: Select Methyl Donors for Comparison (e.g., SAMe-DST, SAMe-Phytate, SAMe Analog) Enzyme_Selection Select Panel of Methyltransferases (e.g., DNMT1, G9a, PRMT1) Start->Enzyme_Selection Substrate_Selection Select On-Target and Off-Target Substrates Enzyme_Selection->Substrate_Selection Assay_Setup Set up Enzymatic Assays Substrate_Selection->Assay_Setup Incubation Incubate at Optimal Temperature and Time Assay_Setup->Incubation Detection Detect Methylation Signal (e.g., ELISA, Radioactivity, Fluorescence) Incubation->Detection Data_Analysis Analyze Data: - Compare On-Target Activity - Quantify Off-Target Activity Detection->Data_Analysis Specificity_Assessment Assess Specificity: (On-Target Signal) / (Off-Target Signal) Data_Analysis->Specificity_Assessment Conclusion Conclusion: Rank Methyl Donors by Specificity Specificity_Assessment->Conclusion

Caption: A proposed experimental workflow for the comparative assessment of methyl donor specificity.

Logical Comparison of SAMe and Its Inhibitors

SAMe_Inhibitor_Comparison cluster_SAMe S-Adenosyl-L-methionine (SAMe) cluster_Inhibitors Inhibitors SAMe Methyl Donor Substrate Methyltransferase Methyltransferase Enzyme SAMe->Methyltransferase Binds to active site SAH S-Adenosyl-L-homocysteine (SAH) Product Inhibitor SAH->Methyltransferase Competitively Inhibits Sinefungin Sinefungin (SNF) SAMe Analog Inhibitor Sinefungin->Methyltransferase Competitively Inhibits Methyltransferase->SAH Produces

Caption: Logical relationship between SAMe, its product inhibitor SAH, and the analog inhibitor Sinefungin.

References

Safety Operating Guide

Proper Disposal of S-Adenosyl-L-methionine Disulfate Tosylate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of personnel and the ecosystem. This guide provides detailed, step-by-step procedures for the proper disposal of S-Adenosyl-L-methionine disulfate tosylate, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound can cause severe skin burns and eye damage[1][2]. Always wear protective gloves, safety goggles with side-shields, and impervious clothing[3][4]. Ensure adequate ventilation or work within a designated fume hood to avoid inhalation of dust or aerosols[2][3][5]. An accessible safety shower and eye wash station are mandatory when handling this substance[3].

Step-by-Step Disposal Protocol

The recommended disposal method for this compound involves professional chemical waste management services. Under no circumstances should this chemical be disposed of down the drain or in regular waste streams[4][6][7].

  • Consult Local Regulations : Before proceeding, review your institution's and region's specific regulations for chemical waste disposal, as requirements can vary[7].

  • Package for Disposal :

    • Carefully collect the waste material, including any surplus or non-recyclable solutions, in a suitable, clearly labeled, and closed container[2][5].

    • For spills, sweep up the solid material, taking care not to create dust, and place it in the designated waste container[2][5].

  • Engage a Licensed Disposal Company :

    • The primary and safest method of disposal is to contact a licensed professional waste disposal service[2][5].

    • These companies are equipped to handle and transport chemical waste to an appropriate treatment and disposal facility[6].

  • Approved Disposal Techniques :

    • Chemical Incineration : A common and effective method is controlled incineration in a chemical incinerator equipped with an afterburner and flue gas scrubbing to neutralize harmful emissions[2][6]. The material may be dissolved or mixed with a combustible solvent to facilitate this process[2].

    • Licensed Chemical Destruction Plant : Alternatively, the waste can be transported to a licensed chemical destruction plant for appropriate treatment and disposal[6].

  • Disposal of Contaminated Packaging :

    • Dispose of any packaging that has come into direct contact with the chemical as you would the unused product itself[2][5].

    • Containers can be triple-rinsed (or the equivalent), and the rinsate collected as chemical waste. The rinsed packaging can then be punctured to prevent reuse and disposed of in a sanitary landfill, or incinerated if made of combustible materials[6].

Quantitative Data Summary

No specific quantitative data regarding disposal limits (e.g., concentration thresholds for specific disposal methods) were found in the reviewed safety data sheets. The general guideline is to treat all quantities of this compound waste as requiring specialized disposal.

ParameterValueSource
Oral LD50 (rat)3,320 mg/kg[1]
Subcutaneous LD50 (rat)2,579 mg/kg[1]
Intravenous LD50 (rat)998 mg/kg[1]

This toxicological data underscores the importance of proper handling and disposal to prevent accidental ingestion or exposure.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: S-Adenosyl-L-methionine disulfate tosylate Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Labeled, Sealed Container B->C D Is spill cleanup required? C->D E Sweep solid spill carefully (avoid creating dust) D->E Yes F Consult Local and Institutional Regulations D->F No E->C G Contact Licensed Chemical Waste Disposal Service F->G H Prepare for Pickup as per Vendor Instructions G->H I Waste sent for Controlled Incineration or Chemical Destruction H->I J End: Proper Disposal Complete I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling S-Adenosyl-L-methionine disulfate tosylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for S-Adenosyl-L-methionine Disulfate Tosylate

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[1][2] It may also cause respiratory irritation.[3] Therefore, the use of appropriate personal protective equipment is mandatory.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationStandard Compliance
Eye/Face Protection Safety glasses with side-shields or tightly fitting safety goggles.EN 166 (EU) or NIOSH (US) approved.[4]
Skin Protection Chemical-resistant gloves (inspect before use) and impervious clothing.EU Directive 89/686/EEC and EN 374.[4]
Respiratory Protection For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.NIOSH (US) or CEN (EU) approved.

Operational Plan: Step-by-Step Handling Procedures

Follow these steps to ensure the safe handling of this compound from receipt to use.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a tightly sealed receptacle in a cool, dry, and well-ventilated area.[4][5]

  • Keep away from incompatible substances.[6]

2. Preparation and Weighing:

  • Handle the compound in a designated area with appropriate exhaust ventilation, such as a chemical fume hood.[2][3]

  • Ensure a safety shower and eyewash station are readily accessible.[3]

  • To minimize dust formation, handle the powder carefully. Avoid creating and inhaling dust.[2]

  • Use non-sparking tools for handling.[4][5]

  • Wash hands thoroughly after handling and before breaks.[1]

3. Dissolution:

  • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Consult the product's technical datasheet for solubility information. It is reportedly freely soluble in water.[7]

4. Accidental Release:

  • In case of a spill, evacuate personnel from the immediate area.[2]

  • Wear full personal protective equipment, including respiratory protection.[3]

  • Do not let the product enter drains.[2][4][6]

  • For solid spills, pick up and arrange disposal without creating dust. Sweep up and shovel the material into a suitable, closed container for disposal.[2]

5. First Aid Measures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3][4]

  • In case of skin contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[2][4]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2][4]

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2][4]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Unused Product and Contaminated Materials:

  • Dispose of surplus and non-recyclable solutions by contacting a licensed professional waste disposal service.[2]

  • The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • All contaminated materials, such as gloves, weighing paper, and empty containers, should be disposed of as unused product.[2]

2. Contaminated Packaging:

  • Dispose of contaminated packaging as unused product.[2]

  • Alternatively, containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[4]

Quantitative Data

The following table summarizes available quantitative toxicological data for this compound.

Data PointValueSpecies
Oral LD50 3,320 mg/kgRat[1]
Subcutaneous LD50 2,579 mg/kgRat[1]
Intravenous LD50 998 mg/kgRat[1]

LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of a population of test animals.

Experimental Workflow Visualization

The following diagram illustrates the standard operating procedure for handling this compound.

Safe_Handling_Workflow Workflow for Handling this compound cluster_prep Preparation cluster_procedure Procedure cluster_cleanup Post-Procedure receiving Receiving & Inspection storage Secure Storage (Cool, Dry, Ventilated) receiving->storage ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat, Respirator) storage->ppe handling Handling in Fume Hood (Weighing & Dissolution) ppe->handling use Experimental Use handling->use decontamination Decontaminate Work Area use->decontamination waste_disposal Waste Disposal (Unused Product, Contaminated PPE) decontamination->waste_disposal remove_ppe Remove PPE decontamination->remove_ppe hand_wash Wash Hands remove_ppe->hand_wash

References

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体外研究产品的免责声明和信息

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